molecular formula C49H57N11O6 B1667056 BIIE-0246 CAS No. 246146-55-4

BIIE-0246

Número de catálogo: B1667056
Número CAS: 246146-55-4
Peso molecular: 896.0 g/mol
Clave InChI: RSJAXPUYVJKAAA-JPGJPTAESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BIIE-0246 is a potent, selective and competitive non-peptide antagonist for the neuropeptide Y Y2 receptor. This compound displays > 650-fold selectivity over Y1, Y4 and Y5 receptors.

Propiedades

IUPAC Name

(2S)-5-(diaminomethylideneamino)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H57N11O6/c50-46(51)53-25-13-22-40(45(64)52-26-27-58-47(65)59(34-14-3-1-4-15-34)60(48(58)66)35-16-5-2-6-17-35)54-41(61)32-49(23-11-12-24-49)33-42(62)56-28-30-57(31-29-56)43-36-18-7-8-19-37(36)44(63)55-39-21-10-9-20-38(39)43/h1-10,14-21,40,43H,11-13,22-33H2,(H,52,64)(H,54,61)(H,55,63)(H4,50,51,53)/t40-,43?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJAXPUYVJKAAA-JPGJPTAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)NC(CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)(CC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCCN2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)CC(=O)N5CCN(CC5)C6C7=CC=CC=C7C(=O)NC8=CC=CC=C68
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H57N11O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179360
Record name BIIE-0246
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

896.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246146-55-4
Record name N-[(1S)-4-[(Aminoiminomethyl)amino]-1-[[[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]amino]carbonyl]butyl]-1-[2-[4-(6,11-dihydro-6-oxo-5H-dibenz[b,e]azepin-11-yl)-1-piperazinyl]-2-oxoethyl]cyclopentaneacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=246146-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BIIE-0246
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0246146554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIIE-0246
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIIE-0246
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3Z657H81X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

BIIE-0246: A Comprehensive Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BIIE-0246 is a potent and highly selective non-peptide competitive antagonist of the Neuropeptide Y (NPY) Y2 receptor subtype. It has become an indispensable pharmacological tool for elucidating the physiological and pathophysiological roles of the Y2 receptor in various biological systems. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative binding affinity data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its pharmacological effects by selectively binding to and blocking the Neuropeptide Y Y2 receptor (Y2R). The Y2R is a G protein-coupled receptor (GPCR) that is predominantly located on presynaptic neurons in both the central and peripheral nervous systems. The primary function of the presynaptic Y2R is to act as an autoreceptor, inhibiting the release of NPY and other co-localized neurotransmitters.

By competitively antagonizing the Y2R, this compound prevents the binding of endogenous agonists such as NPY and Peptide YY (PYY). This blockade of the Y2R leads to a disinhibition of neurotransmitter release, effectively enhancing synaptic transmission in NPY-containing neuronal circuits. The high selectivity of this compound for the Y2R over other NPY receptor subtypes (Y1, Y4, and Y5) makes it a precise tool for isolating and studying Y2R-mediated effects.[1][2]

Quantitative Binding Affinity Data

The binding affinity of this compound for various NPY receptor subtypes has been extensively characterized using radioligand binding assays. The following table summarizes key quantitative data from studies utilizing membranes from HEK293 cells transfected with recombinant rat NPY receptors and other tissue preparations.

Receptor SubtypeRadioligandPreparationAssay TypeThis compound Affinity (nM)Reference
rY2[125I]PYY3–36HEK293 cell membranesCompetition Binding (Ki)8 - 15[1]
hY2[125I]-NPYSMS-KAN cellsCompetition Binding (IC50)3.3[3]
rY2[125I]PYY3–36Rat brain homogenatesCompetition Binding (Ki)8 - 10[1]
hY2[125I]PYY3–36Human frontal cortex homogenatesCompetition Binding (Ki)8[1]
rY1[125I][Leu31,Pro34]PYYRat brain homogenatesCompetition Binding (Ki)>1000[1]
rY4Not specifiedNot specifiedRadioligand Binding (IC50)>10,000[3]
rY5[125I]PYY3–36Rat brain homogenatesCompetition Binding (Ki)>1000[1]

Signaling Pathways

The primary signaling pathway affected by this compound is the presynaptic inhibition mediated by the Y2 receptor. The following diagram illustrates this mechanism.

BIIE0246_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal NPY_vesicle NPY Vesicle Y2R Y2 Receptor NPY_vesicle->Y2R NPY Release Postsynaptic_Receptor Postsynaptic NPY Receptor NPY_vesicle->Postsynaptic_Receptor NPY AC Adenylyl Cyclase Y2R->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel Ca_channel->NPY_vesicle Triggers Exocytosis cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates PKA->Ca_channel Inhibits BIIE0246 This compound BIIE0246->Y2R Blocks

This compound blocks the presynaptic Y2 autoreceptor, preventing NPY-mediated inhibition of neurotransmitter release.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the mechanism of action of this compound. These are synthesized from published literature and standard pharmacological methods.

Radioligand Competition Binding Assay

This assay determines the affinity of this compound for the Y2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the recombinant human Y2 receptor (hY2R).

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4).

  • Radioligand: [125I]-Peptide YY (PYY).

  • Unlabeled this compound.

  • Non-specific binding control (e.g., high concentration of unlabeled NPY).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture hY2R-HEK293 cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in binding buffer.

    • Determine protein concentration using a standard assay (e.g., BCA).

  • Binding Assay:

    • In a 96-well plate, add binding buffer, a fixed concentration of [125I]-PYY (e.g., 25 pM), and varying concentrations of this compound (e.g., 10^-12 to 10^-5 M).

    • For total binding, omit this compound. For non-specific binding, add a high concentration of unlabeled NPY (e.g., 1 µM).

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Bioassay: Rat Vas Deferens

This ex vivo assay assesses the functional antagonism of this compound on the inhibitory effect of NPY on smooth muscle contraction.[1]

Materials:

  • Male Sprague-Dawley rats.

  • Krebs-Henseleit solution.

  • NPY and this compound.

  • Organ bath setup with physiological transducers and recording system.

  • Platinum electrodes for electrical field stimulation.

Procedure:

  • Tissue Preparation:

    • Isolate the vas deferens from a male rat and place it in oxygenated Krebs-Henseleit solution.

    • Mount the tissue in an organ bath containing Krebs-Henseleit solution maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Apply an initial tension and allow the tissue to equilibrate.

  • Stimulation and Recording:

    • Induce twitch contractions using electrical field stimulation (e.g., 0.1 Hz, 1 ms duration, supramaximal voltage).

    • Record the isometric contractions using a force transducer.

  • Antagonism Assay:

    • Once stable twitch responses are obtained, add a cumulative concentration-response curve of NPY to establish its inhibitory effect.

    • Wash the tissue and allow it to recover.

    • Incubate the tissue with a fixed concentration of this compound for a set period (e.g., 30 minutes).

    • Repeat the cumulative concentration-response curve for NPY in the presence of this compound.

  • Data Analysis:

    • Measure the magnitude of the rightward shift in the NPY concentration-response curve caused by this compound.

    • Calculate the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a receptor antagonist like this compound.

Experimental_Workflow start Start: Hypothesis binding_assay Radioligand Binding Assay (Determine Affinity & Selectivity) start->binding_assay functional_assay Functional Bioassay (e.g., Rat Vas Deferens) (Assess Functional Antagonism) binding_assay->functional_assay downstream_signaling Downstream Signaling Assay (e.g., cAMP Measurement) (Elucidate Intracellular Mechanism) functional_assay->downstream_signaling in_vivo_studies In Vivo Studies (e.g., Animal Models of Disease) (Evaluate Physiological Effects) downstream_signaling->in_vivo_studies data_analysis Data Analysis & Interpretation in_vivo_studies->data_analysis conclusion Conclusion: Characterize Mechanism of Action data_analysis->conclusion

A typical experimental workflow for characterizing a receptor antagonist.

Conclusion

This compound is a cornerstone tool for investigating the multifaceted roles of the Neuropeptide Y Y2 receptor. Its high potency and selectivity, as demonstrated through rigorous radioligand binding and functional assays, allow for precise dissection of Y2R-mediated signaling pathways. The experimental protocols and workflows detailed in this guide provide a framework for the continued use of this compound in advancing our understanding of NPYergic systems in health and disease.

References

BIIE-0246: A Comprehensive Technical Guide to a Selective NPY Y2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIE-0246 is a potent, highly selective, and competitive non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3][4][5] Structurally, it is an L-arginine derivative.[6] Since its development, this compound has become an invaluable pharmacological tool for the in vitro and in vivo investigation of the physiological and pathophysiological roles of the NPY Y2 receptor.[6][7] This technical guide provides an in-depth overview of this compound, including its pharmacological properties, key experimental protocols, and the signaling pathways it modulates.

Pharmacological Profile of this compound

This compound exhibits high affinity for the NPY Y2 receptor with nanomolar potency.[1][4] Its selectivity for the Y2 receptor subtype over other NPY receptors (Y1, Y4, and Y5) is excellent, with a greater than 650-fold selectivity demonstrated in various binding assays.[2][7]

Quantitative Data Summary

The following tables summarize the binding affinity and functional antagonism data for this compound across different experimental systems.

Table 1: Binding Affinity of this compound for NPY Receptors

Receptor SubtypePreparationRadioligandIC50 (nM)Ki (nM)SpeciesReference
Y2 HEK293 cells[125I]PYY3-36158-15Rat[1][8]
Y2 SMS-KAN cells[125I]NPY3.3-Human[1][6]
Y2 Rabbit Kidney Membranes[125I]NPY7.5-Rabbit[6][7]
Y2 Human Frontal Cortex[125I]PYY3-36-8Human[3]
Y1 HEK293 cells[125I][Leu31,Pro34]PYY>10,000-Rat[7]
Y4 HEK293 cells[125I]hPP>10,000-Rat[7]
Y5 HEK293 cells[125I][Leu31,Pro34]PYY>10,000-Rat[7]

Table 2: Functional Antagonism of this compound

BioassayAgonistpA2SpeciesReference
Rat Vas DeferensNPY8.1Rat[4][7]
Dog Saphenous VeinNPY8.6Dog[4]

NPY Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[9][10] Activation of the Y2 receptor by endogenous agonists like NPY and Peptide YY (PYY) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11] The βγ-subunits of the dissociated G-protein can also modulate the activity of inwardly rectifying potassium channels and voltage-gated calcium channels. This compound acts as a competitive antagonist, binding to the Y2 receptor and preventing the binding of endogenous agonists, thereby blocking the initiation of this signaling cascade.

NPY_Y2_Signaling cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Y2R NPY Y2 Receptor G_protein Gi/o Protein (αβγ) Y2R->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts NPY_PYY NPY / PYY (Agonist) NPY_PYY->Y2R Binds & Activates BIIE0246 This compound (Antagonist) BIIE0246->Y2R Blocks Binding G_alpha->AC Ion_Channels Ion Channels (K+, Ca2+) G_betagamma->Ion_Channels Modulates Response Inhibition of Neurotransmitter Release cAMP->Response Leads to ATP ATP ATP->AC Ion_Channels->Response

Caption: NPY Y2 Receptor Signaling Pathway Antagonized by this compound.

Experimental Protocols

Detailed methodologies for key experiments used to characterize this compound are provided below.

Radioligand Binding Assay (HEK293 cells expressing rat Y2 receptor)

This protocol is for determining the binding affinity (IC50 and Ki) of this compound for the NPY Y2 receptor.

Materials:

  • HEK293 cells stably transfected with the rat NPY Y2 receptor cDNA.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

  • Radioligand: [125I]PYY3-36 (specific activity ~2000 Ci/mmol).

  • Non-specific binding control: 1 µM unlabeled NPY.

  • This compound stock solution (in DMSO).

  • 96-well microplates.

  • Glass fiber filters (GF/C).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation:

    • Harvest transfected HEK293 cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C.

    • Resuspend the resulting pellet (crude membrane preparation) in assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or 1 µM unlabeled NPY (for non-specific binding) or varying concentrations of this compound.

      • 50 µL of [125I]PYY3-36 (final concentration ~25-50 pM).

      • 150 µL of the membrane preparation (containing 10-20 µg of protein).

    • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine.

    • Wash the filters three times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Bioassay: Rat Vas Deferens

This ex vivo protocol is used to determine the functional antagonist activity (pA2 value) of this compound.

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

  • Organ bath system with isometric force transducers.

  • Field stimulation electrodes.

  • NPY (agonist) and this compound stock solutions.

Procedure:

  • Tissue Preparation:

    • Euthanize the rat and dissect the vasa deferentia.

    • Mount the prostatic portion of each vas deferens in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

    • Apply a resting tension of 0.5 g and allow the tissue to equilibrate for at least 60 minutes, with washes every 15 minutes.

  • Experimental Protocol:

    • Induce twitch contractions by electrical field stimulation (e.g., single pulses of 1 ms duration, 0.1 Hz, supramaximal voltage).

    • Once stable twitch responses are obtained, generate a cumulative concentration-response curve for NPY (e.g., 1 nM to 1 µM) to measure its inhibitory effect on the twitch amplitude.

    • Wash the tissue and allow it to recover.

    • Incubate the tissue with a fixed concentration of this compound for 30 minutes.

    • In the presence of this compound, generate a second concentration-response curve for NPY.

    • Repeat this procedure with at least three different concentrations of this compound.

  • Data Analysis (Schild Analysis):

    • For each concentration of this compound, calculate the dose ratio (DR), which is the ratio of the EC50 of NPY in the presence of the antagonist to the EC50 of NPY in its absence.

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the log molar concentration of this compound on the x-axis.

    • The x-intercept of the linear regression of the Schild plot gives the pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a dose ratio of 2. A slope of the regression that is not significantly different from 1 is indicative of competitive antagonism.[12][13][14][15][16]

Experimental Workflow and Logic Visualization

The following diagram illustrates a typical workflow for characterizing a novel GPCR antagonist like this compound.

Experimental_Workflow cluster_in_vitro In Vitro / Ex Vivo Characterization cluster_in_vivo In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Affinity & Selectivity) Functional_Assay Functional Bioassay (e.g., Rat Vas Deferens) (Determine Potency & MoA) Binding_Assay->Functional_Assay Affinity Confirmed Data_Analysis Data Analysis (IC50, Ki, pA2, Schild Plot) Functional_Assay->Data_Analysis Functional Data PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Data_Analysis->PK_Studies Promising Candidate PD_Models Pharmacodynamic Models (e.g., Feeding Behavior, Anxiety Models) PK_Studies->PD_Models Tox_Studies Toxicology Studies PD_Models->Tox_Studies Efficacy Demonstrated Conclusion Characterized NPY Y2 Receptor Antagonist Tox_Studies->Conclusion Safety Profile Acceptable Start Novel Compound (this compound) Start->Binding_Assay

References

An In-depth Technical Guide on the Selectivity of BIIE-0246 for the Neuropeptide Y2 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of BIIE-0246, a potent and highly selective non-peptide antagonist for the neuropeptide Y (NPY) Y2 receptor. The document details its binding affinity and functional activity at the Y2 receptor in comparison to the Y1, Y4, and Y5 receptor subtypes, presenting quantitative data in structured tables, outlining experimental methodologies, and illustrating key signaling pathways and experimental workflows.

Quantitative Selectivity Profile of this compound

This compound demonstrates a high affinity and selectivity for the NPY Y2 receptor. This is evident from radioligand binding assays and functional bioassays conducted across various species and cell lines. The following tables summarize the quantitative data on the binding affinity and functional antagonism of this compound at NPY receptor subtypes.

Table 1: Binding Affinity of this compound for NPY Receptor Subtypes

Receptor SubtypeSpecies/Cell LineRadioligandBinding Affinity (IC50/Ki)Reference
Y2 Rat (HEK293 cells)[¹²⁵I]PYY₃₋₃₆8 - 15 nM (IC₅₀)[1][2][3]
Y2 Rat (brain homogenates)[¹²⁵I]PYY₃₋₃₆8 - 10 nM (IC₅₀)[1]
Y2 Human (frontal cortex)[¹²⁵I]PYY₃₋₃₆8 nM (IC₅₀)[1]
Y2 Human (SMS-KAN cells)[¹²⁵I]NPY3.3 nM (IC₅₀)[4][5]
Y2 Rabbit (kidney)[¹²⁵I]NPY7.5 nM (IC₅₀)[4]
Y1 Rat (HEK293 cells)[¹²⁵I][Leu³¹,Pro³⁴]PYY> 10,000 nM (IC₅₀)[4]
Y1 Rat-> 1 µM[5]
Y4 Rat (HEK293 cells)-> 10,000 nM (IC₅₀)[4]
Y4 Rat-> 1 µM[5]
Y5 Rat (HEK293 cells)-> 10,000 nM (IC₅₀)[4]
Y5 Rat-> 1 µM[5]

Note: IC₅₀ is the half maximal inhibitory concentration. Ki is the inhibitory constant.

Table 2: Functional Antagonist Potency of this compound

BioassayReceptor(s) TargetedSpeciesPotency (pA₂)Reference
Vas DeferensY2Rat8.1[1][3]
Saphenous VeinY2Dog8.6[1][3]
ColonY2 / Y4RatBIIE0246 (1 µM) blocked PYY₃₋₃₆ (Y2 agonist) induced contraction but not that of hPP (Y4/Y5 agonist).[1][3]
Prototypical Y1 BioassaysY1RatNo antagonistic activity observed.[1][3]

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

The data clearly indicates that this compound possesses a significantly higher affinity for the Y2 receptor, with IC50 values in the low nanomolar range, while having negligible affinity for the Y1, Y4, and Y5 receptors at concentrations up to 10 µM.[2] This demonstrates a selectivity of over 600-fold for the Y2 receptor.[4]

Experimental Protocols

The characterization of this compound's selectivity has been achieved through rigorous experimental methodologies, primarily radioligand binding assays and functional bioassays.

These assays are fundamental for determining the binding affinity of a compound to a receptor.

Objective: To determine the concentration of this compound required to inhibit the binding of a specific radioligand to NPY receptor subtypes.

General Protocol:

  • Membrane Preparation:

    • HEK293 cells are transfected with the cDNA for the specific rat NPY receptor subtype (Y1, Y2, Y4, or Y5).[1]

    • Alternatively, tissue homogenates from rat brain or human frontal cortex can be used.[1]

    • Cells or tissues are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.[6]

  • Assay Incubation:

    • In a 96-well plate, the membrane preparation is incubated with a specific radioligand and varying concentrations of the unlabeled test compound (this compound).[6]

    • For Y2 receptor binding, [¹²⁵I]PYY₃₋₃₆ is commonly used as the radioligand.[1] For Y1 receptors, [¹²⁵I][Leu³¹,Pro³⁴]PYY is a suitable choice.[1]

    • The incubation is typically carried out at 30°C for 60 minutes with gentle agitation to reach equilibrium.[6]

  • Separation and Detection:

    • The incubation is terminated by rapid vacuum filtration through glass fiber filters to separate the bound from the free radioligand.[6]

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[6]

    • The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.[6]

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

    • The Ki value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.

These assays assess the ability of a compound to act as an agonist or antagonist at a receptor by measuring a physiological response in an isolated tissue.

Objective: To determine the functional potency of this compound as an antagonist at NPY receptors.

General Protocol (e.g., Rat Vas Deferens for Y2 Receptor):

  • Tissue Preparation:

    • The vas deferens is isolated from a rat and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).

  • Concentration-Response Curve:

    • A cumulative concentration-response curve for an NPY agonist (e.g., NPY itself) is established by measuring the contractile response of the tissue.

  • Antagonist Incubation:

    • The tissue is then incubated with a fixed concentration of this compound for a predetermined period.

  • Shift in Concentration-Response Curve:

    • In the presence of this compound, the concentration-response curve for the agonist is re-determined. An antagonist will cause a rightward shift in the curve.

  • Data Analysis:

    • The magnitude of the rightward shift is used to calculate the pA₂ value, which provides a measure of the antagonist's potency.[1][3]

Signaling Pathways and Experimental Workflow

NPY receptors, including Y1, Y2, Y4, and Y5, are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[7] Activation of these receptors by endogenous ligands like NPY leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[7][8] This can subsequently modulate the activity of protein kinase A (PKA).[8] Additionally, NPY receptor activation can lead to the modulation of ion channels, including the inhibition of Ca²⁺ channels and the activation of K⁺ channels, as well as the mobilization of intracellular Ca²⁺ through the phospholipase C (PLC) pathway.[8][9]

NPY_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NPY NPY Y_Receptor Y Receptor (Y1, Y2, Y4, Y5) NPY->Y_Receptor binds G_Protein Gi/o Y_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits PLC Phospholipase C G_Protein->PLC activates Ca_Channels Ca²⁺ Channels G_Protein->Ca_Channels inhibits K_Channels K⁺ Channels G_Protein->K_Channels activates cAMP cAMP AC->cAMP converts IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response Cellular Response PKA->Cellular_Response PIP2 PIP2 PIP2->PLC Ca_Mobilization ↑ Intracellular Ca²⁺ IP3->Ca_Mobilization DAG->Cellular_Response Ca_Channels->Cellular_Response K_Channels->Cellular_Response Ca_Mobilization->Cellular_Response

Caption: General signaling pathways of NPY receptors.

The process of determining the selectivity of a compound like this compound involves a series of well-defined steps, starting from initial screening to detailed characterization.

Antagonist_Selectivity_Workflow cluster_screening Initial Screening cluster_characterization Selectivity Profiling cluster_analysis Data Analysis & Conclusion Primary_Binding Primary Binding Assay (e.g., Y2 Receptor) Hit_Identified Hit Compound Identified (this compound) Primary_Binding->Hit_Identified Counter_Screening Counter-Screening (Binding Assays for Y1, Y4, Y5) Hit_Identified->Counter_Screening Functional_Assays Functional Bioassays (e.g., Vas Deferens) Hit_Identified->Functional_Assays Data_Analysis Determine IC₅₀, Ki, pA₂ values Counter_Screening->Data_Analysis Functional_Assays->Data_Analysis Selectivity_Conclusion High Selectivity for Y2 Confirmed Data_Analysis->Selectivity_Conclusion

Caption: Workflow for determining antagonist selectivity.

Conclusion

The extensive data from both binding and functional assays unequivocally establish this compound as a highly potent and selective antagonist of the neuropeptide Y Y2 receptor. Its negligible affinity for the Y1, Y4, and Y5 receptor subtypes makes it an invaluable pharmacological tool for elucidating the physiological and pathological roles of the Y2 receptor in various biological systems. This high degree of selectivity is crucial for minimizing off-target effects and ensuring that observed biological responses can be confidently attributed to the modulation of the Y2 receptor.

References

BIIE-0246: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of BIIE-0246, a cornerstone pharmacological tool used in neuropeptide Y (NPY) research. This compound was one of the first potent, selective, non-peptide antagonists developed for the NPY Y2 receptor.[1][2] Its introduction has been pivotal for elucidating the physiological and pathophysiological roles of the Y2 receptor subtype in both central and peripheral systems.[3] This guide details its mechanism of action, binding affinities, and functional effects, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and development applications.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its high affinity and selectivity for the NPY Y2 receptor, where it acts as a competitive antagonist.

Mechanism of Action

This compound functions as a competitive antagonist at the NPY Y2 receptor, a G-protein coupled receptor (GPCR).[3] The Y2 receptor is predominantly located on presynaptic neurons and functions as an autoreceptor that inhibits the release of neurotransmitters, including NPY itself.[3][4] By blocking the binding of endogenous agonists like NPY and Peptide YY (PYY), this compound prevents this feedback inhibition, which can lead to an enhanced release of neurotransmitters.[4][5] This mechanism is crucial for its effects observed in studies related to appetite, anxiety, and synaptic plasticity.[6][7]

cluster_pre Presynaptic Terminal NPY NPY / PYY Y2R NPY Y2 Receptor (GPCR) NPY->Y2R Binds Ca_Channel Voltage-gated Ca²⁺ Channel Y2R->Ca_Channel Inhibits Vesicle Neurotransmitter Vesicle (e.g., NPY) Ca_Channel->Vesicle Triggers Fusion Release Neurotransmitter Release Inhibited BIIE This compound BIIE->Y2R Blocks node1 Prepare Y2R-expressing cell membranes node2 Add fixed concentration of [¹²⁵I]PYY₃₋₃₆ node1->node2 node3 Add varying concentrations of this compound node2->node3 node4 Incubate to reach equilibrium node3->node4 node5 Rapid filtration to separate bound from free ligand node4->node5 node6 Quantify radioactivity on filter (Gamma Counter) node5->node6 node7 Data Analysis: Calculate IC₅₀ node6->node7 cluster_prep Preparation cluster_exp Experiment node1 Anesthetize Pig node2 Monitor Blood Flow & Pressure node1->node2 node3 Administer Y2 Agonist (Baseline Response) node2->node3 node4 Administer this compound (i.v.) node3->node4 node5 Re-administer Y2 Agonist (Post-Antagonist Response) node4->node5 node6 Data Analysis: Calculate ID₅₀ node5->node6

References

BIIE-0246: A Technical Guide to a Potent and Selective Neuropeptide Y Y2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BIIE-0246 is a potent, selective, and non-peptide competitive antagonist of the Neuropeptide Y (NPY) Y2 receptor. Since its development, it has become an indispensable pharmacological tool for investigating the physiological and pathological roles of the NPY Y2 receptor in vitro and in vivo. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound. Detailed experimental protocols for key assays and visualizations of associated signaling pathways and experimental workflows are included to facilitate its effective use in research and drug development.

Chemical Structure and Properties

This compound is a complex synthetic molecule designed to selectively target the NPY Y2 receptor.[1][2] Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name N-[(1S)-4-[(Aminoiminomethyl)amino]-1-[([2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]amino)carbonyl]butyl]-1-(2-[4-(6,11-dihydro-6-oxo-5H-dibenz[b,e]azepin-11-yl)-1-piperazinyl]-2-oxoethyl)cyclopentaneacetamide
Molecular Formula C₄₉H₅₇N₁₁O₆
Molecular Weight 896.06 g/mol
CAS Number 246146-55-4
Appearance White solid
Solubility Soluble in DMSO (up to 100 mM) and ethanol (up to 25 mM)[3][4]

Mechanism of Action and Receptor Selectivity

This compound functions as a competitive antagonist at the Neuropeptide Y Y2 receptor, a G-protein coupled receptor (GPCR). The Y2 receptor is predominantly coupled to the Gi alpha subunit, and its activation by endogenous ligands such as NPY and Peptide YY (PYY) leads to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic AMP (cAMP) levels and modulates downstream signaling cascades, including intracellular calcium mobilization and the inhibition of neurotransmitter release.[5][6]

This compound exhibits high selectivity for the Y2 receptor subtype over other NPY receptors (Y1, Y4, and Y5), making it a valuable tool for dissecting the specific functions of the Y2 receptor.[1][2][3][4]

NPY Y2 Receptor Signaling Pathway

NPY_Y2_Signaling cluster_membrane Cell Membrane NPY NPY / PYY Y2R NPY Y2 Receptor NPY->Y2R Activates Gi Gi Protein Y2R->Gi Activates BIIE This compound BIIE->Y2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits Ca Ca²⁺ Channels Gi->Ca Inhibits Neurotransmitter Neurotransmitter Release Gi->Neurotransmitter Inhibits cAMP cAMP AC->cAMP ATP ATP PKA PKA cAMP->PKA Activates

Figure 1: NPY Y2 Receptor Signaling Pathway and this compound Inhibition.

Quantitative Data: Binding Affinity

The potency and selectivity of this compound have been extensively characterized using radioligand binding assays. The following tables summarize key binding affinity data.

Table 1: IC₅₀ Values of this compound for NPY Receptors

Receptor SubtypeSpeciesCell Line / TissueRadioligandIC₅₀ (nM)Reference(s)
Y2 HumanSMS-KAN cells[¹²⁵I]NPY3.3[1][2]
Y2 RabbitKidney[¹²⁵I]NPY7.5[1][2]
Y2 RatBrain Homogenate[¹²⁵I]PYY₃₋₃₆15[1][3][4][7]
Y1 RatHEK293 cells[¹²⁵I][Leu³¹,Pro³⁴]PYY>10,000[1]
Y4 RatHEK293 cells[¹²⁵I]hPP>10,000[1]
Y5 RatHEK293 cells[¹²⁵I][Leu³¹,Pro³⁴]PYY>10,000[1]

Table 2: Kᵢ Values of this compound for NPY Y2 Receptor

SpeciesCell LineRadioligandKᵢ (nM)Reference(s)
RatHEK293 cells[¹²⁵I]PYY₃₋₃₆8 - 15[8]

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol describes a typical competitive radioligand binding assay to determine the affinity of this compound for the NPY Y2 receptor.

Materials:

  • Cell membranes prepared from cells expressing the NPY Y2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand (e.g., [¹²⁵I]PYY₃₋₃₆).

  • This compound.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[9]

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the NPY Y2 receptor in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer.[9]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled NPY (for non-specific binding).

    • 50 µL of various concentrations of this compound (for competition curve).

    • 50 µL of a fixed concentration of radioligand.

    • 150 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.[9]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Experimental Workflow: Competitive Radioligand Binding Assay

Binding_Assay_Workflow start Start prep Prepare Cell Membranes (NPY Y2 Receptor) start->prep plate Plate Membranes, Radioligand, and This compound prep->plate incubate Incubate to Equilibrium plate->incubate filter Separate Bound/Free Ligand (Filtration) incubate->filter wash Wash Filters filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Data Analysis (IC₅₀ and Kᵢ Determination) count->analyze end End analyze->end

Figure 2: Workflow for a Competitive Radioligand Binding Assay.

Rat Vas Deferens Bioassay (Functional)

This ex vivo functional assay assesses the antagonistic activity of this compound by measuring its ability to reverse the NPY-induced inhibition of electrically evoked muscle contractions.

Materials:

  • Male Wistar rats.

  • Krebs-Henseleit solution.

  • NPY.

  • This compound.

  • Organ bath setup with electrodes for electrical field stimulation and a force transducer.

  • Data acquisition system.

Procedure:

  • Tissue Preparation: Isolate the vas deferens from a male Wistar rat and mount it in an organ bath containing oxygenated Krebs-Henseleit solution at 37°C.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period.

  • Electrical Stimulation: Apply electrical field stimulation to induce twitch contractions of the vas deferens.

  • Agonist Response: Once stable contractions are achieved, add cumulative concentrations of NPY to the organ bath to obtain a dose-response curve for the inhibition of contractions.

  • Antagonist Incubation: Wash the tissue and allow it to recover. Then, incubate the tissue with a fixed concentration of this compound for a defined period.

  • Antagonist Challenge: In the presence of this compound, repeat the cumulative addition of NPY to obtain a second dose-response curve.

  • Data Analysis: Compare the NPY dose-response curves in the absence and presence of this compound. A rightward shift in the NPY dose-response curve indicates competitive antagonism. The pA₂ value, a measure of the antagonist's potency, can be calculated from these shifts. A pA₂ value of 8.1 has been reported for this compound in this assay.[1]

Conclusion

This compound is a cornerstone tool for the study of the NPY Y2 receptor. Its high potency and selectivity, combined with its well-characterized pharmacological profile, make it an invaluable reagent for a wide range of applications in neuroscience, metabolism, and cardiovascular research. This guide provides the essential information and methodologies to effectively utilize this compound in the laboratory.

References

BIIE-0246: A Technical Guide to its Discovery and Development as a Selective NPY Y2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, development, and pharmacological characterization of BIIE-0246, the first potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor. This document details the core pharmacological data, experimental methodologies, and relevant signaling pathways, serving as a comprehensive resource for researchers in the field.

Introduction

Neuropeptide Y (NPY) is a 36-amino acid peptide neurotransmitter that is widely distributed in the central and peripheral nervous systems and plays a crucial role in regulating a variety of physiological processes, including appetite, anxiety, and cardiovascular function.[1] These effects are mediated through a family of G protein-coupled receptors (GPCRs), with the Y2 receptor being a key subtype.[1] The Y2 receptor predominantly functions as a presynaptic autoreceptor, inhibiting the release of NPY and other neurotransmitters.[1][2]

The development of selective antagonists for NPY receptors has been a critical step in elucidating the specific roles of each receptor subtype. This compound, introduced in 1999, was a landmark achievement as the first non-peptide molecule to exhibit high affinity and selectivity for the Y2 receptor.[3] Its discovery provided researchers with a powerful pharmacological tool to investigate the physiological and pathophysiological functions of the NPY Y2 receptor.[2] Structurally, this compound is an L-arginine derivative designed to mimic the C-terminal RQRYamide motif of the endogenous ligands NPY and peptide YY (PYY).

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: In Vitro Binding Affinity of this compound

Receptor SubtypeRadioligandPreparationSpeciesIC50 (nM)Reference(s)
Y2 [¹²⁵I]PYY₃₋₃₆HEK293 cells expressing rat Y2 receptorRat8 to 15[4][5]
Y2 [¹²⁵I]PYY₃₋₃₆Rat brain homogenatesRat8-10[4]
Y2 [¹²⁵I]PYY₃₋₃₆Human frontal cortex homogenatesHuman8[4]
Y2 [¹²⁵I]-NPYRabbit kidney preparationsRabbit7.5[6]
Y2 [¹²⁵I]Neuropeptide YSMS-KAN cells expressing human Y2 receptorHuman3.3[6]
Y1 [¹²⁵I][Leu³¹,Pro³⁴]PYYHEK293 cells expressing rat Y1 receptorRat>10,000[4][6]
Y4 [¹²⁵I]hPPHEK293 cells expressing rat Y4 receptorRat>10,000[4][6]
Y5 [¹²⁵I][Leu³¹,Pro³⁴]PYYHEK293 cells expressing rat Y5 receptorRat>10,000[4][6]

Table 2: In Vitro Functional Antagonism of this compound

BioassayAgonistSpeciespA₂ ValueReference(s)
Rat Vas DeferensNeuropeptide YRat8.1[4][5]
Dog Saphenous VeinNeuropeptide YDog8.6[4][5]

Table 3: In Vivo Antagonism of this compound

Experimental ModelAgonistMeasured ResponseSpeciesID₅₀ ValueReference(s)
Anesthetized PigN-acetyl[Leu²⁸Leu³¹]NPY(24-36)Splenic VasoconstrictionPig2.1 nmol kg⁻¹[7]

Signaling Pathways and Mechanism of Action

The NPY Y2 receptor is a member of the Gi/o protein-coupled receptor family.[8] Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] This signaling cascade is central to the receptor's primary function as a presynaptic inhibitory autoreceptor. By antagonizing the Y2 receptor, this compound blocks this inhibitory feedback loop, thereby preventing the NPY-mediated suppression of neurotransmitter release.

NPY_Y2_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal NPY NPY / PYY Y2R NPY Y2 Receptor NPY->Y2R binds G_protein Gi/o Protein Y2R->G_protein activates BIIE0246 This compound BIIE0246->Y2R blocks AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Ca_ion Vesicle Synaptic Vesicle (contains NPY) Ca_ion->Vesicle triggers fusion Release Postsynaptic_Receptor Postsynaptic Receptor Release->Postsynaptic_Receptor binds Postsynaptic_Effect Postsynaptic Effect Postsynaptic_Receptor->Postsynaptic_Effect activates

Figure 1: NPY Y2 Receptor Signaling Pathway and this compound Mechanism of Action.

Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of this compound are provided below.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the NPY Y2 receptor in membranes from cells expressing the recombinant receptor or from tissue homogenates.

Materials:

  • Membrane Preparation: Homogenates from HEK293 cells transfected with the rat Y2 receptor cDNA, or from rat brain or human frontal cortex.

  • Radioligand: [¹²⁵I]PYY₃₋₃₆ or [¹²⁵I]NPY.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of unlabeled NPY or PYY (e.g., 1 µM).

  • Test Compound: this compound at various concentrations.

  • Instrumentation: Gamma counter, filtration apparatus.

Procedure:

  • In a 96-well plate, combine the membrane preparation, [¹²⁵I]PYY₃₋₃₆ (at a concentration near its Kd), and varying concentrations of this compound in binding buffer.

  • For total binding wells, add binding buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of unlabeled NPY.

  • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition curve.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Y2 Receptor-containing Membranes start->prep_membranes setup_assay Set up Assay Plate: - Membranes - [¹²⁵I]Radioligand - this compound (or controls) prep_membranes->setup_assay incubate Incubate at Room Temperature setup_assay->incubate filtrate Rapid Filtration to Separate Bound and Free Ligand incubate->filtrate wash Wash Filters with Cold Buffer filtrate->wash count Measure Radioactivity (Gamma Counter) wash->count analyze Data Analysis: Calculate IC₅₀ count->analyze end End analyze->end

Figure 2: General Workflow for a Radioligand Binding Assay.
Rat Vas Deferens Functional Bioassay

Materials:

  • Tissue: Isolated vas deferens from a male rat.

  • Organ Bath: Filled with Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Stimulation Electrodes: For electrical field stimulation.

  • Force Transducer and Recording System: To measure isometric contractions.

  • Agonist: Neuropeptide Y (NPY).

  • Antagonist: this compound.

Procedure:

  • Mount the isolated rat vas deferens in the organ bath under a resting tension of approximately 1 g.

  • Allow the tissue to equilibrate for at least 60 minutes, with periodic washing.

  • Induce twitch contractions using electrical field stimulation (e.g., single pulses at 0.1 Hz, 1 ms duration).

  • Once stable twitch responses are obtained, generate a cumulative concentration-response curve for NPY by adding increasing concentrations of the agonist to the bath and recording the inhibition of the twitch response.

  • Wash the tissue to restore the baseline twitch response.

  • Incubate the tissue with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).

  • In the presence of this compound, repeat the cumulative concentration-response curve for NPY.

  • A parallel rightward shift in the NPY concentration-response curve indicates competitive antagonism.

In Vivo Vascular Pharmacology in Anesthetized Pig

This in vivo assay characterizes the antagonist activity of this compound on NPY Y2 receptor-mediated vasoconstriction.[7]

Materials:

  • Animal Model: Anesthetized pig.

  • Surgical Equipment: For catheterization of arteries and veins for drug administration and blood pressure monitoring.

  • Flow Probes: To measure blood flow in specific vascular beds (e.g., splenic artery).

  • Data Acquisition System: To record blood pressure and blood flow.

  • Y2 Receptor Agonist: N-acetyl[Leu²⁸Leu³¹]NPY(24-36).

  • Antagonist: this compound.

Procedure:

  • Anesthetize the pig and perform necessary surgical procedures for hemodynamic monitoring and drug administration.

  • Allow the animal to stabilize.

  • Administer the Y2 receptor agonist intravenously and record the dose-dependent vasoconstrictor response (decrease in blood flow) in the target vascular bed (e.g., spleen).

  • Administer this compound intravenously at a specific dose.

  • After a suitable interval, repeat the administration of the Y2 receptor agonist and record the vascular response.

  • The antagonism is quantified by the reduction in the agonist-induced vasoconstriction in the presence of this compound.

  • The ID₅₀ value, the dose of the antagonist that causes a 50% reduction in the agonist's effect, can be determined.[7]

Conclusion

This compound remains a cornerstone pharmacological tool for the investigation of the NPY Y2 receptor. Its high potency and selectivity have been instrumental in defining the role of this receptor in a multitude of physiological systems. This technical guide provides a centralized resource of its core pharmacological properties and the experimental methodologies employed in its characterization, aiming to support future research and drug discovery efforts targeting the NPYergic system.

References

The Role of the Neuropeptide Y Y2 Receptor in Obesity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide Y (NPY) is a potent orexigenic peptide, and its signaling system, particularly through the NPY Y2 receptor (Y2R), is a critical regulator of energy homeostasis and appetite. The Y2 receptor, a member of the G-protein coupled receptor (GPCR) family, is predominantly expressed as a presynaptic autoreceptor in the arcuate nucleus (ARC) of the hypothalamus.[1] Its activation by endogenous ligands like NPY and peptide YY (PYY) 3-36 inhibits further neurotransmitter release, leading to a complex and sometimes paradoxical role in the regulation of food intake. This technical guide provides an in-depth overview of the Y2 receptor's function in obesity, detailing its signaling pathways, summarizing key quantitative data from preclinical and clinical studies, outlining experimental protocols for its investigation, and exploring its potential as a therapeutic target for drug development.

Introduction to the NPY Y2 Receptor in Energy Homeostasis

The NPY system, comprising NPY and its receptors (Y1, Y2, Y4, Y5, and y6), is a fundamental component of the central nervous system's control over feeding behavior.[2][3] The Y2 receptor is unique in this family due to its primary role as an inhibitory autoreceptor on NPY/Agouti-related peptide (AgRP) neurons in the hypothalamus.[1][4]

When released, gut-derived hormones like PYY3-36, which are elevated post-prandially, act as agonists at these presynaptic Y2 receptors.[2][4][5] This activation inhibits the release of the potent appetite-stimulators NPY and AgRP, thereby promoting satiety and reducing food intake.[4][6] This central satiety-inducing mechanism makes Y2R agonists a theoretical target for anti-obesity therapies.

However, the role of Y2R is multifaceted. Peripherally, Y2 receptors are found in various tissues, including adipose tissue, where they may be involved in adipocyte proliferation and differentiation.[2][7] This dual role, with central anorexigenic effects and potential peripheral obesogenic effects, complicates the therapeutic strategy, leading to the investigation of both Y2R agonists and antagonists for treating obesity and related metabolic disorders.[6][8]

Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a class A GPCR that couples primarily to the inhibitory G-protein, Gαi.[9] Upon agonist binding, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP subsequently decreases the activity of protein kinase A (PKA). Downstream effects include the modulation of ion channels, such as inhibiting Ca2+ influx and activating K+ channels, which collectively lead to a hyperpolarization of the neuronal membrane and inhibition of neurotransmitter release.

NPY_Y2_Signaling NPY Y2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Y2R NPY Y2 Receptor Gi Gi Protein Y2R->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts NPY NPY / PYY3-36 NPY->Y2R Binds Gi->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP ATP ATP->cAMP Response Inhibition of Neurotransmitter Release (e.g., NPY) PKA->Response Leads to

NPY Y2 Receptor Signaling Cascade.

Quantitative Data on NPY Y2 Receptor Ligands

The development of selective Y2 receptor antagonists has been crucial for elucidating the receptor's function. The following table summarizes key in vitro and in vivo data for prominent Y2R antagonists.

CompoundTargetAssay TypeSpeciesKi / IC50In Vivo Effect (Obesity Model)Reference
BIIE0246 Y2RRadioligand Binding ([125I]PYY)HumanIC50: 3.3 nMIncreased feeding in satiated rats (ARC admin.).[4] Induced obesity in control mice on Western diet, but reduced fat mass in NPY-overexpressing mice.[6]
JNJ-31020028 Y2RRadioligand Binding (PYY)HumanpIC50: 8.07Normalized food intake in stressed animals without affecting basal food intake.[10] Prevented liver steatosis without significant weight loss in DIO rats.[10][11]
Velneperit (S-2367) Y5RClinical Trial (Phase II)HumanN/A (Y5 Antagonist)Modest weight loss (3.8 kg vs 0.8 kg placebo over 1 year).[12] Development discontinued.[13][14][12][13]

Note: Velneperit is a Y5 antagonist included for comparative context within NPY system drug development for obesity.

Key Experimental Protocols

Characterizing the function and pharmacology of the NPY Y2 receptor involves a range of in vitro and in vivo assays. Below are detailed methodologies for two fundamental experimental procedures.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki or IC50) of a test compound for the Y2 receptor.

Objective: To measure the ability of a test compound to compete with a radiolabeled ligand for binding to the Y2 receptor expressed in a cell membrane preparation.

Materials:

  • Cell membranes from a stable cell line expressing the human Y2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [125I]-Peptide YY (PYY) or a selective Y2 agonist/antagonist.

  • Test compounds (e.g., BIIE0246).

  • Binding buffer (e.g., 10 mM HEPES, 150 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, pH 7.4).[15]

  • Non-specific binding control: High concentration of unlabeled NPY or PYY.

  • 96-well microplates and filter mats (e.g., GF/C).

  • Scintillation counter or gamma counter.

Procedure:

  • Plate Setup: In a 96-well plate, add binding buffer to all wells.

  • Compound Addition: Add serial dilutions of the test compound to appropriate wells. Add buffer for total binding wells and a saturating concentration of unlabeled ligand for non-specific binding (NSB) wells.

  • Radioligand Addition: Add a constant, low concentration (typically near the Kd) of [125I]-PYY to all wells.

  • Membrane Addition: Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (e.g., 23°C) for a defined period (e.g., 90-120 minutes) to reach equilibrium.[15]

  • Harvesting: Rapidly filter the contents of each well through a filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Counting: Measure the radioactivity retained on the filter for each well using a gamma counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Functional Assay: cAMP Measurement

This assay determines whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring its effect on intracellular cAMP levels following receptor activation.

Objective: To quantify the inhibition of adenylyl cyclase activity (and thus cAMP production) mediated by the Gαi-coupled Y2 receptor.

Materials:

  • Live cells expressing the Y2 receptor (e.g., CHO-K1 cells).

  • Adenylyl cyclase stimulator: Forskolin.

  • Test compounds (agonists and antagonists).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based kits like cAMP-Glo™).[9][16][17]

  • Assay buffer/cell culture medium.

Procedure (Antagonist Mode):

  • Cell Plating: Seed cells in a suitable microplate (e.g., 384-well) and grow to confluence.

  • Compound Pre-incubation: Add serial dilutions of the test antagonist compound to the cells. Incubate for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation: Add a constant concentration of a known Y2R agonist (e.g., NPY or PYY3-36) at its EC80 concentration, mixed with a fixed concentration of forskolin. The forskolin elevates basal cAMP levels, allowing for the inhibitory effect of the Gαi pathway to be measured robustly.[17]

  • Incubation: Incubate for a further period (e.g., 30 minutes) to allow for cAMP modulation.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection step according to the manufacturer's protocol for the chosen assay kit (e.g., add detection reagents containing lysis buffer, antibody-conjugates, or luciferase substrates).[9][16]

  • Signal Reading: Read the plate on a compatible plate reader (e.g., luminometer or HTRF reader).

  • Data Analysis: The signal will be inversely proportional to the cAMP concentration. Plot the signal against the log concentration of the antagonist to determine its IC50, which reflects its potency in blocking the agonist's effect.

Experimental_Workflow Drug Discovery Workflow for NPY Y2R Antagonists A Primary Screen: Radioligand Binding Assay B Identify Hits (High Affinity Binders) A->B C Secondary Screen: cAMP Functional Assay B->C Hits I Discard (Low Affinity/Non-binder) B->I Non-Hits D Confirm Antagonism (Potent IC50) C->D E In Vivo Model: Diet-Induced Obese (DIO) Rodents D->E Confirmed Antagonists H Discard (Inactive/Agonist) D->H Inactive F Measure Endpoints: Food Intake, Body Weight, Liver Steatosis E->F G Lead Optimization F->G Efficacious Compound

Screening Cascade for NPY Y2R Antagonists.

Therapeutic Potential and Drug Development

The therapeutic strategy for targeting the Y2 receptor in obesity is complex.

  • Y2R Agonism: The primary rationale for Y2R agonists is to mimic the post-prandial satiety signal of PYY3-36 in the hypothalamus. This approach is supported by findings that peripheral administration of PYY3-36 reduces food intake in both rodents and humans.[2][4][5] However, developing peptide or small-molecule agonists with favorable pharmacokinetic properties remains a challenge.

  • Y2R Antagonism: The case for Y2R antagonists is less direct and context-dependent. Centrally, blocking the Y2 autoreceptor could disinhibit NPY neurons, potentially increasing food intake, as seen in studies with direct ARC administration of BIIE0246.[4] However, studies in diet-induced obese (DIO) animal models with chronically elevated NPY levels suggest a different outcome. In these states, peripheral Y2R antagonism can have beneficial effects, reducing fat mass gain and improving metabolic parameters like liver steatosis.[6][18] This suggests that blocking peripheral Y2 receptors, perhaps on adipocytes, may prevent NPY-driven fat storage, especially under conditions of metabolic stress and high-fat diets.[6] The antagonist JNJ-31020028 has shown promise in preclinical models by preventing liver steatosis without causing weight gain, highlighting a potential role in treating comorbidities of obesity like MASLD.[18]

Conclusion

The NPY Y2 receptor plays a pivotal, albeit complex, role in the regulation of energy balance. As a presynaptic autoreceptor in the hypothalamus, it is a key mediator of satiety signals. However, its peripheral functions in adipose tissue and its response to chronic metabolic stress add layers of complexity to its profile as a drug target. While early efforts in the broader NPY field have faced challenges, such as the discontinuation of the Y5 antagonist Velneperit, the nuanced understanding of the Y2 receptor's context-dependent functions continues to evolve.[14] Future research focusing on peripherally restricted antagonists or tissue-specific modulation may unlock the therapeutic potential of targeting the NPY Y2 receptor for obesity and its associated metabolic diseases.

References

A Technical Guide to BIIE-0246 for the Study of Neuropeptide Y Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropeptide Y (NPY) is a crucial neurotransmitter in the central and peripheral nervous systems, orchestrating a wide array of physiological processes through a family of G-protein coupled receptors (GPCRs). The NPY Y2 receptor subtype, predominantly a presynaptic autoreceptor, plays a key role in modulating neurotransmitter release, appetite, anxiety, and cardiovascular function. BIIE-0246 is the first potent, selective, and non-peptide antagonist developed for the NPY Y2 receptor. Its high affinity and selectivity have established it as an indispensable pharmacological tool for elucidating the specific functions of Y2 receptor-mediated signaling pathways. This guide provides an in-depth overview of this compound, including its pharmacological properties, mechanism of action, detailed experimental protocols, and key quantitative data to facilitate its effective use in research and drug development.

Introduction to Neuropeptide Y and the Y2 Receptor

The Neuropeptide Y system is a significant signaling pathway involved in numerous physiological functions.[1][2] NPY exerts its effects through at least four receptor subtypes in humans (Y1, Y2, Y4, and Y5), all of which are Class A GPCRs.[3] The Y2 receptor is of particular interest as it is primarily located on presynaptic neurons, where it acts as an autoreceptor to inhibit the release of NPY and other neurotransmitters.[1][4] This inhibitory feedback mechanism positions the Y2 receptor as a critical control point in neuronal circuits. High expression levels of Y2 receptors are found in the hippocampus, thalamus, hypothalamus, and amygdala.[3][4] Functionally, Y2 receptors are involved in memory retention, anxiety, energy homeostasis, and alcohol consumption.[3]

This compound: A Selective NPY Y2 Receptor Antagonist

This compound is a non-peptide, competitive antagonist for the NPY Y2 receptor.[3][5] Developed in 1999, it became a gold-standard tool for both in vitro and in vivo studies of Y2 receptor function due to its high potency and selectivity.[3][6] Structurally, it is an L-arginine derivative that mimics the C-terminal portion of NPY and Peptide YY (PYY), the endogenous ligands.[3][7]

Pharmacological Profile

This compound demonstrates high affinity for the Y2 receptor with excellent selectivity over other NPY receptor subtypes.[8][9] It is a large, flexible peptidomimetic molecule with properties that make it best suited for parenteral administration in in vivo studies.[3][7] While it has limited central availability after systemic administration, it has been used effectively in studies of central Y2 receptor function through direct brain injection or intrathecal administration.[7] It has a relatively short duration of action in vivo, with an estimated half-life of less than 3 hours in mice.[3][7]

Quantitative Data: Binding Affinities and Potency

The following tables summarize the quantitative data for this compound across various experimental systems.

Table 1: In Vitro Binding Affinity and Potency of this compound

Receptor SubtypePreparationRadioligandValueUnitReference
Human Y2 SMS-KAN Cells[¹²⁵I]-NPYIC₅₀ = 3.3nM[3][6]
Human Y2 Frontal Cortex Homogenates[¹²⁵I]PYY₃₋₃₆Kᵢ ≈ 8nM[8]
Rat Y2 HEK293 Cells[¹²⁵I]PYY₃₋₃₆Kᵢ = 8-15nM[8][9][10][11]
Rat Y2 Brain Homogenates[¹²⁵I]PYY₃₋₃₆IC₅₀ = 15nM[3][12]
Rat Y1 Radioligand Binding Assay-IC₅₀ > 10,000nM[3]
Rat Y4 Radioligand Binding Assay-IC₅₀ > 10,000nM[3]
Rat Y5 Radioligand Binding Assay-IC₅₀ > 10,000nM[3]
Rabbit Y2 Kidney Preparations[¹²⁵I]-NPYIC₅₀ = 7.5nM[3][7]

Table 2: Functional Antagonism of this compound

BioassayAgonistValueUnitReference
Rat Vas DeferensNPYpA₂ = 8.1-[3][8][9][10]
Dog Saphenous VeinNPYpA₂ = 8.6-[8][9][10]

Mechanism of Action and Signaling Pathway

The NPY Y2 receptor is a Gi/o-coupled receptor.[13] Upon activation by endogenous agonists like NPY or PYY, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of calcium channels.[2][13] this compound acts as a competitive antagonist, binding to the Y2 receptor and preventing the binding of endogenous agonists, thereby blocking the downstream signaling cascade.[3]

NPY_Y2_Signaling cluster_membrane Cell Membrane Y2R NPY Y2 Receptor G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Response Inhibition of Neurotransmitter Release G_protein->Response Modulates Ion Channels cAMP cAMP AC->cAMP Converts NPY NPY / PYY NPY->Y2R Activates BIIE0246 This compound BIIE0246->Y2R Blocks ATP ATP ATP->AC cAMP->Response Leads to

Caption: NPY Y2 receptor signaling and this compound antagonism.

Detailed Experimental Protocols

The following are representative protocols for key experiments utilizing this compound.

Radioligand Binding Assay (Membrane Homogenates)

This protocol is adapted from methodologies used to determine the binding affinity of this compound.[8]

Objective: To determine the inhibitory concentration (IC₅₀) of this compound for the NPY Y2 receptor.

Materials:

  • HEK293 cells transfected with rat Y2 receptor cDNA or tissue homogenates (e.g., rat brain cortex).[8]

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).

  • Radioligand: [¹²⁵I]PYY₃₋₃₆ (a Y2/Y5-preferring agonist).[8]

  • This compound stock solution (in DMSO).

  • Non-specific binding control: High concentration of unlabeled NPY or PYY₃₋₃₆ (e.g., 1 µM).

  • Glass fiber filters and a cell harvester.

  • Gamma counter.

Procedure:

  • Prepare membrane homogenates from cells or tissues. Protein concentration should be determined using a standard assay (e.g., Bradford).

  • In a 96-well plate, add binding buffer.

  • Add a fixed concentration of [¹²⁵I]PYY₃₋₃₆ (e.g., 30-35 pM).[8]

  • Add varying concentrations of this compound (e.g., from 10⁻¹² M to 10⁻⁶ M) to create a competition curve.[8]

  • For total binding wells, add vehicle (DMSO). For non-specific binding wells, add 1 µM unlabeled NPY.

  • Add membrane homogenate (typically 50-100 µg of protein) to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of this compound and fit the data using non-linear regression to determine the IC₅₀ value.

In Vivo Study: Food Intake in Rodents

This protocol is based on studies investigating the role of the Y2 receptor in appetite regulation.[11][14]

Objective: To assess the effect of central Y2 receptor blockade by this compound on food intake.

Materials:

  • Male Wistar rats with stereotaxically implanted cannulae targeting the arcuate nucleus (ARC) of the hypothalamus.

  • This compound dissolved in a vehicle (e.g., artificial cerebrospinal fluid).

  • PYY₃₋₃₆ (optional, to test antagonism of an exogenous agonist).

  • Standard rat chow and precision balance.

Procedure:

  • Allow animals to recover from surgery and habituate to handling and injection procedures.

  • Rats are typically food-deprived for a period (e.g., 18-24 hours) or studied when satiated, depending on the experimental question.[14]

  • On the day of the experiment, administer this compound (e.g., 1 nmol) or vehicle directly into the ARC via the implanted cannula.[14]

  • In experiments testing antagonism, a peripheral injection of PYY₃₋₃₆ (e.g., 7.5 nmol/kg, i.p.) can be given after the central this compound injection.[14]

  • Immediately after injections, provide pre-weighed amounts of food.

  • Measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and accounting for spillage.

  • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare food intake between treatment groups.

InVivo_Workflow A Animal Preparation (e.g., Cannula Implantation) B Habituation & Recovery A->B C Drug Administration (this compound or Vehicle) B->C D Behavioral Assay (e.g., Food Intake Measurement) C->D E Data Collection (Measure food consumed) D->E F Statistical Analysis E->F G Interpretation of Results F->G

Caption: Typical workflow for an in vivo behavioral experiment.

Key Research Applications and Findings

This compound has been instrumental in defining the role of the Y2 receptor in various physiological contexts.

  • Appetite Regulation: Studies have shown that blocking Y2 receptors in the ARC with this compound can increase feeding in satiated rats.[11][14] This suggests that endogenous PYY₃₋₃₆ acts on Y2 autoreceptors to promote satiety, and blocking this signal with this compound disinhibits feeding pathways.[14]

  • Anxiety: this compound has demonstrated anxiolytic-like effects in animal models such as the elevated plus-maze, pointing to a role for Y2 receptors in the modulation of anxiety and fear responses.[5][11]

  • Neurotransmission: As a presynaptic autoreceptor, the Y2 receptor inhibits neurotransmitter release. This compound has been used to demonstrate that blocking Y2 receptors can enhance the release of NPY and other neurotransmitters like dopamine and acetylcholine.[5] In vascular tissues, this compound potently antagonizes Y2-mediated vasoconstriction.[15]

  • Obesity and Metabolism: In diet-induced obese mice with elevated NPY levels, peripheral administration of this compound was found to reduce fat mass gain.[16][17][18] However, in control mice, the same treatment surprisingly enhanced obesity, highlighting the complex role of peripheral Y2 receptors in energy homeostasis.[16][17][18]

Conclusion

This compound remains a cornerstone pharmacological tool for investigating the NPY Y2 receptor. Its high potency and selectivity allow for precise dissection of Y2-mediated signaling in complex biological systems. The data and protocols presented in this guide are intended to provide researchers with the foundational knowledge required to effectively design and execute experiments using this potent antagonist, thereby advancing our understanding of the multifaceted roles of neuropeptide Y in health and disease.

References

BIIE-0246: A Technical Review of a Potent and Selective Neuropeptide Y Y2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIE-0246 is a pioneering non-peptide, highly selective, and potent competitive antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2] Since its development, it has become an invaluable pharmacological tool for elucidating the physiological and pathological roles of the Y2 receptor in both central and peripheral nervous systems. This technical guide provides a comprehensive overview of the literature on this compound, focusing on its pharmacological properties, mechanism of action, and key experimental findings. All quantitative data are summarized for comparative analysis, and detailed experimental methodologies are provided based on published literature.

Core Pharmacology and Mechanism of Action

This compound functions as a competitive antagonist at the NPY Y2 receptor, a G-protein-coupled receptor (GPCR).[1] The Y2 receptor is predominantly located on presynaptic neurons and its activation by endogenous ligands such as Neuropeptide Y (NPY) and Peptide YY (PYY) typically leads to the inhibition of neurotransmitter release.[1][3] this compound blocks these effects by binding to the Y2 receptor without initiating a cellular response, thereby preventing the actions of the endogenous agonists.[4][5] This antagonistic action has been demonstrated in a variety of in vitro and in vivo models, where this compound has been shown to reverse or prevent the effects of Y2 receptor agonists.[4][6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from various studies, highlighting its high affinity and selectivity for the Y2 receptor.

Table 1: In Vitro Binding Affinity and Potency of this compound

ParameterSpecies/Cell LineRadioligandValueReference
IC50Human Y2 Receptor (SMS-KAN cells)[125I]-NPY3.3 nM[1]
IC50Rabbit Kidney[125I]-NPY7.5 nM[1][7]
IC50Rat Y2 Receptor (HEK293 cells)[125I]PYY3–3615 nM[1]
KiRat Y2 Receptor (HEK293 cells)[125I]PYY3–368 - 15 nM[8]
pA2Rat Vas DeferensNPY8.1[1][6]
pA2Dog Saphenous VeinNPY8.6[6]

Table 2: Receptor Selectivity of this compound

Receptor SubtypeSpeciesBinding Affinity (IC50)Selectivity vs. Y2Reference
Y1Rat>10,000 nM>650-fold[1]
Y4Rat>10,000 nM>650-fold[1]
Y5Rat>10,000 nM>650-fold[1]
α1A AdrenergicNot SpecifiedSubmicromolar-[1]
μ-opioidNot SpecifiedSubmicromolar-[1]
κ-opioidNot SpecifiedSubmicromolar-[1]

Table 3: In Vivo Efficacy of this compound

SpeciesModelDoseEffectReference
PigAnesthetized, vascular response1 nmol/kgSignificant inhibition of Y2 agonist-induced vasoconstriction[4][5]
PigAnesthetized, vascular response100 nmol/kgComplete abolition of Y2 agonist-induced vasoconstriction[4][5]
PigAnesthetized, vascular responseID50 = 2.1 nmol/kgPotent antagonism of Y2-mediated vasoconstriction[4][5]
RatSatiated, feeding behavior1 nmol (ARC administration)Significantly increased food intake[9]
MouseDiet-induced obesity with excess NPY1.3 mg/kg (repeated dosing)Prevented diet-induced obesity[3]
MouseControl, diet-induced obesity1.3 mg/kg (repeated dosing)Enhanced obesity[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental evaluation of this compound, the following diagrams are provided.

NPY_Y2_Receptor_Signaling cluster_presynaptic Presynaptic Neuron NPY NPY / PYY Y2R Y2 Receptor NPY->Y2R Activates Gi Gi Protein Y2R->Gi Activates BIIE0246 This compound BIIE0246->Y2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits Ca ↓ Ca²⁺ Influx Gi->Ca Inhibits cAMP ↓ cAMP AC->cAMP NT_release ↓ Neurotransmitter Release cAMP->NT_release Ca->NT_release

Caption: NPY Y2 Receptor Signaling Pathway and this compound Antagonism.

BIIE0246_Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine IC50/Ki) functional_assay Functional Bioassay (e.g., Vas Deferens; Determine pA2) binding_assay->functional_assay selectivity_panel Receptor Selectivity Panel (Y1, Y4, Y5, etc.) functional_assay->selectivity_panel animal_model Select Animal Model (e.g., Pig, Rat, Mouse) selectivity_panel->animal_model administration Administer this compound (e.g., i.v., i.p., central) animal_model->administration challenge Agonist Challenge or Behavioral Observation administration->challenge measurement Measure Physiological/ Behavioral Endpoint challenge->measurement end End measurement->end start Start start->binding_assay

Caption: General Experimental Workflow for this compound Evaluation.

Key Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following summaries outline the methodologies for key experiments cited in the literature.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (IC50, Ki) of this compound for the NPY Y2 receptor.

  • General Procedure:

    • Membrane Preparation: Membranes are prepared from cells expressing the recombinant NPY Y2 receptor (e.g., HEK293 cells) or from tissues known to express the receptor (e.g., rat brain, rabbit kidney).[1][6][7]

    • Incubation: Membranes are incubated with a specific radioligand for the Y2 receptor (e.g., [125I]PYY3–36 or [125I]-NPY) in the presence of varying concentrations of this compound.[1][6]

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The amount of bound radioactivity is measured using a gamma counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Bioassays (e.g., Rat Vas Deferens, Dog Saphenous Vein)
  • Objective: To determine the functional antagonist potency (pA2) of this compound.

  • General Procedure:

    • Tissue Preparation: Isolated tissues, such as the rat vas deferens or dog saphenous vein, are mounted in an organ bath containing a physiological salt solution and maintained at a constant temperature and oxygenation.[6]

    • Stimulation: The tissue is stimulated electrically to induce contractions.

    • Agonist Response: A cumulative concentration-response curve is generated for an NPY Y2 receptor agonist (e.g., NPY), which typically inhibits the electrically induced contractions.

    • Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound for a specific period.

    • Shift in Agonist Response: The concentration-response curve for the NPY agonist is repeated in the presence of this compound. A parallel rightward shift in the curve indicates competitive antagonism.[6]

    • Data Analysis: The pA2 value is calculated from the Schild plot, which provides a measure of the antagonist's potency.

In Vivo Vascular Response Studies in Anesthetized Pigs
  • Objective: To evaluate the in vivo efficacy and selectivity of this compound on vascular responses.[4][5]

  • General Procedure:

    • Animal Preparation: Pigs are anesthetized, and catheters are inserted for drug administration and measurement of blood pressure and blood flow in specific vascular beds (e.g., spleen, kidney).[4]

    • Agonist Administration: A selective NPY Y2 receptor agonist is administered to elicit a vasoconstrictor response.[4][5]

    • This compound Administration: this compound is administered intravenously at various doses.[4][5]

    • Measurement of Antagonism: The ability of this compound to inhibit or reverse the agonist-induced vasoconstriction is quantified.[4][5]

    • Selectivity Assessment: The effect of this compound on the vasoconstrictor responses to other agonists acting on different receptors (e.g., NPY Y1 receptor agonists, α1-adrenoceptor agonists) is also assessed to determine its selectivity.[4][5]

Physicochemical Properties and Bioavailability

This compound is a large, peptidomimetic molecule with poor drug-like properties, including low permeability and high plasma protein binding.[1][7] Consequently, its oral bioavailability is expected to be low, and for in vivo studies, it is typically administered via parenteral routes such as intravenous or intraperitoneal injection.[1] Furthermore, this compound has limited ability to cross the blood-brain barrier, which is an important consideration for studies investigating the central effects of Y2 receptor antagonism.[3] For targeting central Y2 receptors, direct administration into the brain or intrathecal injection is often employed.[1]

Conclusion

This compound is a well-characterized, highly potent, and selective NPY Y2 receptor antagonist that has been instrumental in advancing our understanding of the Y2 receptor's role in a multitude of physiological processes. Its utility as a research tool is well-documented in a wide range of in vitro and in vivo studies. This technical guide provides a consolidated resource for researchers, summarizing the key pharmacological data and experimental methodologies associated with this compound, and serves as a foundation for the design of future investigations into the therapeutic potential of NPY Y2 receptor modulation.

References

Methodological & Application

Application Notes and Protocols for BIIE-0246 In Vivo Administration in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

BIIE-0246 is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor[1][2]. It is a valuable research tool for investigating the physiological and pathological roles of the NPY system, particularly in studies related to metabolism, obesity, and neurological disorders[2][3]. These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models, with a focus on dosage, administration routes, and experimental protocols based on published literature.

Mechanism of Action

This compound functions as a competitive antagonist at the NPY Y2 receptor, which is a presynaptic autoreceptor that regulates the release of NPY[2]. By blocking this receptor, this compound can prevent the inhibitory effects of NPY on neurotransmitter release. The Y2 receptor is implicated in various physiological processes, including food intake, anxiety, and energy homeostasis[2][4].

Pharmacokinetics and Bioavailability

Data Presentation: In Vivo Dosage and Administration of this compound in Mice

The following table summarizes the quantitative data from various studies utilizing this compound in mice.

ParameterDetailsMouse ModelStudy FocusReference
Dosage 1.3 mg/kg/dayOE-NPYDβH and Wildtype (WT)Diet-induced obesity[3][6][7][8]
2 mg/kg (acute)Not specifiedNot specified[3]
10 µ g/day ADR (adriamycin) nephropathy modelAlbuminuria
Administration Route Intraperitoneal (i.p.)OE-NPYDβH, WT, ADR nephropathyObesity, metabolic disorders, kidney disease[3][6]
Intrathecal (i.t.)C57BL/6NNociception and itch[5]
Treatment Duration 2 to 4.5 weeks (chronic)OE-NPYDβH and WTDiet-induced obesity[3][6][7]
14 days (chronic)ADR nephropathy modelAlbuminuria
Vehicle Formulation DMSO, Tween® 80, and 0.9% NaCl (1:1:18)OE-NPYDβH and WTDiet-induced obesity[3]
Observed Effects Increased body weight gain on chow diet; prevented diet-induced obesity in OE-NPYDβH mice but enhanced it in WT mice.OE-NPYDβH and WTDiet-induced obesity[3][6][7]
Reduced albuminuria.ADR nephropathy modelAlbuminuria
Induced mechanical but not heat hypersensitivity.C57BL/6NNociception[5]

Experimental Protocols

1. Intraperitoneal (i.p.) Administration for Metabolic Studies

This protocol is based on studies investigating the effects of this compound on diet-induced obesity in mice[3][6][7].

  • Animal Model: Genetically obese mice overexpressing NPY (OE-NPYDβH) and wildtype (WT) control mice are suitable models[3][6][7].

  • Drug Preparation:

    • Dissolve this compound in a vehicle solution of Dimethyl Sulfoxide (DMSO), Tween® 80, and 0.9% saline in a 1:1:18 ratio[3].

    • The final concentration should be calculated to deliver a dose of 1.3 mg/kg in a reasonable injection volume (e.g., 5-10 ml/kg).

  • Administration:

    • Administer the prepared this compound solution or vehicle control daily via intraperitoneal injection[3][6][7].

    • For chronic studies, continue the daily injections for the desired period, for instance, 2 to 4.5 weeks[3][6][7].

  • Monitoring and Analysis:

    • Monitor body weight, food intake, and other relevant metabolic parameters throughout the study.

    • At the end of the treatment period, collect blood and tissue samples for analysis of metabolic markers (e.g., insulin, cholesterol), gene expression, and histology.

2. Intrathecal (i.t.) Administration for Nociception Studies

This protocol is adapted from studies examining the role of Y2 receptors in pain and itch[5].

  • Animal Model: C57BL/6N mice are a commonly used strain for behavioral studies[5].

  • Drug Preparation:

    • Dissolve this compound in a suitable vehicle for intrathecal injection, such as sterile saline.

    • Prepare a range of concentrations to deliver doses from 0.1 ng to 3 µg in a small volume (e.g., 5 µL)[5].

  • Administration:

    • Perform intrathecal injections in conscious or lightly anesthetized mice, targeting the lumbar spinal cord.

  • Behavioral Assessment:

    • Following injection, assess mechanical and thermal sensitivity using methods like the von Frey test and Hargreaves test, respectively.

    • Videotape mice to score nocifensive and itch-related behaviors[5].

Mandatory Visualization

Signaling Pathway of NPY Y2 Receptor Antagonism by this compound

NPY_Y2_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NPY NPY Y2R Y2 Receptor NPY->Y2R Activates Release Neurotransmitter Release Y2R->Release Inhibits BIIE0246 This compound BIIE0246->Y2R Blocks PostsynapticReceptor Postsynaptic Receptor Release->PostsynapticReceptor Activates CellularResponse Cellular Response PostsynapticReceptor->CellularResponse Initiates

Caption: NPY Y2 receptor signaling and its antagonism by this compound.

Experimental Workflow for In Vivo this compound Studies in Mice

BIIE0246_Workflow AnimalModel Select Animal Model (e.g., WT, OE-NPYDβH mice) Acclimatization Acclimatization and Baseline Measurements AnimalModel->Acclimatization DrugPrep Prepare this compound Solution (e.g., in DMSO/Tween/Saline) Grouping Randomize into Treatment Groups (Vehicle vs. This compound) DrugPrep->Grouping Acclimatization->Grouping Administration Daily Administration (e.g., Intraperitoneal Injection) Grouping->Administration Monitoring In-life Monitoring (Body Weight, Food Intake, etc.) Administration->Monitoring Endpoint Endpoint Sample Collection (Blood, Tissues) Monitoring->Endpoint Analysis Data Analysis (Biochemical, Gene Expression, etc.) Endpoint->Analysis

References

Application Notes and Protocols for BIIE-0246 Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIE-0246 is a potent, highly selective, and competitive non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3][4] Since its development, it has become a standard pharmacological tool for investigating the physiological and pathophysiological roles of the NPY Y2 receptor in both in vitro and in vivo models.[2] The NPY Y2 receptor, a G-protein coupled receptor (GPCR), is predominantly found on presynaptic neurons in both the central and peripheral nervous systems.[2] Its activation typically leads to the inhibition of neurotransmitter release. Consequently, this compound is instrumental in studying a variety of processes, including appetite regulation, anxiety, and memory.[2][5]

These application notes provide a detailed protocol for the intraperitoneal (i.p.) injection of this compound in rodent models, a common method for studying its systemic effects. Due to its molecular properties, parenteral routes of administration are recommended for in vivo studies.[2] It is important to note that this compound has a relatively short half-life of less than three hours in mice and limited penetration of the blood-brain barrier.[2][6]

Data Presentation

This compound In Vitro Potency and Selectivity
Assay DescriptionSpecies/Cell LineRadioligandIC50 (nM)Reference
Y2 Receptor BindingHuman (SMS-KAN cells)[¹²⁵I]-NPY3.3[2][3][5]
Y2 Receptor BindingRabbit (Kidney preparations)[¹²⁵I]-NPY7.5[2]
Y2 Receptor BindingRat (HEK293 cells)[¹²⁵I]PYY₃₋₃₆15[1][2]
Y1 Receptor BindingRat (HEK293 cells)[¹²⁵I][Leu³¹,Pro³⁴]PYY>10,000[1][2]
Y4 Receptor BindingRat (HEK293 cells)[¹²⁵I]hPP>10,000[1][2]
Y5 Receptor BindingRat (HEK293 cells)[¹²⁵I][Leu³¹,Pro³⁴]PYY>10,000[1][2]
In Vivo Effects of Intraperitoneal this compound Administration in Rodents
Animal ModelDosageDosing RegimenKey FindingsReference
Wild-Type Mice on Chow Diet1.3 mg/kg/dayDaily i.p. for 4.5 weeksIncreased body weight gain.[6][7]
Diet-Induced Obese Wild-Type Mice1.3 mg/kg/dayDaily i.p. for 2 weeksIncreased body weight and fat mass gain.[6][7]
Diet-Induced Obese OE-NPYDβH Mice1.3 mg/kg/dayDaily i.p. for 2 weeksReduced fat mass gain.[6][7]
Satiated Rats1 nmol (into arcuate nucleus)Single administrationSignificantly increased food intake in the first hour.[8][9]
Rats with PYY₃₋₃₆-induced anorexia1 nmol (into arcuate nucleus) prior to 7.5 nmol/kg i.p. PYY₃₋₃₆Single administrationAttenuated the reduction in food intake.[8][9]

Signaling Pathway

The Neuropeptide Y Y2 receptor is a member of the Gi-protein coupled receptor family. Upon binding of an agonist such as NPY or Peptide YY (PYY), the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein. The Gαi subunit dissociates and inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. The Gβγ subunits can also modulate other downstream effectors. This signaling cascade ultimately leads to the presynaptic inhibition of neurotransmitter release.

NPY_Y2_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NPY NPY / PYY Y2R NPY Y2 Receptor NPY->Y2R Agonist Binding G_protein Gi/o Protein (α, β, γ subunits) Y2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Response Inhibition of Neurotransmitter Release PKA->Response Downstream Effects BIIE0246 This compound BIIE0246->Y2R Antagonist Binding

Caption: NPY Y2 Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol describes the preparation of a this compound solution for intraperitoneal injection in rodents, based on established methods.[6]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Tween® 80 (Polysorbate 80)

  • 0.9% Sodium Chloride (NaCl) solution, sterile (normal saline)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in 100% sterile DMSO. The concentration of the stock solution should be determined based on the final desired injection concentration and the low percentage of DMSO in the final vehicle. For example, to achieve a final dose of 1.3 mg/kg in a 10 ml/kg injection volume for a 25g mouse, the final concentration is 0.13 mg/ml. Given the 1:1:18 vehicle ratio, the stock solution needs to be 20 times more concentrated, so a 2.6 mg/ml stock in DMSO would be appropriate.

    • Ensure this compound is completely dissolved in DMSO. Gentle warming or vortexing may be required.

  • Vehicle Preparation:

    • The vehicle consists of DMSO, Tween® 80, and 0.9% NaCl in a ratio of 1:1:18.

    • To prepare the final injection solution, first mix one part of the this compound DMSO stock solution with one part Tween® 80.

    • Vortex the DMSO/Tween® 80 mixture thoroughly.

    • Slowly add 18 parts of sterile 0.9% NaCl to the mixture while vortexing to prevent precipitation of the compound. The final concentration of DMSO in the injection solution will be 5%.

  • Final Solution for Injection:

    • The final solution should be clear and free of any precipitate. If precipitation occurs, adjustments to the solubilization procedure or vehicle composition may be necessary.

    • It is recommended to prepare the injection solution fresh on the day of use.

Important Considerations:

  • The concentration of DMSO in the final injection volume should be kept as low as possible, ideally below 10%, to avoid potential toxicity and inflammatory responses in the animals.[10][11]

  • Always include a vehicle-only control group in your experiments to account for any effects of the solvent mixture.

Protocol 2: Intraperitoneal Injection of this compound in Mice

This protocol outlines the standard procedure for administering this compound via intraperitoneal injection to mice.

Materials:

  • Prepared this compound injection solution (from Protocol 1)

  • Vehicle solution (for control group)

  • Mouse scale

  • Appropriately sized syringes (e.g., 1 mL) and needles (e.g., 25-27 gauge)

  • 70% ethanol for disinfection

Procedure:

  • Animal Preparation:

    • Weigh each mouse to accurately calculate the injection volume. The typical injection volume is 10 ml/kg body weight.

    • Properly restrain the mouse. One common method is to scruff the mouse by grasping the loose skin over the neck and back, ensuring the animal is secure but can breathe comfortably.

  • Injection Site:

    • The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen. This location avoids major organs such as the cecum, urinary bladder, and liver.

  • Injection Technique:

    • Turn the restrained mouse so its abdomen is facing upwards, with the head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.

    • Disinfect the injection site with 70% ethanol.

    • Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.

    • Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe, discard the syringe and prepare a new injection.

    • If aspiration is clear, slowly and steadily inject the calculated volume of the this compound solution or vehicle.

    • Withdraw the needle smoothly.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture.

    • Observe the injection site for any signs of irritation or leakage.

IP_Injection_Workflow start Start weigh Weigh Animal start->weigh calculate Calculate Injection Volume (e.g., 10 ml/kg) weigh->calculate prepare_inj Prepare Injection Solution (this compound or Vehicle) calculate->prepare_inj restrain Restrain Animal prepare_inj->restrain disinfect Disinfect Injection Site (Lower Right Quadrant) restrain->disinfect inject Perform Intraperitoneal Injection disinfect->inject monitor Monitor Animal Post-Injection inject->monitor end End monitor->end

Caption: Intraperitoneal Injection Workflow.

References

Application Notes and Protocols for Intrathecal Administration of BIIE-0246 in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intrathecal (i.t.) administration of BIIE-0246 in rats. This compound is a potent and highly selective non-peptide antagonist for the Neuropeptide Y (NPY) Y2 receptor, making it a critical tool for investigating the role of the NPY system in various physiological and pathological processes within the central nervous system.[1][2]

Intrathecal administration allows for the direct delivery of this compound to the spinal cord, bypassing the blood-brain barrier and enabling targeted investigation of spinal sensory and autonomic pathways.[3][4] This technique is particularly valuable in pain research, as the NPY Y2 receptor is implicated in the modulation of nociceptive signaling.[5][6]

Mechanism of Action

This compound acts as a competitive antagonist at the NPY Y2 receptor.[7] The Y2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous ligands like NPY and Peptide YY (PYY)3-36, typically inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[8] It also modulates intracellular calcium channels and potassium channels. By blocking the Y2 receptor, this compound prevents these downstream signaling events, thereby antagonizing the effects of endogenous Y2 receptor agonists. In presynaptic neurons, Y2 receptors often function as autoreceptors, and their blockade by this compound can lead to an increase in neurotransmitter release.[1][9]

Signaling Pathway of NPY Y2 Receptor and this compound Antagonism

BIIE0246_Signaling_Pathway cluster_presynaptic Presynaptic Neuron NPY NPY / PYY3-36 Y2R Y2 Receptor NPY->Y2R Activates AC Adenylyl Cyclase Y2R->AC Inhibits Ca_channel Ca²+ Channel Y2R->Ca_channel Inhibits BIIE0246 This compound BIIE0246->Y2R Blocks cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²+ Influx Ca_channel->Ca_influx NT_release ↓ Neurotransmitter Release Ca_influx->NT_release

Caption: NPY Y2 receptor signaling and this compound antagonism.

Quantitative Data Summary

The following tables summarize key quantitative data for the intrathecal administration of this compound in rats based on published studies.

Table 1: this compound Dosage and Administration

ParameterValueReference(s)
Animal Model Male Sprague-Dawley or Wistar Rats[10],[6]
Body Weight 200 - 350 g[11],[10]
Drug This compound hydrochloride
Vehicle 0.9% Saline or Artificial Cerebrospinal Fluid (aCSF)[10],[6]
Intrathecal Dose Range 0.01 - 10 µg[6]
Intrathecal Volume 5 - 20 µL[10],[5]
Administration Bolus injection or infusion[11]

Table 2: Reported Effects of Intrathecal this compound in Rats

Study FocusDose (i.t.)Observed EffectReference(s)
Neuropathic Pain 0.01 - 10 µgDose-dependently reversed the anti-allodynic effects of NPY in the spared nerve injury (SNI) model.[6]
Inflammatory Pain 1.0 - 10 µgBlocked NPY-induced reduction of formalin-evoked flinching behavior.[6]
Anxiety 1.0 nmolExhibited anxiolytic-like effects in the elevated plus-maze test.[12]
Feeding Behavior 1.0 nmol (into ARC)Increased food intake in satiated rats.[8]

Experimental Protocols

Protocol 1: Intrathecal Catheter Implantation in Rats

This protocol describes a common method for chronic intrathecal catheter implantation for repeated drug administration without the need for anesthesia at the time of injection.[3][11]

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • Isoflurane anesthesia system

  • Surgical table for rats

  • Surgical instruments (scalpels, forceps, scissors)

  • Polyethylene tubing (PE-10)

  • Suture materials

  • Dental cement or surgical glue

  • Penicillin

  • 0.9% sterile saline

Procedure:

  • Anesthesia and Preparation: Anesthetize the rat using 2.5% isoflurane for induction and maintain with 2% isoflurane.[13] Shave and disinfect the surgical area on the back and the back of the neck with iodine and alcohol.

  • Incision: Make a longitudinal incision over the L3-L4 intervertebral space. The iliac crest can be used as a landmark to locate the L6 vertebra.[13]

  • Catheter Insertion: Carefully dissect the muscle to expose the interspinous ligament between L3 and L4. Make a small incision in the dura mater and gently insert a 2 cm length of PE-10 tubing into the subarachnoid space.[13] Successful placement is often confirmed by the outflow of clear cerebrospinal fluid (CSF).[13]

  • Catheter Externalization and Fixation: Tunnel the external end of the catheter subcutaneously to exit at the back of the neck. Secure the catheter at the insertion site with a small amount of dental cement or surgical glue and suture the muscle and skin layers. The external part of the catheter can be secured with wound clips.[11]

  • Post-operative Care: Administer penicillin (15,000 units, intraperitoneally) to prevent infection.[13] House the rats individually to prevent damage to the catheter.[3][11] Allow a recovery period of 48 hours to 7 days before experimental procedures.[11][13] Monitor the animals for any signs of motor deficits.[13]

  • Catheter Patency: Regularly check catheter patency by flushing with a small volume (e.g., 20 µL) of sterile saline.[10]

Protocol 2: this compound Preparation and Intrathecal Administration

Materials:

  • This compound hydrochloride

  • Sterile 0.9% saline or aCSF

  • Hamilton syringe (25-50 µL)

  • Injection tubing

Procedure:

  • Drug Preparation: Prepare a stock solution of this compound hydrochloride in sterile 0.9% saline or aCSF. Further dilute the stock solution to the desired final concentration for injection. For example, to administer a 10 µg dose in a 10 µL volume, a 1 mg/mL solution is required.

  • Administration:

    • Gently restrain the rat.

    • Connect the Hamilton syringe filled with the this compound solution to the externalized catheter via a piece of connecting tubing.

    • Slowly inject the desired volume (e.g., 10 µL) over a period of 30-60 seconds.

    • Follow the drug injection with a small volume (e.g., 10 µL) of sterile saline to flush the catheter and ensure complete delivery of the drug.

    • Remove the injection tubing and secure the end of the catheter.

    • Return the animal to its home cage and begin behavioral or physiological assessments at the appropriate time points.

Experimental Workflow

The following diagram illustrates the typical workflow for an experiment involving the intrathecal administration of this compound in rats.

Experimental_Workflow A Animal Acclimation (1 week) B Intrathecal Catheter Implantation Surgery A->B C Post-operative Recovery (5-7 days) B->C D Baseline Behavioral/Physiological Testing C->D E This compound Preparation and Administration (i.t.) D->E F Post-administration Behavioral/Physiological Testing E->F G Data Analysis and Interpretation F->G H Verification of Catheter Placement F->H

Caption: Experimental workflow for intrathecal this compound studies in rats.

References

Application Notes and Protocols for BIIE-0246 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BIIE-0246, a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor, in various cell culture applications. Adherence to these guidelines will aid in achieving reproducible and reliable experimental outcomes.

This compound is a critical pharmacological tool for investigating the physiological and pathophysiological roles of the NPY Y2 receptor.[1] It is instrumental in studies related to neurotransmission, feeding behavior, anxiety, and metabolic diseases.[1][2] This document outlines the optimal concentrations, provides detailed experimental protocols, and illustrates the signaling pathways involved.

Data Presentation: Quantitative Summary

The optimal concentration of this compound is cell-type and assay-dependent. The following table summarizes the effective concentrations and binding affinities reported in various studies.

ParameterCell Line / TissueSpeciesValueNotes
IC₅₀ HEK293 (rat Y2 receptor transfected)Rat15 ± 3 nMCompetition against [¹²⁵I]PYY₃₃₋₃₆ binding.[3][4][5][6]
IC₅₀ SMS-KAN (human Y2 receptor)Human3.3 nMDisplacement of radiolabelled NPY.[7]
IC₅₀ Rabbit Kidney PreparationsRabbit7.5 nMDisplacement of [¹²⁵I]-NPY from Y2R binding sites.[7]
Ki HEK293 (rat Y2 receptor transfected)Rat8–15 nMFor PYY₃₃₋₃₆ binding sites.[8][9][10]
pA₂ Rat Vas DeferensRat8.1Functional bioassay for Y2 receptor antagonism.[3][11]
pA₂ Dog Saphenous VeinDog8.6Prototypical Y2 bioassay.[3][11]
Working Concentration General in vitro / Cell Culture-10 nM - 1 µMTitration is recommended based on the specific cell model and desired level of inhibition.[8]
Working Concentration Hippocampal SlicesRat10 - 500 nMEffective for blocking NPY-induced suppression of excitatory postsynaptic potentials.[2]
Working Concentration Neural and Cardiac Co-culturesRat0.1 - 1 µMPre-incubation for 10-20 minutes prior to NPY or PYY₃₃₋₃₆ stimulation.[12]
Working Concentration Mouse PodocytesMouse1 µMUsed to study the effect on NPY-stimulated p-AKT and p-p44/42 MAPK expression.[6]

Signaling Pathways

This compound acts as a competitive antagonist at the NPY Y2 receptor, a G-protein coupled receptor (GPCR). By blocking the binding of endogenous agonists like Neuropeptide Y (NPY) and Peptide YY (PYY), this compound prevents the activation of downstream signaling cascades. In many neuronal cells, the Y2 receptor is a presynaptic autoreceptor that inhibits further neurotransmitter release.[2][13] this compound blocks this inhibitory effect.[2] In other cell types, it has been shown to prevent NPY-stimulated phosphorylation of Akt and p44/42 MAPK.[6]

BIIE0246_Signaling_Pathway cluster_0 Cell Membrane Y2_Receptor NPY Y2 Receptor Gi_Go Gi/Go Protein Y2_Receptor->Gi_Go Activates NPY_PYY NPY / PYY NPY_PYY->Y2_Receptor Binds & Activates BIIE0246 This compound BIIE0246->Y2_Receptor Blocks AC Adenylyl Cyclase Gi_Go->AC Inhibits Neurotransmitter_Release ↓ Neurotransmitter Release Gi_Go->Neurotransmitter_Release Inhibits AKT_MAPK ↓ p-Akt / p-MAPK Gi_Go->AKT_MAPK Leads to cAMP ↓ cAMP AC->cAMP

This compound mechanism of action on the NPY Y2 receptor signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, molecular biology grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • This compound is soluble in DMSO (up to 67.2 mg/ml) and ethanol (up to 23.55 mg/ml).[2][8][9][12]

  • For a typical 10 mM stock solution in DMSO, dissolve 8.96 mg of this compound (MW: 896.06 g/mol ) in 1 mL of DMSO.

  • Vortex briefly until the powder is completely dissolved.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][8][12]

  • Store the solid compound at 4°C and the stock solution aliquots at -20°C for short-term storage.[8] For long-term storage, -80°C is recommended.

Note: Solutions are unstable and should be freshly prepared for optimal activity.[4] When diluting into aqueous buffers, pre-dilute in DMSO and add slowly to the final medium with mixing to prevent precipitation. Keep the final DMSO concentration in cell culture media below 0.1% to avoid solvent-induced cytotoxicity.[8]

General Protocol for Cell Culture Treatment

This protocol provides a general workflow for treating adherent cells with this compound.

Experimental_Workflow Start Seed cells and grow to desired confluency Pre-treatment Pre-incubate with this compound (10 nM - 1 µM) for 15-30 minutes Start->Pre-treatment Stimulation Add NPY or other Y2 receptor agonist Pre-treatment->Stimulation Incubation Incubate for the desired time period Stimulation->Incubation Assay Perform downstream assays (e.g., cAMP measurement, Western blot, Ca²⁺ imaging) Incubation->Assay

General experimental workflow for this compound treatment in cell culture.

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Working Solution: Dilute the this compound stock solution to the final desired concentration in pre-warmed cell culture medium. It is crucial to perform a dose-response calibration in pilot studies to determine the minimal effective dose for your specific cell type and assay.[12]

  • Pre-treatment: Aspirate the old medium from the cells and replace it with the medium containing this compound. Pre-incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[8] This allows the antagonist to bind to the Y2 receptors.

  • Agonist Stimulation: Following the pre-incubation, add the NPY receptor agonist (e.g., NPY, PYY₃₃₋₃₆) to the culture medium at the desired concentration.

  • Incubation: Incubate the cells for the appropriate duration depending on the downstream assay (e.g., a few minutes for signaling pathway analysis, hours to days for gene expression or cell viability assays).

  • Downstream Analysis: After incubation, process the cells for the intended analysis, such as cAMP measurement, Western blotting for phosphorylated proteins (e.g., Akt, MAPK), calcium imaging, or neurotransmitter release assays.

Controls:

  • Vehicle Control: Treat cells with the same concentration of DMSO or ethanol used in the this compound-treated wells.

  • Agonist-only Control: Treat cells with the NPY receptor agonist alone to determine the maximal response.

  • Antagonist-only Control: Treat cells with this compound alone to ensure it does not have any intrinsic activity in your system.

  • Specificity Control: To confirm the observed effects are Y2 receptor-dependent, consider using Y1R antagonists or cells from Y2R knockout models where available.[8]

Troubleshooting and Optimization

  • Solubility Issues: If precipitation occurs upon dilution into aqueous media, increase the volume of the pre-dilution in DMSO and add it to the final medium dropwise while vortexing.[8]

  • Loss of Potency: Avoid repeated freeze-thaw cycles of stock solutions.[8][9][12] Always prepare fresh working solutions from frozen aliquots for each experiment.[14]

  • Off-target Effects: While this compound is highly selective for the Y2 receptor over Y1, Y4, and Y5 receptors, off-target effects are possible at very high concentrations.[7][9] Use the lowest effective concentration determined from dose-response studies.

By following these guidelines, researchers can effectively utilize this compound as a selective antagonist to elucidate the role of the NPY Y2 receptor in their specific in vitro models.

References

Application Notes and Protocols: BIIE-0246 in Diet-Induced Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIE-0246 is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3] The NPY system, particularly the Y2 receptor, is a critical regulator of energy homeostasis and appetite.[4][5][6] In the central nervous system, presynaptic Y2 autoreceptors modulate the release of NPY, a potent orexigenic peptide.[4][6] Peripherally, Y2 receptors are involved in various physiological processes, including those in the sympathetic nervous system and the gastrointestinal tract.[4][5] The gut hormone Peptide YY (PYY)3-36, an agonist of the Y2 receptor, is released post-prandially and reduces food intake, highlighting the therapeutic potential of targeting this receptor for the management of obesity.[7]

These application notes provide a comprehensive overview of the use of this compound in diet-induced obesity (DIO) models, summarizing key findings and providing detailed experimental protocols to facilitate further research in this area.

Mechanism of Action

This compound exerts its effects by competitively blocking the NPY Y2 receptor.[2][3] In the context of obesity, its mechanism is complex and appears to be dependent on the underlying physiological state, particularly the levels of NPY.

In diet-induced obese wildtype mice with normal NPY levels, peripheral administration of this compound has been shown to paradoxically enhance obesity by increasing body weight and fat mass gain.[4][5] Conversely, in a model of elevated NPY levels combined with a high-energy diet, this compound prevents diet-induced obesity by reducing fat mass gain.[4][5][6] This suggests that the antagonism of peripheral Y2 receptors has beneficial metabolic effects primarily in states of NPY excess, such as may occur under chronic stress.[4]

Central administration of this compound into the arcuate nucleus of the hypothalamus has been shown to increase food intake in satiated rats, suggesting that blocking the Y2 receptor in this key appetite-regulating brain region disinhibits NPY neurons, leading to an orexigenic effect.[7]

Signaling Pathway

The signaling pathway involves the interaction of NPY and PYY3-36 with the NPY Y2 receptor, a G-protein coupled receptor. Activation of the Y2 receptor typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channels. This compound blocks these downstream effects by preventing ligand binding to the receptor.

NPY_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NPY NPY Y2R_pre Y2 Autoreceptor NPY->Y2R_pre Binds to NPY_release NPY Release Y2R_pre->NPY_release Inhibits Y_receptors_post Postsynaptic NPY Receptors NPY_release->Y_receptors_post Activates BIIE0246 This compound BIIE0246->Y2R_pre Blocks downstream Downstream Signaling (e.g., Appetite Regulation) Y_receptors_post->downstream

Figure 1: Simplified signaling diagram of NPY autoregulation via the Y2 receptor and the antagonistic action of this compound.

Experimental Protocols

Diet-Induced Obesity Model and this compound Administration

This protocol is based on the methodology described by Ailanen et al. (2018).[4][5][6]

a. Animal Model:

  • Species: Male C57BL/6J mice are a commonly used strain for DIO studies.

  • Age: Start diet intervention at approximately 8-10 weeks of age.

  • Housing: House mice in a controlled environment (21 ± 3°C, 12-hour light/dark cycle) with ad libitum access to food and water.[6]

b. Diet:

  • Control Diet: Standard rodent chow (e.g., 9 kcal% fat).[6]

  • High-Fat Diet (HFD): A "Western diet" formulation is effective for inducing obesity (e.g., 41 kcal% fat, 43 kcal% carbohydrates).[6]

  • Induction Period: Feed mice the respective diets for a minimum of 8 weeks to establish the obese phenotype prior to drug administration.[6]

c. This compound Administration:

  • Compound Preparation: Dissolve this compound (Tocris Bioscience or equivalent) in a vehicle solution. A commonly used vehicle is a mixture of DMSO, Tween® 80, and 0.9% NaCl (e.g., in a 1:1:18 ratio).[6]

  • Dosage: A dose of 1.3 mg/kg/day has been shown to be effective.[4][5][6]

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for peripheral administration.[4][5][6]

  • Treatment Duration: Treatment can range from 2 to 4.5 weeks, depending on the study endpoints.[4][5][6]

  • Control Group: Administer the vehicle solution to the control group using the same volume and injection schedule.

In Vivo Phenotyping

a. Body Weight and Composition:

  • Monitor body weight regularly (e.g., weekly).

  • Measure body composition (fat mass and lean mass) at the beginning and end of the treatment period using techniques like quantitative nuclear magnetic resonance (qNMR) or dual-energy X-ray absorptiometry (DEXA).

b. Food and Water Intake:

  • Measure food and water consumption daily or several times a week by weighing the remaining food and water.

c. Metabolic Monitoring:

  • Glucose Tolerance Test (GTT): After an overnight fast, administer a glucose bolus (e.g., 2 g/kg, i.p.) and measure blood glucose levels at 0, 15, 30, 60, and 120 minutes post-injection.

  • Insulin Tolerance Test (ITT): Following a short fast (e.g., 4-6 hours), inject insulin (e.g., 0.75 U/kg, i.p.) and measure blood glucose at the same time points as the GTT.

  • Blood Sampling: Collect blood at the end of the study for analysis of serum parameters.

Ex Vivo Analysis

a. Serum Analysis:

  • Measure serum levels of insulin, glucose, cholesterol, and triglycerides using commercially available assay kits.

  • Calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) as an index of insulin sensitivity.

b. Tissue Collection:

  • At the end of the experiment, euthanize the animals and collect tissues of interest, such as the hypothalamus, liver, and various white adipose tissue (WAT) depots (e.g., epididymal, retroperitoneal).

  • Snap-freeze tissues in liquid nitrogen and store at -80°C for subsequent molecular analysis.

c. Gene Expression Analysis:

  • Extract total RNA from tissues like the hypothalamus and WAT.

  • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in appetite regulation (e.g., Npy, Agrp, Pomc, Cart), metabolism, and adipogenesis.

Experimental Workflow

experimental_workflow acclimatization Acclimatization diet_induction Diet-Induced Obesity (8 weeks HFD) acclimatization->diet_induction baseline Baseline Measurements (Body Weight, Composition) diet_induction->baseline treatment This compound or Vehicle (i.p. daily, 2-4.5 weeks) baseline->treatment monitoring In Vivo Monitoring (Body Weight, Food Intake) treatment->monitoring metabolic_tests Metabolic Testing (GTT, ITT) monitoring->metabolic_tests euthanasia Euthanasia & Tissue Collection metabolic_tests->euthanasia analysis Ex Vivo Analysis (Serum, Gene Expression) euthanasia->analysis

References

Application Notes and Protocols for BIIE-0246 in Neuropathic Pain Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIE-0246 is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1] In the context of neuropathic pain, the NPY system plays a complex and often contradictory role. While NPY can exert analgesic effects through Y1 receptors, the Y2 receptor presents a more nuanced target.[2][3] Emerging evidence suggests that in chronic neuropathic pain states, Y2 receptor signaling can become pronociceptive, making its antagonism a potential therapeutic strategy.[4][5] this compound serves as a critical pharmacological tool to investigate the function of the Y2 receptor in the intricate signaling pathways of neuropathic pain.

These application notes provide a comprehensive overview of the use of this compound in preclinical neuropathic pain research, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative findings.

Mechanism of Action

In naïve or uninjured states, the NPY-Y2 receptor system at the central terminals of primary afferent neurons appears to exert a tonic inhibitory effect on nociception and itch.[4][5] However, following nerve injury, a functional switch occurs. The Y2 receptor's role transitions to facilitating mechanical and thermal hypersensitivity.[4][5] This is potentially due to an increase in the population of Y2 receptors that effectively couple to G-proteins.[4][5] Therefore, in neuropathic pain models, antagonizing the Y2 receptor with this compound can lead to a reduction in pain-like behaviors.[4] The downstream signaling cascade of Y2 receptor activation in the context of neuropathic pain has been linked to the mitogen-activated protein kinase (MAPK) pathway.[6]

Signaling Pathway of NPY Y2 Receptor in Neuropathic Pain

NPY_Y2_Signaling_Neuropathic_Pain cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron NPY NPY Y2R Y2 Receptor NPY->Y2R Binds G_protein G-protein Y2R->G_protein Activates MAPK_pathway MAPK Pathway (e.g., ERK) G_protein->MAPK_pathway Activates Neuronal_Excitability Increased Neuronal Excitability MAPK_pathway->Neuronal_Excitability Leads to Pain_Signal Pain Signal Transmission Neuronal_Excitability->Pain_Signal Promotes BIIE0246 This compound BIIE0246->Y2R Blocks

Caption: NPY Y2 receptor signaling in neuropathic pain.

Quantitative Data Summary

The following tables summarize the quantitative effects of intrathecally administered this compound in rodent models of neuropathic pain.

Table 1: Effect of this compound on Mechanical Allodynia in a Spared Nerve Injury (SNI) Model

Dose of this compound (intrathecal)Animal ModelPaw Withdrawal Threshold (g) - VehiclePaw Withdrawal Threshold (g) - this compound% Reversal of HypersensitivityReference
1 ngMouse (SNI)~0.2 g~0.8 gSignificant[4]
3 µgMouse (SNI)~0.2 g~1.2 gSignificant[4]

Note: Paw withdrawal thresholds are approximate values derived from graphical representations in the cited literature.

Table 2: Effect of this compound on Cold Allodynia in a Spared Nerve Injury (SNI) Model

Dose of this compound (intrathecal)Animal ModelPaw Withdrawal Duration (s) - VehiclePaw Withdrawal Duration (s) - this compound% Reduction in ResponseReference
1 ngMouse (SNI)~15 s~5 sSignificant[4]
3 µgMouse (SNI)~15 s~3 sSignificant[4]

Note: Paw withdrawal durations are approximate values derived from graphical representations in the cited literature.

Experimental Protocols

Spared Nerve Injury (SNI) Model of Neuropathic Pain in Mice

This surgical procedure induces robust and long-lasting mechanical and cold allodynia.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Surgical scissors and forceps

  • Fine dissecting microscope

  • Suture material (e.g., 6-0 silk)

  • Wound clips or sutures for skin closure

  • Antiseptic solution and sterile gauze

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic agent.

  • Shave the lateral surface of the left thigh and disinfect the surgical area.

  • Make a small skin incision over the biceps femoris muscle.

  • Gently dissect through the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.

  • Carefully isolate the common peroneal and tibial nerves, leaving the sural nerve untouched.

  • Tightly ligate the common peroneal and tibial nerves with a 6-0 silk suture.

  • Transect the ligated nerves distal to the ligation, removing a small section of the distal nerve stump.

  • Ensure that the sural nerve remains intact and undamaged.

  • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

  • Allow the animal to recover in a warm, clean cage.

Intrathecal (i.t.) Injection in Mice

This method allows for direct delivery of this compound to the spinal cord.

Materials:

  • This compound

  • Vehicle (e.g., 1:1:8 mixture of Ethanol:Chremophor:Saline)

  • Hamilton syringe with a 30-gauge needle

  • Anesthetic (e.g., isoflurane)

Procedure:

  • Prepare the this compound solution in the appropriate vehicle.

  • Anesthetize the mouse with isoflurane.

  • Position the mouse in a prone position with the spine slightly flexed.

  • Palpate the iliac crests and locate the L5-L6 intervertebral space.

  • Insert the 30-gauge needle at a slight angle into the intervertebral space until a tail flick is observed, indicating entry into the intrathecal space.

  • Slowly inject a small volume (typically 5-10 µL) of the this compound solution.

  • Withdraw the needle and allow the mouse to recover.

Assessment of Mechanical Allodynia (von Frey Test)

This test measures the paw withdrawal threshold to a mechanical stimulus.

Materials:

  • von Frey filaments of varying calibrated forces

  • Elevated wire mesh platform

  • Plexiglas chambers for animal acclimation

Procedure:

  • Place the mouse in a Plexiglas chamber on the wire mesh platform and allow it to acclimate for at least 30 minutes.

  • Apply the von Frey filaments to the plantar surface of the hind paw, in the territory of the sural nerve (lateral aspect).

  • Begin with a filament of low force and apply it until it just buckles.

  • A positive response is a sharp withdrawal of the paw.

  • Use the "up-down" method to determine the 50% paw withdrawal threshold.

Assessment of Cold Allodynia (Acetone Test)

This test measures the response to a cooling stimulus.

Materials:

  • Acetone

  • Syringe with a blunt needle or a dropper

  • Elevated wire mesh platform

  • Plexiglas chambers for animal acclimation

Procedure:

  • Acclimate the mouse as described for the von Frey test.

  • Apply a small drop of acetone to the plantar surface of the hind paw, avoiding contact between the applicator and the paw.

  • Observe the mouse's behavior for a set period (e.g., 1 minute) following the application.

  • Record the duration of paw withdrawal, licking, or flinching as a measure of cold allodynia.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing SNI Spared Nerve Injury (SNI) Surgery Recovery Post-operative Recovery (e.g., 7 days) SNI->Recovery Baseline Baseline Behavioral Testing (von Frey, Acetone) Recovery->Baseline BIIE0246_Admin Intrathecal Administration of this compound or Vehicle Baseline->BIIE0246_Admin Post_Treatment_Testing Post-treatment Behavioral Testing BIIE0246_Admin->Post_Treatment_Testing Data_Analysis Data Analysis Post_Treatment_Testing->Data_Analysis

Caption: A typical experimental workflow for studying this compound.

Conclusion

This compound is an invaluable tool for elucidating the role of the NPY Y2 receptor in neuropathic pain. The provided protocols and data offer a framework for researchers to design and execute robust preclinical studies. The context-dependent function of the Y2 receptor, acting as an inhibitory signal in the naive state and a facilitatory signal in the neuropathic state, underscores the complexity of NPY signaling in pain modulation. Further investigation into the downstream mechanisms and the therapeutic potential of Y2 receptor antagonism is warranted for the development of novel analgesics.

References

preparing BIIE-0246 stock and working solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIE-0246 is a potent, selective, and competitive non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor, a G-protein coupled receptor predominantly involved in presynaptic neurotransmission. With an IC50 of approximately 15 nM, this compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the NPY Y2 receptor in various systems, including neuroscience and metabolic disease. These application notes provide detailed protocols for the preparation of this compound stock and working solutions for both in vitro and in vivo applications.

Physicochemical Properties and Storage

Proper handling and storage of this compound are critical for maintaining its stability and activity. The compound is available as a free base or as a hydrochloride salt, which may have different molecular weights. Always refer to the batch-specific information provided by the supplier.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₄₉H₅₇N₁₁O₆
Molecular Weight (Free Base) 896.06 g/mol
Molecular Weight (HCl salt) 968.98 g/mol
Appearance White to off-white solid
Purity ≥98% (HPLC)

Table 2: Solubility of this compound

SolventMaximum ConcentrationSource
DMSO ≥ 100 mg/mL (≥ 111.60 mM)
Ethanol ~25 mM

Storage Recommendations:

  • Solid Compound: Store the powdered form of this compound at -20°C for long-term storage (up to 3 years) or at +4°C for shorter periods (up to 2 years).

  • Stock Solutions: It is highly recommended to prepare fresh solutions for each experiment. If necessary, stock solutions in DMSO can be stored in small, single-use aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize freeze-thaw cycles. Solutions are generally unstable over the long term.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound (free base, MW: 896.06 g/mol ) in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

Procedure:

  • Weighing the Compound: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance.

  • Calculating Solvent Volume: To prepare a 10 mM stock solution, calculate the required volume of DMSO using the following formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L)) For 1 mg of this compound (0.001 g): Volume (L) = 0.001 g / (896.06 g/mol x 0.01 mol/L) = 0.0001116 L = 111.6 µL

  • Dissolution: Add 111.6 µL of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution, especially for higher concentrations.

  • Storage and Aliquoting: For immediate use, proceed to the working solution preparation. For storage, aliquot the stock solution into single-use, light-protected tubes and store at -80°C.

G cluster_start cluster_weigh Step 1: Weighing cluster_dissolve Step 2: Dissolution cluster_store Step 3: Storage cluster_end start Start weigh Accurately weigh This compound powder start->weigh add_dmso Add calculated volume of anhydrous DMSO weigh->add_dmso mix Vortex until fully dissolved (Optional: gentle heat/sonication) add_dmso->mix aliquot Aliquot into single-use tubes mix->aliquot end Ready for Working Solution Prep mix->end For immediate use store Store at -80°C aliquot->store store->end

Protocol 2: Preparation of this compound Working Solutions

This protocol provides a general guideline for preparing working solutions from the 10 mM DMSO stock for various applications. The final concentration of DMSO in the assay should be kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts.

For In Vitro Assays (e.g., Cell Culture):

Typical working concentrations for in vitro experiments range from 1 µM to 10 µM.

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in an appropriate solvent (e.g., cell culture medium without serum) to a concentration of 1 mM or 100 µM. This minimizes pipetting errors.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the final assay volume to achieve the desired working concentration. For example, to make a 1 µM working solution in 1 mL of culture medium, add 0.1 µL of the 10 mM stock solution.

For In Vivo Formulations:

For intraperitoneal (i.p.) injections in rodents, a common vehicle consists of DMSO, PEG300, Tween 80, and saline. Always ensure the final solution is clear and free of precipitates.

Example Formulation (for a 1 mg/mL solution):

  • Start with a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

  • To prepare 1 mL of the final formulation, sequentially add and mix the following components:

    • 100 µL of the 25 mg/mL this compound stock in DMSO.

    • 400 µL of PEG300. Mix thoroughly.

    • 50 µL of Tween 80. Mix thoroughly.

    • 450 µL of saline. Mix thoroughly to obtain a clear solution.

Table 3: Recommended Working Concentrations of this compound

ApplicationTypical Concentration RangeSource
In Vitro
Cell-based assays1 µM - 10 µM
Receptor binding assaysIC₅₀ ≈ 15 nM
In Vivo
Intraperitoneal (i.p.) injection (rodents)1.3 mg/kg

Mechanism of Action: NPY Y2 Receptor Signaling

This compound acts as a competitive antagonist at the NPY Y2 receptor. The Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by endogenous ligands such as Neuropeptide Y (NPY) or Peptide YY (PYY), the Gi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gβγ subunits can also modulate downstream effectors, including ion channels. By blocking the binding of NPY and PYY, this compound prevents these downstream signaling events.

G Y2R NPY Y2 Receptor Gi Gi/o Protein Y2R->Gi Couples to NPY NPY / PYY NPY->Y2R Activates BIIE This compound BIIE->Y2R Inhibits AC Adenylyl Cyclase Gi->AC Inhibits IonChannel Ion Channel Modulation Gi->IonChannel Modulates cAMP ↓ cAMP PKA ↓ PKA Activity

Negative Control

For robust experimental design, it is recommended to use a negative control alongside this compound. BIIE-0212 is a structurally similar analog of this compound with a significantly lower affinity for the NPY Y2 receptor, making it an appropriate negative control compound.

Application Notes and Protocols for In Vivo Administration of BIIE-0246

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BIIE-0246 is a potent, selective, and competitive non-peptide antagonist for the neuropeptide Y (NPY) Y2 receptor, with an IC50 of approximately 15 nM.[1][2][3] It exhibits over 650-fold selectivity for the NPY Y2 receptor over Y1, Y4, and Y5 receptors.[1][2] As one of the first non-peptide Y2-selective antagonists developed, this compound has become a critical tool in neuroscience research.[4] It is utilized to investigate the physiological and pathological roles of the NPY Y2 receptor, which functions as a presynaptic autoreceptor that modulates the release of NPY and other neurotransmitters like dopamine and acetylcholine.[4] This document provides detailed application notes and protocols for the in vivo administration of this compound to facilitate experimental design and execution.

Physicochemical Properties and Solubility

Proper vehicle selection is critical for the successful in vivo administration of this compound. The compound is a large, flexible peptidomimetic molecule with low permeability and high plasma protein binding.[5] Its solubility in common laboratory solvents is a key consideration for preparing dosing solutions.

Solvent Maximum Concentration Reference
Dimethyl sulfoxide (DMSO)up to 100 mM (96.9 mg/mL)[2]
Dimethyl sulfoxide (DMSO)up to 75 mM[1]
Dimethyl sulfoxide (DMSO)up to 67.2 mg/ml[6]
Ethanolup to 25 mM[1]

For in vivo studies, a common vehicle for intraperitoneal (i.p.) injection is a mixture of DMSO, Tween® 80, and 0.9% NaCl in a 1:1:18 ratio, respectively.[7]

Mechanism of Action

This compound functions as a competitive antagonist at the NPY Y2 receptor, a G-protein-coupled receptor (GPCR). In its physiological role, the Y2 receptor acts as a presynaptic autoreceptor, and its activation by NPY inhibits further neurotransmitter release. By blocking this receptor, this compound prevents this negative feedback, thereby disinhibiting neurotransmitter release.[4][8] This mechanism has been shown to influence various physiological processes, including feeding behavior, anxiety, and cardiovascular function.[4][6]

BIIE0246_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron NPY NPY Y2R NPY Y2 Receptor NPY->Y2R Activates Vesicle Neurotransmitter Vesicle Release Neurotransmitter Release Vesicle->Release Leads to Y2R->Vesicle Inhibits BIIE0246 This compound BIIE0246->Y2R Blocks Postsynaptic_Receptor Postsynaptic Receptor Release->Postsynaptic_Receptor Activates Response Cellular Response Postsynaptic_Receptor->Response Experimental_Workflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase A Animal Acclimatization B Baseline Measurements (e.g., body weight, food intake) A->B C Randomization into Treatment Groups B->C D Preparation of this compound Dosing Solution and Vehicle C->D E Daily Administration of This compound or Vehicle (e.g., i.p. injection) C->E D->E F Regular Monitoring (e.g., body weight, clinical signs) E->F G Endpoint Measurements (e.g., tissue collection, behavioral tests) F->G H Biochemical/Molecular Analysis (e.g., gene expression, protein levels) G->H I Statistical Analysis H->I J Data Interpretation and Conclusion I->J

References

BIIE-0246: Application Notes and Protocols for Receptor Binding and Autoradiography Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of BIIE-0246, a potent and selective non-peptide antagonist for the Neuropeptide Y (NPY) Y2 receptor, in competitive receptor binding and quantitative autoradiography assays.

This compound is a crucial tool for investigating the physiological and pathological roles of the NPY Y2 receptor.[1][2] It exhibits high affinity for the Y2 receptor, making it an invaluable ligand for in vitro characterization of this receptor subtype.[1][3]

Data Presentation

The following tables summarize the quantitative data for this compound binding to the NPY Y2 receptor across different experimental systems.

Table 1: this compound Binding Affinity for the NPY Y2 Receptor

ParameterValueSpecies/SystemRadioligandReference
IC₅₀ 3.3 nMHuman Y2 Receptor[¹²⁵I]Neuropeptide Y[2]
IC₅₀ 15 nMRat Y2 Receptor (HEK293 cells)[¹²⁵I]PYY₃₋₃₆[1]
Kᵢ 8 - 15 nMRat Y2 Receptor (HEK293 cells)[¹²⁵I]PYY₃₋₃₆[1]
pA₂ 8.1Rat Vas Deferens---[1]
pA₂ 8.6Dog Saphenous Vein---[1]

Table 2: Selectivity Profile of this compound for NPY Receptor Subtypes

Receptor SubtypeBinding Affinity/ActivityReference
Y1 No significant competition up to 10 µM[1]
Y4 No significant competition up to 10 µM[1]
Y5 No significant competition up to 1 µM[3]

Signaling Pathway

The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi alpha subunit. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the Gi protein. The activated Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits can also modulate other downstream effectors, such as ion channels. This compound acts as a competitive antagonist, blocking the binding of NPY and other agonists to the Y2 receptor, thereby preventing the initiation of this signaling cascade.

NPY_Y2_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Receptor NPY Y2 Receptor G_Protein Gi Protein (αβγ) Receptor->G_Protein Agonist Binding G_alpha_active Gαi (active) G_Protein->G_alpha_active G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_active->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Regulates NPY NPY / PYY NPY->Receptor Activates BIIE0246 This compound BIIE0246->Receptor Blocks

Caption: NPY Y2 Receptor Signaling Pathway.

Experimental Protocols

Competitive Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the NPY Y2 receptor in tissue homogenates or cell membranes expressing the receptor.

Receptor_Binding_Workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_separation Separation & Counting cluster_analysis Data Analysis p1 Tissue/Cell Homogenization p2 Membrane Preparation (Centrifugation) p1->p2 p3 Protein Quantification p2->p3 a1 Incubate Membranes with: - [¹²⁵I]PYY₃₋₃₆ (Radioligand) - this compound (Competitor) - Vehicle (Total Binding) - Excess NPY (Non-specific Binding) p3->a1 a2 Incubate at Room Temperature a1->a2 s1 Rapid Filtration (GF/B or GF/C filters) a2->s1 s2 Wash Filters s1->s2 s3 Gamma Counting s2->s3 d1 Calculate Specific Binding s3->d1 d2 Generate Competition Curve d1->d2 d3 Determine IC₅₀ and Kᵢ d2->d3

Caption: Workflow for a Competitive Receptor Binding Assay.

Materials:

  • Tissue/Cells: Rat brain tissue or HEK293 cells transfected with the rat Y2 receptor cDNA.[1]

  • Radioligand: [¹²⁵I]PYY₃₋₃₆ (specific activity ~2000 Ci/mmol)

  • Competitor: this compound

  • For Non-specific Binding: Unlabeled Neuropeptide Y (NPY)

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and protease inhibitors.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and 0.05% bacitracin.[1]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (Whatman GF/B or GF/C)

  • Scintillation vials and scintillation fluid

  • Gamma counter

Procedure:

  • Membrane Preparation:

    • Homogenize tissue or cells in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh homogenization buffer and repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate or microcentrifuge tubes, add the following components in a final volume of 250 µL:

      • Total Binding: 50 µL of membrane suspension, 50 µL of [¹²⁵I]PYY₃₋₃₆ (final concentration ~30 pM), and 150 µL of assay buffer.[1]

      • Non-specific Binding: 50 µL of membrane suspension, 50 µL of [¹²⁵I]PYY₃₋₃₆, 50 µL of unlabeled NPY (final concentration 1 µM), and 100 µL of assay buffer.[1]

      • Competition: 50 µL of membrane suspension, 50 µL of [¹²⁵I]PYY₃₋₃₆, and 150 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).[1]

    • Incubate the reactions for 120 minutes at room temperature.[1]

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 4 mL of ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a gamma counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC₅₀: The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis using software such as GraphPad Prism.

  • Calculate Kᵢ: The Kᵢ value can be calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Quantitative Receptor Autoradiography

This protocol details the localization and quantification of NPY Y2 receptors in tissue sections using [¹²⁵I]PYY₃₋₃₆ and this compound for competition.

Autoradiography_Workflow cluster_prep Tissue Preparation cluster_incubation Incubation cluster_exposure Exposure & Imaging cluster_analysis Data Analysis t1 Tissue Freezing t2 Cryosectioning (10-20 µm) t1->t2 t3 Thaw-mounting onto Slides t2->t3 i1 Pre-incubation in Buffer t3->i1 i2 Incubation with [¹²⁵I]PYY₃₋₃₆ ± this compound or NPY i1->i2 i3 Washing in Cold Buffer i2->i3 i4 Drying i3->i4 e1 Appose Slides to Phosphor Imaging Plates or Film i4->e1 e2 Exposure (days to weeks) e1->e2 e3 Scan Plates or Develop Film e2->e3 a1 Define Regions of Interest (ROIs) e3->a1 a2 Quantify Optical Density a1->a2 a3 Generate Standard Curve a2->a3 a4 Determine Receptor Density a3->a4

Caption: Workflow for Quantitative Receptor Autoradiography.

Materials:

  • Tissue: Fresh frozen rat, marmoset, or human brain sections (20 µm).[1]

  • Radioligand: [¹²⁵I]PYY₃₋₃₆

  • Competitor: this compound

  • For Non-specific Binding: Unlabeled Neuropeptide Y (NPY)

  • Pre-incubation and Wash Buffer: Krebs-Ringer phosphate (KRP) buffer, pH 7.4.[1]

  • Incubation Buffer: KRP buffer, pH 7.4, containing 0.1% BSA, and 0.05% bacitracin.[1]

  • Microscope slides

  • Phosphor imaging plates or autoradiography film

  • Image analysis software

Procedure:

  • Tissue Sectioning:

    • Cut 20 µm thick coronal sections from frozen tissue blocks using a cryostat.

    • Thaw-mount the sections onto gelatin-coated microscope slides and store at -80°C until use.

  • Incubation:

    • On the day of the experiment, bring the slides to room temperature.

    • Pre-incubate the sections for 60 minutes at room temperature in KRP buffer.[1]

    • Incubate the sections for 120 minutes at room temperature in incubation buffer containing:

      • Total Binding: 30 pM [¹²⁵I]PYY₃₋₃₆.[1]

      • Non-specific Binding: 30 pM [¹²⁵I]PYY₃₋₃₆ in the presence of 1 µM unlabeled NPY.[1]

      • Competition: 30 pM [¹²⁵I]PYY₃₋₃₆ in the presence of varying concentrations of this compound (e.g., 10⁻¹⁰ to 10⁻⁵ M).[1]

  • Washing and Drying:

    • Wash the sections four times for 2 minutes each in ice-cold KRP buffer.[1]

    • Perform a quick dip in deionized water to remove salts.[1]

    • Rapidly dry the sections under a stream of cool air.

  • Exposure and Imaging:

    • Appose the dried sections to a phosphor imaging plate or autoradiography film along with calibrated radioactive standards.

    • Expose for an appropriate duration (typically 1-3 days).

    • Scan the phosphor imaging plate or develop the film.

Data Analysis:

  • Image Quantification:

    • Use image analysis software to measure the optical density in specific brain regions of interest.

    • Generate a standard curve from the radioactive standards to convert optical density values to fmol/mg of tissue.

  • Determine Specific Binding:

    • Subtract the non-specific binding from the total binding in each region to determine the specific binding of [¹²⁵I]PYY₃₋₃₆.

  • Competition Analysis:

    • Quantify the displacement of [¹²⁵I]PYY₃₋₃₆ by this compound in different brain regions to determine the regional affinity of the antagonist.

References

Troubleshooting & Optimization

BIIE-0246 Technical Support Center: Troubleshooting Solubility and Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals utilizing the selective NPY Y2 receptor antagonist BIIE-0246, achieving optimal solubility and experimental reproducibility is paramount. This guide provides detailed troubleshooting advice and protocols to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is most commonly dissolved in organic solvents for stock solutions. Dimethyl sulfoxide (DMSO) is the most frequently recommended solvent, with ethanol also being a viable option. For in vivo experiments, specific formulations involving co-solvents are necessary.

Q2: I am observing precipitation when preparing my this compound solution. What should I do?

A2: Precipitation can occur for several reasons, including solvent choice, concentration, and temperature. If you observe precipitation, you can try gentle heating and/or sonication to aid dissolution.[1] It is also crucial to ensure you are not exceeding the maximum solubility for the chosen solvent. For aqueous-based buffers, it is recommended to first prepare a high-concentration stock in DMSO and then dilute it to the final working concentration.

Q3: How stable are this compound solutions?

A3: this compound solutions are known to be unstable.[2] It is strongly recommended to prepare solutions fresh for each experiment to ensure compound efficacy and obtain reproducible results.[2][3] If storage is necessary, stock solutions in DMSO can be stored at -20°C for up to one month or -80°C for up to six months, although fresh preparation is always preferred.[1]

Quantitative Solubility Data

The solubility of this compound can vary slightly between different forms (e.g., free base vs. hydrochloride salt) and batches. The following table summarizes solubility data from various suppliers for guidance. Always refer to the batch-specific data on the Certificate of Analysis provided with your compound.

SolventFormMaximum Concentration (mM)Maximum Concentration (mg/mL)Source
DMSOHydrochloride10096.9Tocris Bioscience
DMSOFree Base75~67.2R&D Systems[4], Inhibitor Research Hub[3]
EthanolFree Base25~22.4R&D Systems[4]
EthanolNot Specified-23.55Inhibitor Research Hub[3]
10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineNot Specified≥ 2.79≥ 2.5MedChemExpress[1]
10% DMSO, 90% (20% SBE-β-CD in Saline)Not Specified≥ 2.79≥ 2.5MedChemExpress[1]
10% DMSO, 90% Corn OilNot Specified≥ 2.79≥ 2.5MedChemExpress[1]

Note: The molecular weight of this compound free base is approximately 896.06 g/mol [4], while the hydrochloride salt is approximately 968.98 g/mol . These values are used for the approximate mg/mL to mM conversions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol is suitable for preparing a stock solution for in vitro assays.

  • Weighing: Accurately weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM solution of this compound hydrochloride (MW: 968.98), you would need 9.69 mg.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO. For the example above, add 1 mL of DMSO.

  • Dissolution: Vortex the solution thoroughly. If precipitation occurs, gentle warming in a water bath (not exceeding 37°C) and/or sonication can be used to facilitate complete dissolution.[1]

  • Storage: If not for immediate use, aliquot the stock solution into small, single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an In Vivo Formulation

This protocol, adapted from MedChemExpress, is for preparing a solution suitable for intraperitoneal (i.p.) injection in animal models.[1]

  • Prepare a Concentrated DMSO Stock: First, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Solvent Addition Sequence: In a sterile tube, add the solvents in the following order, ensuring the solution is clear after each addition:

    • Add 400 µL of PEG300 to 100 µL of the 25 mg/mL DMSO stock solution and mix thoroughly.

    • Add 50 µL of Tween-80 to the mixture and mix until clear.

    • Add 450 µL of saline to reach a final volume of 1 mL. The final concentration of this compound will be 2.5 mg/mL.

  • Final Mixing: Vortex the final solution to ensure homogeneity. The resulting solution should be clear.

Visual Troubleshooting and Workflow Guides

This compound Solubility Troubleshooting Workflow

G cluster_0 start Start: this compound Powder weigh Weigh Compound start->weigh add_solvent Add Recommended Solvent (e.g., DMSO) weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex observe Observe for Precipitation vortex->observe clear_solution Solution is Clear Ready for Use/Dilution observe->clear_solution No precipitate Precipitation Observed observe->precipitate Yes troubleshoot Troubleshoot precipitate->troubleshoot sonicate Sonicate Solution troubleshoot->sonicate warm Warm Gently (≤ 37°C) sonicate->warm still_precipitate Still Precipitated? warm->still_precipitate check_conc Check Concentration vs. Max Solubility dilute Dilute to a Lower Concentration check_conc->dilute consult Consult Technical Support/ Certificate of Analysis check_conc->consult Concentration is low dilute->vortex still_precipitate->clear_solution No still_precipitate->check_conc Yes

Caption: Troubleshooting workflow for dissolving this compound.

General Experimental Workflow Using this compound

G cluster_1 prep_stock Prepare Fresh this compound Stock Solution dilute_working Dilute to Final Working Concentration prep_stock->dilute_working add_biie Add this compound to System (Pre-incubation) dilute_working->add_biie prep_cells_animal Prepare Cells or Animal Model prep_cells_animal->add_biie add_agonist Add NPY/PYY Agonist add_biie->add_agonist incubation Incubation Period add_agonist->incubation data_collection Data Collection (e.g., Signaling Assay, Behavioral Test) incubation->data_collection data_analysis Data Analysis data_collection->data_analysis

Caption: A typical experimental workflow involving this compound.

References

improving BIIE-0246 stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the BIIE-0246 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed information on the stability, handling, and use of this compound, a potent and selective neuropeptide Y (NPY) Y2 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-peptide, highly selective and potent antagonist of the Neuropeptide Y (NPY) Y2 receptor, with an IC50 of 15 nM.[1] It functions by competitively blocking the Y2 receptor, thereby inhibiting the presynaptic effects of NPY. This action modulates the release of various neurotransmitters. The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi alpha subunit.[2][3] Activation of the Y2 receptor by endogenous ligands like NPY or Peptide YY (PYY) leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4]

Q2: What are the recommended storage conditions for this compound?

A2: Solid this compound should be stored at +4°C for short-term storage and -20°C for long-term storage. It is crucial to protect the compound from moisture.

Q3: How stable is this compound in solution?

A3: Solutions of this compound are known to be unstable and it is strongly recommended to prepare them fresh for each experiment.[1][5] Long-term storage of this compound in solution is not advised due to potential degradation.

Q4: In which solvents can I dissolve this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[5] For specific concentrations, please refer to the solubility data table below.

Troubleshooting Guides

Issue 1: Precipitation of this compound in aqueous buffer during in vitro experiments.
  • Possible Cause 1: Poor aqueous solubility.

    • Solution: this compound has limited solubility in aqueous solutions. To avoid precipitation, ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer is kept to a minimum, typically below 0.5%. Prepare a high-concentration stock solution in 100% DMSO and then dilute it serially in your experimental buffer immediately before use.

  • Possible Cause 2: pH of the buffer.

    • Solution: The stability and solubility of this compound can be pH-dependent. While specific data on its stability across a wide pH range is limited, it is advisable to maintain a pH close to physiological conditions (pH 7.4) for cell-based assays. If you must work at a different pH, perform a small-scale solubility test first.

  • Possible Cause 3: Temperature fluctuations.

    • Solution: Ensure that all solutions are at a consistent temperature before mixing. Sudden temperature changes can affect solubility and lead to precipitation.

Issue 2: Inconsistent or weaker than expected results in vivo.
  • Possible Cause 1: Degradation of this compound in the formulation.

    • Solution: As this compound solutions are unstable, always prepare the in vivo formulation fresh on the day of the experiment. Do not store the formulation for extended periods.

  • Possible Cause 2: Suboptimal formulation for in vivo delivery.

    • Solution: The choice of vehicle is critical for in vivo efficacy. For intraperitoneal (i.p.) injections, a common formulation involves dissolving this compound in a mixture of DMSO, PEG300, Tween 80, and saline. For intravenous (i.v.) administration, solubility enhancers like cyclodextrins may be necessary. Refer to the detailed experimental protocols for formulation examples.

  • Possible Cause 3: Adsorption to plasticware.

    • Solution: this compound, being a lipophilic molecule, may adsorb to certain plastics. Whenever possible, use glass vials for preparing and storing stock solutions. If using plastic tubes, opt for low-protein-binding polypropylene tubes.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventMaximum SolubilityReference
DMSO75 mM
Ethanol25 mM
DMSO (hydrochloride salt)100 mM

Note: The solubility of the hydrochloride salt of this compound is higher in DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile, low-protein-binding microcentrifuge tubes or glass vials

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the required amount of this compound in a sterile tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming (37°C) can be applied if necessary.

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term storage. It is highly recommended to use the stock solution immediately after preparation.

Protocol 2: Preparation of this compound Formulation for In Vivo Intraperitoneal (i.p.) Injection
  • Materials:

    • This compound stock solution in DMSO (e.g., 10 mg/mL)

    • PEG300

    • Tween 80

    • Sterile saline (0.9% NaCl)

  • Procedure (example for a 1 mg/kg dose in a 20g mouse with an injection volume of 100 µL):

    • Calculate the required amount of this compound per animal: 1 mg/kg * 0.02 kg = 0.02 mg.

    • Prepare a fresh stock solution of this compound in DMSO.

    • To a sterile tube, add the required volume of the this compound stock solution.

    • Add PEG300 (e.g., to a final concentration of 40%).

    • Add Tween 80 (e.g., to a final concentration of 5%).

    • Add sterile saline to reach the final desired volume.

    • Vortex the solution thoroughly until it is clear and homogenous.

    • Administer the freshly prepared formulation to the animal.

Visualizations

NPY_Y2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY/PYY NPY/PYY Y2R NPY Y2 Receptor NPY/PYY->Y2R Binds Gi Gi Protein Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates BIIE This compound BIIE->Y2R Blocks

Caption: NPY Y2 Receptor Signaling Pathway and this compound Inhibition.

Troubleshooting_BIIE0246_Solubility Start Issue: this compound Precipitation CheckSolvent Is the final organic solvent concentration <0.5%? Start->CheckSolvent CheckFreshness Was the stock solution prepared fresh? CheckSolvent->CheckFreshness Yes Solution1 Decrease organic solvent concentration. CheckSolvent->Solution1 No CheckpH Is the buffer pH near neutral (7.4)? CheckFreshness->CheckpH Yes Solution2 Prepare a fresh stock solution immediately before use. CheckFreshness->Solution2 No Solution3 Perform a small-scale solubility test at the desired pH. CheckpH->Solution3 No End Problem Resolved CheckpH->End Yes Solution1->CheckFreshness Solution2->CheckpH Solution3->End

Caption: Troubleshooting Logic for this compound Precipitation Issues.

Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation PrepStock Prepare fresh this compound stock solution in DMSO Dilute Dilute stock solution in test buffers (e.g., pH 4, 7, 9) PrepStock->Dilute Incubate Incubate at different temperatures (e.g., 4°C, 25°C, 37°C) Dilute->Incubate Sample Take aliquots at different time points Incubate->Sample HPLC Analyze by HPLC to quantify remaining this compound Sample->HPLC Plot Plot % remaining this compound vs. time HPLC->Plot Kinetics Determine degradation rate constants Plot->Kinetics

Caption: Experimental Workflow for Assessing this compound Stability.

References

BIIE-0246 short duration of action in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BIIE-0246, a potent and selective non-peptide antagonist for the Neuropeptide Y (NPY) Y2 receptor.[1] This guide focuses on addressing the challenges associated with its short duration of action in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit a short duration of action in vivo?

A1: The short in vivo half-life of this compound is attributed to its suboptimal drug-like properties.[2] As a large and flexible peptidomimetic molecule, it displays low permeability, high plasma protein binding, and moderate microsomal stability.[2] These factors contribute to its rapid clearance from the systemic circulation. In mice, the estimated half-life is less than 3 hours.[2]

Q2: What are the implications of the short half-life for my experimental design?

A2: The short half-life of this compound means that a single bolus injection will only provide a transient blockade of NPY Y2 receptors. For experiments requiring sustained receptor antagonism, a continuous infusion is recommended to maintain effective plasma concentrations.[3] A significant recovery of physiological responses has been observed as early as 30 minutes after a bolus administration, with no significant inhibition remaining after 90 minutes.[3]

Q3: What is the selectivity profile of this compound?

A3: this compound is a highly selective antagonist for the NPY Y2 receptor.[4][5] It displays over 650-fold selectivity for the Y2 receptor compared to the Y1, Y4, and Y5 receptor subtypes.[2] In vitro studies have shown that it does not exhibit agonistic or antagonistic activity at Y1 and Y4 receptors.[4]

Q4: Can this compound cross the blood-brain barrier (BBB)?

A4: this compound has limited ability to cross the blood-brain barrier.[6] Studies in mice have shown a brain-to-plasma ratio of only 0.2% thirty minutes after intraperitoneal dosing.[2] Therefore, for investigating the central effects of Y2 receptor blockade, direct administration into the brain region of interest or intrathecal injection is necessary.[2]

Troubleshooting Guide

Problem: I am not observing a sustained effect of this compound in my in vivo experiment after a single injection.

Solution: This is likely due to the short half-life of the compound. To achieve a sustained blockade of NPY Y2 receptors, a continuous intravenous infusion is the recommended method of administration for longer experimental protocols.[3] A bolus injection can be used to rapidly achieve a therapeutic concentration, followed immediately by a continuous infusion to maintain it.

Problem: I am unsure of the appropriate dosage and administration route for my animal model.

Solution: The optimal dosage and route will depend on the specific animal model and experimental question. However, based on published studies, here are some starting points:

  • Pigs (anesthetized): Intravenous bolus injections of 0.3–100 nmol/kg followed by continuous infusion have been used to study vascular responses.[3]

  • Mice: Daily intraperitoneal (i.p.) injections of 1.3 mg/kg/day have been used in chronic studies investigating metabolic effects.[7][8]

It is always recommended to perform a pilot study to determine the optimal dose and administration strategy for your specific experimental setup.

Quantitative Data

Table 1: Pharmacokinetic and In Vitro Activity Profile of this compound

ParameterSpecies/SystemValueReference
Half-life (t½) Mouse< 3 hours[2]
Brain Penetrance MouseBrain to plasma ratio: 0.2% (30 min post i.p. injection)[2][9]
IC50 Human Y2 Receptor3.3 nM[2]
IC50 Rabbit Y2 Receptor7.5 nM[2]
pA2 Rat Vas Deferens8.1[4][5]
pA2 Dog Saphenous Vein8.6[4][5]

Experimental Protocols

Protocol: Continuous Intravenous Infusion of this compound in Anesthetized Rodents (Adapted from a Pig Model)

This protocol is adapted from a study in anesthetized pigs and provides a framework for continuous infusion in rodents.[3] Researchers should optimize the parameters for their specific rodent model.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO, Tween 80; ensure solubility and compatibility)

  • Anesthetized rodent with a catheterized vein (e.g., jugular or femoral)

  • Infusion pump

  • Syringes and tubing

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable vehicle. Further dilute to the desired final concentration for infusion. Solutions should be prepared fresh.

  • Bolus Administration (Optional): To rapidly achieve a target plasma concentration, administer an intravenous bolus injection of this compound. The dosage should be determined based on pilot studies or literature. A study in pigs used bolus doses ranging from 0.3 to 100 nmol/kg.[3]

  • Continuous Infusion: Immediately following the bolus injection, begin the continuous intravenous infusion using an infusion pump.

    • The infusion rate should be calculated to maintain the desired steady-state plasma concentration.

    • In a pig model, each bolus dose was followed by a 20-minute infusion of the same total dose.[3] For example, a 30 nmol/kg bolus was followed by a 20-minute infusion at a rate of 1.5 nmol/kg/min.[3]

  • Monitoring: Throughout the experiment, monitor the animal's physiological parameters as required by the experimental design.

  • Duration of Action Study (Optional): To confirm the duration of the antagonist's effect, the infusion can be stopped, and a Y2 receptor agonist can be administered at regular intervals to observe the recovery of the physiological response.[3]

Visualizations

NPY_Y2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY NPY / PYY Y2R NPY Y2 Receptor NPY->Y2R Binds G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits cAMP cAMP AC->cAMP Decreases Ca_influx Ca2+ Influx Ca_channel->Ca_influx Decreases Neurotransmitter_release Neurotransmitter Release Ca_influx->Neurotransmitter_release Decreased BIIE0246 This compound BIIE0246->Y2R Blocks

Caption: NPY Y2 Receptor Signaling Pathway.

Troubleshooting_Workflow cluster_workflow Troubleshooting In Vivo Experiments with this compound start Start: Lack of Sustained In Vivo Effect Observed q1 Is the duration of your experiment longer than 30-60 minutes? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No s1 Implement a continuous infusion protocol. Consider a bolus dose followed by infusion. a1_yes->s1 q2 Are you investigating a central nervous system effect? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Administer this compound directly into the brain (e.g., ICV injection). a2_yes->s2 q3 Have you confirmed the activity of your this compound stock? a2_no->q3 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Re-evaluate Experiment a3_yes->end s3 Prepare fresh solutions before each experiment. Perform in vitro validation if necessary. a3_no->s3 s3->end

Caption: Troubleshooting Workflow for this compound.

References

potential off-target effects of BIIE-0246

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the potential off-target effects of BIIE-0246, a potent and selective NPY Y2 receptor antagonist.[1] This guide includes troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reliable experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, with a focus on differentiating between on-target and potential off-target effects.

Issue: Unexpected or paradoxical effects on appetite regulation.

  • Question: My in vivo study shows that this compound is not increasing appetite as expected, or is even causing a decrease in food intake under certain conditions. Is this an off-target effect?

  • Answer: While this compound is a selective Y2 receptor antagonist and Y2 agonists are expected to be anorectics, this compound alone did not appear to increase appetite in some animal studies.[1] The regulation of energy homeostasis by the NPY system is complex. In diet-induced obese mice with elevated NPY levels, this compound has been shown to reduce fat mass gain.[2] Conversely, in wildtype mice on a high-fat diet, it may enhance obesity.[2] These differential effects are likely due to the interplay between central and peripheral NPY systems and the metabolic state of the animal, rather than a direct off-target effect. To investigate this further:

    • Control Experiment: Use a pair-fed control group to distinguish between direct effects on appetite and secondary effects on metabolism.

    • Alternative Compound: Compare results with another selective Y2 antagonist, if available.

    • Consider the Model: The effect of this compound can be dependent on the specific animal model and its baseline NPY levels.[2]

Issue: Observed anxiolytic-like effects.

  • Question: I am observing anxiolytic-like effects in my behavioral experiments with this compound. Is this consistent with its known pharmacology, or could it be an off-target effect?

  • Answer: Anxiolytic-like effects of this compound have been reported in animal models such as the elevated plus-maze.[3] NPY Y2 receptors are involved in the modulation of stress responses and anxiety-related behaviors.[3] Therefore, this is likely an on-target effect. To confirm this:

    • Dose-Response Analysis: Establish a clear dose-response relationship for the anxiolytic-like effect.

    • Use of a Negative Control: BIIE-0212, a close analog with over 400-fold lower affinity for the Y2 receptor, can be used as a negative control.[4] An absence of the anxiolytic effect with BIIE-0212 would support an on-target mechanism.

Issue: Inconsistent results in central vs. peripheral administration.

  • Question: I am seeing different effects of this compound when administered peripherally (e.g., i.p.) versus centrally (e.g., i.c.v.). Why is this happening?

  • Answer: this compound has limited central availability after systemic administration.[4] The brain-to-plasma ratio is low, meaning that for studying central Y2 receptor-mediated effects, direct administration into the brain region of interest or intrathecal injection is often necessary.[4] The differing results are likely due to the route of administration and the compound's ability to cross the blood-brain barrier, rather than off-target effects.

    • Experimental Verification: Measure the concentration of this compound in the brain and plasma following peripheral administration to confirm its distribution.

Frequently Asked Questions (FAQs)

Q1: How selective is this compound for the NPY Y2 receptor?

A1: this compound demonstrates excellent selectivity for the NPY Y2 receptor. It has a much lower affinity (over 600-fold) for other NPY receptor subtypes, including Y1, Y4, and Y5, in radioligand binding assays.[4][5]

Q2: What are the known off-target binding sites for this compound?

A2: Screening against a panel of 40 brain-relevant targets revealed submicromolar affinity for the α1A adrenergic receptor and the μ- and κ-opioid receptors.[4][5] However, in functional assays, this compound did not show effects on α1-adrenoceptor-mediated vasoconstriction, indicating that this binding may not be functionally relevant at typical experimental concentrations.[6]

Q3: Can this compound affect neurotransmitter release?

A3: Yes, this compound has been used to demonstrate the role of the Y2 receptor as a presynaptic autoreceptor that limits further neuropeptide Y release. It has also been shown to modulate the release of dopamine and acetylcholine.[1] These are considered on-target effects mediated by presynaptic Y2 receptors.

Q4: What is the recommended negative control for this compound?

A4: BIIE-0212 is a close structural analog of this compound with a significantly lower affinity (over 400-fold less) for the Y2 receptor and is recommended as a negative control in experiments.[4]

Data Presentation

Table 1: Selectivity Profile of this compound

Receptor/TargetSpeciesAssay TypeValueUnitReference
NPY Y2R HumanRadioligand Binding (IC50)3.3nM[4]
RabbitRadioligand Binding (IC50)7.5nM[4]
RatRadioligand Binding (IC50)15nM[4]
RatFunctional Bioassay (pA2)8.1[4]
DogFunctional Bioassay (pA2)8.6[7]
NPY Y1R RatRadioligand Binding (IC50)>10,000nM[4]
NPY Y4R RatRadioligand Binding (IC50)>10,000nM[4]
NPY Y5R RatRadioligand Binding (IC50)>10,000nM[4]
α1A Adrenergic Receptor Not SpecifiedScreening PanelSubmicromolar Affinity[4][5]
μ-Opioid Receptor Not SpecifiedScreening PanelSubmicromolar Affinity[4][5]
κ-Opioid Receptor Not SpecifiedScreening PanelSubmicromolar Affinity[4][5]

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay to Determine Receptor Affinity

This protocol is a generalized method for assessing the binding affinity of this compound to the NPY Y2 receptor and potential off-target receptors.

  • Membrane Preparation:

    • Prepare cell membrane homogenates from cells expressing the target receptor (e.g., HEK293 cells transfected with the human NPY Y2 receptor).

    • Homogenize cells in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]PYY(3-36) for the Y2 receptor).

    • Add increasing concentrations of this compound (or the unlabeled competitor).

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate at room temperature for a defined period (e.g., 2 hours) to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

Protocol 2: In Vitro Functional Bioassay (e.g., Rat Vas Deferens)

This protocol assesses the functional antagonist activity of this compound at the NPY Y2 receptor.

  • Tissue Preparation:

    • Isolate the vas deferens from a male Sprague-Dawley rat and place it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

    • Mount the tissue under a resting tension (e.g., 1 g) and allow it to equilibrate for at least 60 minutes.

  • Experimental Procedure:

    • Elicit twitch responses by electrical field stimulation (e.g., 0.1 Hz, 2 ms pulse duration).

    • Once stable twitch responses are obtained, generate a cumulative concentration-response curve for an NPY Y2 receptor agonist (e.g., NPY) by adding increasing concentrations of the agonist to the organ bath.

    • Wash the tissue and allow it to recover.

    • Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30 minutes).

    • In the presence of this compound, generate a second concentration-response curve for the NPY Y2 agonist.

  • Data Analysis:

    • Measure the magnitude of the twitch inhibition induced by the agonist in the absence and presence of this compound.

    • A competitive antagonist like this compound will cause a parallel rightward shift in the agonist concentration-response curve.[7]

    • Calculate the pA2 value, which is a measure of the antagonist's potency, using a Schild plot analysis.

Mandatory Visualizations

NPY_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NPY NPY Y2R_pre Y2 Receptor NPY->Y2R_pre Autoregulation NPY_released NPY Release NPY->NPY_released Y2R_pre->NPY_released Inhibition Y1R_post Y1 Receptor PLC PLC Y1R_post->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release NPY_released->Y1R_post BIIE0246 This compound BIIE0246->Y2R_pre Antagonism Experimental_Workflow start Start: Hypothesis of Y2R Involvement in_vitro In Vitro Characterization (Binding & Functional Assays) start->in_vitro selectivity Selectivity Profiling (vs. Y1, Y4, Y5, etc.) in_vitro->selectivity off_target Off-Target Screening (Broad Receptor Panel) selectivity->off_target in_vivo In Vivo Model Selection off_target->in_vivo admin Route of Administration (Central vs. Peripheral) in_vivo->admin behavioral Behavioral/Physiological Readouts admin->behavioral controls Inclusion of Negative Control (e.g., BIIE-0212) behavioral->controls data_analysis Data Analysis & Interpretation controls->data_analysis conclusion Conclusion on Y2R Role data_analysis->conclusion Troubleshooting_Logic start Unexpected Experimental Result check_dose Is the dose appropriate? start->check_dose check_route Is the route of administration correct? start->check_route check_on_target Could it be a complex on-target effect? start->check_on_target check_off_target Could it be an off-target effect? start->check_off_target solution_dose Perform dose-response curve check_dose->solution_dose solution_route Consider central vs. peripheral effects check_route->solution_route solution_on_target Review literature for similar on-target findings check_on_target->solution_on_target solution_off_target Use negative control (BIIE-0212) Test against known off-targets check_off_target->solution_off_target

References

BIIE-0246 insurmountable antagonism in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing BIIE-0246, a potent and selective non-peptide antagonist for the Neuropeptide Y (NPY) Y2 receptor. The following information is intended to assist in the design, execution, and interpretation of in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Is this compound a competitive or insurmountable antagonist?

A1: this compound is primarily characterized as a highly potent and selective competitive antagonist for the NPY Y2 receptor.[1][2] In many in vitro bioassays, such as those using rat vas deferens and dog saphenous vein, this compound produces a concentration-dependent parallel rightward shift of the agonist dose-response curve without depressing the maximum response.[1][3][4] This behavior is characteristic of competitive antagonism. However, under certain experimental conditions, it may exhibit properties that appear as insurmountable antagonism.

Q2: Why might I be observing insurmountable antagonism with this compound in my assay?

A2: Observing a depression of the maximal agonist response, a hallmark of insurmountable antagonism, can arise from several factors:

  • Insufficient Equilibration Time: this compound may have slow association/dissociation kinetics at the Y2 receptor. If the incubation time with the antagonist is not sufficient to reach equilibrium, the antagonism may appear insurmountable.

  • Receptor Internalization: Prolonged exposure to agonists in the presence of an antagonist can sometimes lead to receptor internalization, reducing the number of available receptors on the cell surface and thus lowering the maximal achievable response.

  • Complex Allosteric Interactions: While primarily acting at the orthosteric site, complex interactions or allosteric effects at the Y2 receptor cannot be entirely ruled out under specific cellular contexts, which might alter the maximal response to an agonist.

  • Off-Target Effects at High Concentrations: Although highly selective, at very high concentrations this compound might exert non-specific or off-target effects that could interfere with cellular signaling and reduce the maximal response.[4]

Q3: What is the selectivity profile of this compound?

A3: this compound is highly selective for the Y2 receptor. It shows over 600-fold lower affinity for the Y1, Y4, and Y5 receptor subtypes.[4] In transfected HEK293 cells, this compound failed to compete for binding of selective radioligands for Y1, Y4, and Y5 receptors at concentrations up to 10 μM.[3]

Q4: What are the typical binding affinities and potency values for this compound?

A4: The affinity and potency of this compound can vary depending on the experimental system and radioligand used. The following table summarizes key quantitative data from the literature.

Quantitative Data Summary

ParameterSpecies/Cell LineAssay TypeValueReference
IC₅₀ Human Y2 (SMS-KAN cells)Radioligand Binding ([¹²⁵I]NPY)3.3 nM[4][5]
IC₅₀ Rat Y2 (HEK293 cells)Radioligand Binding ([¹²⁵I]PYY₃₋₃₆)15 ± 3 nM[3]
IC₅₀ Rabbit KidneyRadioligand Binding ([¹²⁵I]NPY)7.5 nM[4]
pA₂ Rat Vas DeferensFunctional Bioassay8.1[1][3][4]
pA₂ Dog Saphenous VeinFunctional Bioassay8.6[1][3]

Troubleshooting Guide

This guide addresses common issues encountered when characterizing the antagonism of this compound in vitro.

Issue 1: Depression of the maximal agonist response (Apparent Insurmountable Antagonism)

  • Possible Cause 1: Insufficient Equilibration Time

    • Troubleshooting Step: Increase the pre-incubation time with this compound before adding the agonist. Perform a time-course experiment to determine the optimal equilibration period. We recommend testing pre-incubation times ranging from 30 minutes to several hours.

  • Possible Cause 2: Agonist/Antagonist Depletion

    • Troubleshooting Step: Ensure that the cell density and receptor expression levels are not so high as to cause significant depletion of the ligand from the medium. If suspected, reduce the cell number per well or increase the assay volume.

  • Possible Cause 3: Experimental Artifact

    • Troubleshooting Step: Verify the stability and solubility of this compound in your assay buffer.[6] Ensure that the vehicle (e.g., DMSO) concentration is consistent across all wells and does not exceed a level that affects cell viability or signaling (typically <0.1%).

Issue 2: Schild plot slope is not equal to unity (1.0)

  • Possible Cause 1: Non-competitive Interaction

    • Troubleshooting Step: If the slope is significantly different from 1, it may indicate a non-competitive or allosteric mechanism of action under your specific experimental conditions.[7] This warrants further investigation into the binding mode of this compound in your system.

  • Possible Cause 2: Multiple Receptor Subtypes

    • Troubleshooting Step: Ensure your cell line or tissue preparation selectively expresses the Y2 receptor. The presence of other NPY receptor subtypes (e.g., Y5) that might be sensitive to the agonist could result in a complex dose-response curve and a Schild plot slope deviating from unity.[1][3]

  • Possible Cause 3: Lack of Equilibrium

    • Troubleshooting Step: As with insurmountable antagonism, insufficient equilibration can lead to an inaccurate estimation of the dose-ratio, resulting in a Schild slope different from 1.[7] Ensure adequate pre-incubation time.

Experimental Protocols & Visualizations

Neuropeptide Y Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[8][9] Activation of the Y2 receptor by an agonist like NPY leads to the inhibition of adenylyl cyclase (AC), which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[10] this compound acts by blocking the agonist from binding to the receptor, thus preventing this signaling cascade.

NPY_Y2_Signaling cluster_membrane Cell Membrane Y2R NPY Y2 Receptor Gi Gi/o Protein Y2R->Gi Couples to AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts NPY NPY (Agonist) NPY->Y2R Activates BIIE0246 This compound (Antagonist) BIIE0246->Y2R Blocks ATP ATP ATP->AC Downstream\nEffectors Downstream Effectors cAMP->Downstream\nEffectors Activates

Caption: NPY Y2 receptor signaling pathway.

Experimental Workflow: Characterizing Antagonism

The following workflow outlines the key steps to characterize the nature of this compound antagonism in an in vitro setting.

Antagonist_Workflow start Start: Hypothesis (e.g., this compound antagonizes Y2R) binding_assay Step 1: Radioligand Binding Assay - Determine Ki of this compound - Confirm binding to Y2R start->binding_assay functional_assay Step 2: Functional Assay (e.g., cAMP, Ca²⁺, or tissue contraction) - Generate agonist dose-response curve binding_assay->functional_assay antagonist_curves Step 3: Add Fixed Concentrations of this compound - Generate multiple agonist dose-response curves in the presence of this compound functional_assay->antagonist_curves analysis Step 4: Data Analysis antagonist_curves->analysis schild_plot Schild Plot Analysis - Calculate dose-ratios - Plot log(DR-1) vs log[Antagonist] analysis->schild_plot check_max Check for Depression of Max Response analysis->check_max conclusion Conclusion schild_plot->conclusion check_max->conclusion

Caption: Workflow for in vitro antagonist characterization.

Logical Diagram: Competitive vs. Insurmountable Antagonism

This diagram illustrates the theoretical difference in agonist dose-response curves in the presence of a competitive versus an insurmountable antagonist.

Antagonism_Types cluster_competitive Competitive Antagonism cluster_insurmountable Insurmountable Antagonism a Agonist Alone b Agonist + Low [Antagonist] a->b Parallel Shift c Agonist + High [Antagonist] b->c Parallel Shift info_comp Emax is maintained. EC₅₀ increases. d Agonist Alone e Agonist + Low [Antagonist] d->e Emax Depressed f Agonist + High [Antagonist] e->f Emax Depressed info_insurm Emax is reduced. EC₅₀ may be unchanged.

Caption: Competitive vs. Insurmountable Antagonism.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (IC₅₀, Ki) of this compound for the Y2 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human or rat Y2 receptor (e.g., HEK293-Y2R).

  • Radioligand: [¹²⁵I]PYY₃₋₃₆ (a Y2-selective radiolabeled agonist).

  • Non-specific binding control: High concentration of unlabeled NPY or PYY (e.g., 1 µM).

  • This compound stock solution (in DMSO).

  • Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.

  • 96-well plates and filtration apparatus with GF/C filters.

Procedure:

  • Prepare serial dilutions of this compound in binding buffer. The concentration range should span from ~10⁻¹² M to 10⁻⁵ M.

  • In a 96-well plate, add in order:

    • Binding buffer.

    • This compound at various concentrations (for competition curve) or buffer/unlabeled NPY (for total and non-specific binding).

    • A fixed concentration of [¹²⁵I]PYY₃₋₃₆ (typically at or below its Kd, e.g., 30-35 pM).[3]

    • Cell membranes (e.g., 10-20 µg protein per well).

  • Incubate the plate at room temperature for a defined period (e.g., 90-120 minutes) to allow binding to reach equilibrium.

  • Terminate the assay by rapid filtration through GF/C filters using a cell harvester.

  • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

References

troubleshooting BIIE-0246 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BIIE-0246, a potent and selective neuropeptide Y (NPY) Y2 receptor antagonist.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing high variability and inconsistent results in my cell-based assays with this compound. What are the potential causes and solutions?

A1: Inconsistent results with this compound in cell-based assays can stem from several factors related to compound handling and experimental setup. Here’s a systematic approach to troubleshooting:

  • Compound Stability and Storage:

    • Problem: this compound solutions, particularly in aqueous media, can be unstable over time, leading to loss of potency.[1]

    • Solution: Always prepare fresh working solutions of this compound for each experiment.[1] If you must store solutions, prepare small aliquots in a suitable solvent like DMSO and store them at -20°C or -80°C for short periods. Avoid repeated freeze-thaw cycles. The solid compound should be stored at 4°C.[2][3]

  • Solubility Issues:

    • Problem: Improper dissolution of this compound can lead to inaccurate concentrations and precipitation in your assay medium.

    • Solution: this compound is soluble in DMSO (up to 67.2 mg/mL) and ethanol (up to 23.55 mg/mL).[2][4] Prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous assay buffer. Ensure the final concentration of DMSO in your assay is low (typically <0.1%) and consistent across all wells to avoid solvent-induced artifacts.

  • Cell Culture Conditions:

    • Problem: The expression of the NPY Y2 receptor can vary depending on cell type, passage number, and culture conditions, leading to inconsistent responses to this compound.

    • Solution:

      • Standardize your cell culture protocols, including seeding density, media composition, and passage number.

      • Regularly verify the expression of the Y2 receptor in your cell line using techniques like qPCR or Western blotting.

  • Assay-Specific Considerations:

    • Problem: The choice of assay and its parameters can influence the observed effect of this compound.

    • Solution:

      • Ensure your assay is sensitive enough to detect the effects of Y2 receptor antagonism.

      • Optimize incubation times and the concentration of the Y2 receptor agonist (e.g., NPY, PYY3-36) used to stimulate the receptor.

Q2: I am not observing the expected antagonist effect of this compound in my experiments. What should I check?

A2: If this compound is not showing its expected antagonistic activity, consider the following:

  • Receptor Specificity and Expression:

    • Problem: The target cells may not express the NPY Y2 receptor, or they may co-express other NPY receptor subtypes (Y1, Y4, Y5) that are not blocked by this compound.

    • Solution: Confirm Y2 receptor expression in your experimental system. This compound is highly selective for the Y2 receptor, with over 650-fold selectivity compared to Y1, Y4, and Y5 receptors. If your system has a mixed population of NPY receptors, the overall response may be dominated by the other subtypes.

  • Concentration of this compound:

    • Problem: The concentration of this compound may be too low to effectively compete with the agonist at the Y2 receptor.

    • Solution: Perform a dose-response curve to determine the optimal concentration of this compound for your specific assay. Typical in vitro working concentrations range from 10 nM to 1 µM.[2]

  • Agonist Concentration:

    • Problem: If you are using a very high concentration of a Y2 receptor agonist, it may overcome the competitive antagonism of this compound.

    • Solution: Use an appropriate concentration of the agonist, ideally around its EC50 value, to allow for effective competition by the antagonist.

Q3: I am planning an in vivo study with this compound. What are the key considerations for experimental design?

A3: For in vivo experiments, several factors are crucial for success:

  • Route of Administration and Dosage:

    • This compound has poor oral bioavailability and is typically administered via parenteral routes such as intraperitoneal (i.p.) or intravenous (i.v.) injection.

    • The effective dose can vary depending on the animal model and the specific research question. Doses in the range of 1-10 mg/kg have been used in rodents. It is recommended to perform a pilot study to determine the optimal dose for your experiment.

  • Pharmacokinetics:

    • This compound has a relatively short half-life in vivo.[5] For studies requiring sustained Y2 receptor blockade, repeated administration or continuous infusion may be necessary.

  • Blood-Brain Barrier Penetration:

    • This compound has limited ability to cross the blood-brain barrier.[5] If you are investigating central effects, direct administration into the central nervous system (e.g., intracerebroventricular injection) may be required.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from various experimental systems.

ParameterValueSpecies/SystemLigandReference
IC50 15 nMRat recombinant Y2 receptor (HEK293 cells)[125I]PYY3-36
IC50 3.3 nMSMS-KAN cells expressing human Y2 receptorRadiolabeled NPY[3]
Ki 8-15 nMPYY3-36 binding sites[2]
pA2 8.1Rat vas deferensNPY[6]
pA2 8.6Dog saphenous veinNPY[6][7]
Solubility ≤ 67.2 mg/mLDMSO[2][4]
Solubility ≤ 23.55 mg/mLEthanol[2][4]

Experimental Protocols

1. In Vitro Receptor Binding Assay (Competitive)

  • Objective: To determine the binding affinity (IC50) of this compound for the NPY Y2 receptor.

  • Materials:

    • Cell membranes prepared from HEK293 cells stably expressing the rat NPY Y2 receptor.

    • Radioligand: [125I]-Peptide YY (3-36) ([125I]PYY3-36).

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA, pH 7.4).

    • Non-specific binding control: High concentration of unlabeled NPY (e.g., 1 µM).

  • Procedure:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add cell membranes (e.g., 10-20 µg protein/well), [125I]PYY3-36 (at a concentration near its Kd), and either this compound, binding buffer (for total binding), or unlabeled NPY (for non-specific binding).

    • Incubate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.

2. In Vivo Assessment of Food Intake in Rodents

  • Objective: To evaluate the effect of this compound on food intake.

  • Materials:

    • Male Wistar rats or C57BL/6 mice.

    • This compound solution for injection (e.g., in saline with a small amount of DMSO and Tween-80 to aid solubility).

    • Vehicle control solution.

    • Standard chow.

  • Procedure:

    • Acclimate the animals to individual housing and the experimental conditions.

    • Fast the animals for a specific period (e.g., 18 hours) to induce hunger.

    • Administer this compound or vehicle via the desired route (e.g., i.p. injection).

    • A short time after injection (e.g., 30 minutes), provide a pre-weighed amount of food.

    • Measure food consumption at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

    • Analyze the data to compare food intake between the this compound-treated and vehicle-treated groups.

Visualizations

BIIE0246_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY/PYY3-36 NPY/PYY3-36 Y2R NPY Y2 Receptor NPY/PYY3-36->Y2R Agonist Binding BIIE0246 BIIE0246 BIIE0246->Y2R Antagonist Binding Gi Gi Protein Y2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition Ca ↓ Ca2+ influx Gi->Ca Inhibition of Voltage-gated Ca2+ channels cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Neurotransmitter Release Ca->Neurotransmitter

Caption: Signaling pathway of the NPY Y2 receptor and the antagonistic action of this compound.

BIIE0246_Troubleshooting_Workflow start Start: Inconsistent/No Effect Observed check_compound Check Compound Handling start->check_compound fresh_solutions Prepare Fresh Solutions? check_compound->fresh_solutions proper_storage Proper Storage (Solid at 4°C)? fresh_solutions->proper_storage Yes further_investigation Further Investigation Needed fresh_solutions->further_investigation No correct_solvent Correct Solvent (DMSO/Ethanol)? proper_storage->correct_solvent Yes proper_storage->further_investigation No check_assay Review Assay Parameters correct_solvent->check_assay Yes correct_solvent->further_investigation No receptor_expression Verified Y2 Receptor Expression? check_assay->receptor_expression concentration_check Optimized this compound Concentration? receptor_expression->concentration_check Yes receptor_expression->further_investigation No agonist_concentration Appropriate Agonist Concentration? concentration_check->agonist_concentration Yes concentration_check->further_investigation No resolve Issue Resolved agonist_concentration->resolve Yes agonist_concentration->further_investigation No

Caption: A logical workflow for troubleshooting common issues with this compound experiments.

References

BIIE-0246 washout period in tissue preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of BIIE-0246, a selective neuropeptide Y (NPY) Y2 receptor antagonist, with a specific focus on its washout period in tissue preparations.

Frequently Asked Questions (FAQs)

Q1: What is the recommended washout period for this compound in in vitro tissue preparations?

Due to the high affinity and slow dissociation kinetics of this compound from the Y2 receptor, a complete washout is often difficult to achieve in a typical experimental timeframe.[1][2] Some studies indicate that the binding of ligands to the Y2 receptor can be nearly irreversible, with minimal dissociation observed even after several hours.[1][2] Therefore, instead of a fixed washout period, it is recommended to perform functional assays to confirm the restoration of agonist response. For critical experiments, using a fresh tissue preparation that has not been exposed to this compound is the most reliable approach.

Q2: Why is the washout of this compound particularly challenging?

This compound is a potent antagonist with a high affinity for the Y2 receptor, exhibiting IC50 values in the low nanomolar range.[3][4] Research on the binding kinetics of ligands to the Y2 receptor suggests that they can bind in an irreversible or quasi-irreversible manner.[1][2] One study observed that only about 20% of a radiolabeled ligand dissociated from the human Y2 receptor after more than 8 hours.[1][2] When pre-incubated, this compound acts as an insurmountable antagonist, which is characteristic of very slow or no dissociation from the receptor.[1][2]

Q3: How does the reported short in vivo duration of action of this compound relate to the difficult in vitro washout?

There is a notable difference between the in vitro and in vivo behavior of this compound. In vivo studies in pigs have shown a relatively short duration of action, with significant functional recovery observed 30-90 minutes after administration.[5] This discrepancy is likely due to pharmacokinetic factors in a whole-organism system, such as metabolism, distribution, and clearance of the compound, which are absent in isolated tissue preparations. Therefore, the short in vivo half-life should not be used to estimate the required washout time in in vitro experiments.

Q4: What are the signs of an incomplete this compound washout?

The primary indicator of an incomplete washout is a persistent and non-parallel rightward shift in the concentration-response curve of a Y2 receptor agonist. In cases of insurmountable antagonism due to incomplete washout, you may also observe a significant reduction in the maximum response of the agonist that cannot be overcome by increasing the agonist concentration.

Q5: Can I reuse a tissue preparation after it has been treated with this compound?

Given the evidence of very slow dissociation kinetics, reusing a tissue preparation after this compound exposure is strongly discouraged, as residual antagonist is likely to remain bound to the Y2 receptors and confound subsequent experimental results. If resource limitations necessitate reuse, it is critical to perform thorough functional testing to ensure the complete recovery of the agonist response, which may require an extended washout period of many hours.

Troubleshooting Guide

Problem: After applying this compound and performing what I thought was a thorough washout, I am seeing a significantly attenuated or no response to a Y2 receptor agonist.

  • Possible Cause 1: Insufficient Washout Time. As detailed in the FAQs, the dissociation of this compound from the Y2 receptor is extremely slow. Your washout period may not have been long enough to allow a significant number of receptors to become available for agonist binding.

  • Solution 1: If possible, extend the washout period significantly, performing functional checks with the agonist at regular intervals (e.g., every hour) to monitor for recovery of the response. However, be mindful of the viability of the tissue preparation over extended periods.

  • Solution 2: For future experiments, the most robust solution is to use a fresh tissue preparation for each experimental condition (control vs. This compound treated).

  • Possible Cause 2: Insurmountable Antagonism. Due to its binding characteristics, this compound can behave as an insurmountable antagonist, meaning that even at high concentrations, the agonist cannot fully displace it from the receptor within a typical experimental timeframe.[1][2]

  • Solution: In this scenario, a complete recovery of the agonist response may not be feasible. It is important to acknowledge this property of this compound in your experimental design and data interpretation. Consider using experimental designs where each tissue sample serves as its own control before the addition of the antagonist, and not planning for subsequent experiments on the same tissue after this compound application.

Quantitative Data Summary

The following table summarizes the binding affinity and functional antagonism data for this compound from various preparations.

ParameterSpecies/TissueValueReference
IC50 Human Y2 Receptor (HEK293 cells)3.3 nM[3][4]
Ki Rat Y2 Receptor (HEK293 cells)8 - 15 nM[3][6]
Ki Human Frontal Cortex8 nM[6]
pA2 Rat Vas Deferens8.1[6][7]
pA2 Dog Saphenous Vein8.6[6][7]

Experimental Protocols & Visualizations

Recommended Experimental Workflow for Assessing this compound Antagonism and Washout

This protocol provides a general framework. Specific timings and concentrations should be optimized for your particular tissue preparation and experimental setup.

  • Stabilization: Allow the tissue preparation to equilibrate in the organ bath under stable physiological conditions.

  • Baseline Agonist Response: Establish a baseline concentration-response curve for a selective Y2 receptor agonist (e.g., PYY3-36).

  • Washout: Perform a thorough washout of the agonist.

  • This compound Incubation: Incubate the tissue with this compound for a predetermined period (e.g., 30-60 minutes).

  • Post-Antagonist Agonist Response: In the continued presence of this compound, generate a second concentration-response curve for the Y2 agonist to confirm the antagonistic effect.

  • Washout of this compound: This is the critical step. Initiate a continuous and prolonged washout of the organ bath with fresh buffer.

  • Functional Recovery Assessment: At regular, extended intervals (e.g., 1, 2, 4, 6 hours) during the washout, test the response to a fixed concentration of the Y2 agonist (e.g., the EC50 concentration determined in the baseline response) to monitor for functional recovery. A full recovery is indicated by a return to the baseline response level.

G cluster_prep Preparation cluster_exp Experiment cluster_washout Washout & Recovery A Tissue Equilibration B Establish Baseline Agonist Response A->B C Incubate with This compound B->C D Assess Agonist Response in presence of this compound C->D E Prolonged Washout of this compound D->E F Test for Functional Recovery at Intervals E->F G Response Recovered? F->G H End Experiment / New Tissue G->H No I Continue Washout G->I Yes I->E

Caption: Experimental workflow for this compound washout.

NPY Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi alpha subunit. Activation of the Y2 receptor by endogenous ligands like NPY or PYY leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. In the central nervous system, Y2 receptors often act as presynaptic autoreceptors, inhibiting further neurotransmitter release.[8][9]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Y2R Y2 Receptor Gi Gi Protein Y2R->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits NPY NPY / PYY NPY->Y2R Activates BIIE This compound BIIE->Y2R Blocks Response Cellular Response (e.g., Inhibition of Neurotransmitter Release) cAMP->Response

Caption: Simplified NPY Y2 receptor signaling pathway.

Troubleshooting Decision Tree for Incomplete Washout

G Start Problem: No/low agonist response after this compound washout Q1 Was the tissue pre-incubated with this compound? Start->Q1 A1_Yes High probability of insurmountable antagonism. Washout is likely to be extremely slow or incomplete. Q1->A1_Yes Yes A1_No Competitive antagonism was likely observed. Washout may still be slow. Q1->A1_No No End Use fresh tissue for future experiments to avoid washout issues. A1_Yes->End Q2 Has the washout been proceeding for >4 hours? A1_No->Q2 A2_Yes The remaining antagonist is very tightly bound. Consider the experiment complete and use fresh tissue for new tests. Q2->A2_Yes Yes A2_No Continue washing the tissue. Retest agonist response every 1-2 hours. Q2->A2_No No A2_Yes->End

Caption: Troubleshooting incomplete this compound washout.

References

unexpected effects of BIIE-0246 in wildtype mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BIIE-0246, a selective neuropeptide Y (NPY) Y2 receptor antagonist.

Troubleshooting Guides

This section addresses specific unexpected outcomes that may be encountered during experiments with this compound in wildtype mice.

Issue 1: Unexpected Increase in Body Weight and Adiposity in Wildtype Mice

Question: We administered this compound to wildtype mice on a standard chow diet and observed an unexpected increase in body weight and metabolic disturbances, contrary to the expected anorectic effect of Y2 receptor antagonism. Why is this happening and how can we troubleshoot it?

Answer:

This is a documented paradoxical effect of peripherally administered this compound in wildtype mice.[1][2] While central blockade of Y2 receptors can increase food intake, peripheral administration in animals with normal NPY levels may lead to metabolic dysregulation.

Troubleshooting Steps:

  • Verify Drug Delivery and Dose: Ensure the correct dose (e.g., 1.3 mg/kg/day, i.p.) was administered and that the vehicle (e.g., DMSO, Tween® 80, and saline) is not causing unforeseen effects.[3]

  • Assess Feeding Behavior: While overall weight gain is observed, it's crucial to measure food and water intake accurately to determine if the weight gain is due to hyperphagia or metabolic changes.

  • Metabolic Phenotyping: Conduct a thorough metabolic analysis, including measurements of serum insulin, cholesterol, and glucose levels.[1][2] this compound has been shown to cause hyperinsulinemia and hypercholesterolemia in wildtype mice on a chow diet.[2]

  • Consider the Diet: The obesogenic effect of this compound is more pronounced in wildtype mice on a high-fat (Western) diet.[1][2] If applicable, compare effects on different diets.

  • Central vs. Peripheral Administration: this compound has limited ability to cross the blood-brain barrier.[4] To investigate the central effects, direct administration into the brain (e.g., intracerebroventricular or into specific nuclei like the arcuate nucleus) is necessary.[4][5] This can help differentiate between peripheral and central mechanisms.

Issue 2: Lack of Expected Anorectic Effect or Increased Food Intake

Question: We administered this compound systemically and did not observe the expected increase in appetite. In some cases, we even saw a slight decrease. What could be the reason for this?

Answer:

The effect of this compound on appetite can be complex and depends on the route of administration and the physiological state of the animal. While it is a Y2 receptor antagonist, systemic administration in sated animals may not consistently increase food intake.[6] However, direct administration into the arcuate nucleus of the hypothalamus has been shown to significantly increase feeding in satiated rats.[5]

Troubleshooting Steps:

  • Route of Administration: For direct effects on appetite regulation, consider stereotactic injection into the arcuate nucleus of the hypothalamus, a key region for NPY-mediated feeding behavior.[5]

  • Animal's Satiety State: The effect of this compound on feeding may be more pronounced in satiated animals where the Y2 receptor-mediated satiety signal is active.[5]

  • Dose-Response Curve: Perform a dose-response study to determine the optimal concentration for observing the desired effect in your specific experimental setup.

  • Behavioral Monitoring: Carefully observe feeding patterns, including meal size and frequency, as the drug may alter the microstructure of feeding behavior rather than just the total food intake.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a potent and highly selective non-peptide competitive antagonist for the Neuropeptide Y (NPY) Y2 receptor, with an IC50 of approximately 15 nM.[7] It displays over 650-fold selectivity for the Y2 receptor over Y1, Y4, and Y5 receptors.[7] The Y2 receptor primarily functions as a presynaptic autoreceptor, and its blockade by this compound can inhibit the negative feedback loop on NPY release, thereby increasing synaptic concentrations of NPY.[6] It also modulates the release of other neurotransmitters like dopamine and acetylcholine.[6]

Q2: What are the known off-target effects of this compound?

A2: While highly selective for the Y2 receptor, this compound has shown submicromolar affinity for the α1A adrenergic receptor and the μ- and κ-opioid receptors in some screening panels.[4] Researchers should be aware of these potential off-target effects, especially when using higher concentrations.

Q3: Can this compound cross the blood-brain barrier?

A3: this compound has poor central availability after systemic administration.[4] Studies have shown a very low brain-to-plasma ratio, indicating limited penetration of the blood-brain barrier.[4] Therefore, for investigating central Y2 receptor-mediated effects, direct administration via intracerebroventricular (i.c.v.) or intracerebral injection is recommended.[4]

Q4: Are there any unexpected behavioral effects associated with this compound?

A4: Yes, some unexpected behavioral effects have been reported. While it has shown anxiolytic-like effects in the elevated plus-maze test[8], intrathecal administration can induce mechanical and cold hypersensitivity, suggesting a role for Y2 receptors in pain modulation.[9]

Quantitative Data Summary

Table 1: Effects of this compound on Body Weight and Metabolism in Wildtype Mice

DietDurationThis compound Dose (i.p.)Body Weight ChangeFat Mass ChangeInsulin LevelsCholesterol LevelsReference
Chow4.5 weeks1.3 mg/kg/dayIncreasedNo significant effectIncreasedIncreased[1][2]
Western2 weeks1.3 mg/kg/dayIncreasedIncreased--[1]

Table 2: Effects of this compound on Feeding Behavior

SpeciesAdministration RouteThis compound DoseEffect on Food IntakeConditionReference
RatArcuate Nucleus1 nmolIncreasedSatiated[5]
RatSystemicNot specifiedNo increase-[6]

Experimental Protocols

Protocol 1: Systemic Administration for Metabolic Studies in Mice
  • Animal Model: Wildtype C57BL/6J mice.

  • Acclimation: House mice in a controlled environment (21 ± 3°C, 12-hour light/dark cycle) and provide ad libitum access to either a standard chow diet or a high-fat Western diet.[3]

  • Habituation: Habituate mice to handling and daily intraperitoneal (i.p.) injections with saline for at least one week prior to the experiment.[3]

  • Drug Preparation: Dissolve this compound hydrochloride in a vehicle solution of DMSO, Tween® 80, and 0.9% NaCl (e.g., in a 1:1:18 ratio).[3]

  • Administration: Administer this compound at a dose of 1.3 mg/kg/day via i.p. injection for the desired study duration (e.g., 2 to 4.5 weeks).[3]

  • Monitoring: Monitor body weight, food intake, and water intake daily.

  • Metabolic Analysis: At the end of the treatment period, collect blood samples for analysis of serum glucose, insulin, and cholesterol levels.[1] Body composition (fat and lean mass) can be assessed using techniques like DEXA or MRI.

Protocol 2: Intracerebral Administration for Feeding Studies in Rats
  • Animal Model: Male Sprague-Dawley rats.

  • Surgical Procedure: Anesthetize rats and stereotactically implant a guide cannula targeting the arcuate nucleus (ARC) of the hypothalamus. Allow for a recovery period of at least one week.

  • Drug Preparation: Dissolve this compound in artificial cerebrospinal fluid (aCSF).

  • Administration: Gently restrain the conscious, satiated rat and inject this compound (e.g., 1 nmol in a small volume) directly into the ARC via an internal cannula.

  • Behavioral Observation: Immediately after injection, return the rat to its home cage with pre-weighed food and water. Measure food intake at regular intervals (e.g., 1, 2, and 4 hours post-injection).[5]

Visualizations

BIIE0246_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal NPY_neuron NPY Neuron NPY NPY NPY_neuron->NPY Release postsynaptic_neuron Postsynaptic Neuron Y2_receptor Y2 Receptor NPY->Y2_receptor Binds to Y1_Y5_receptors Y1/Y5 Receptors NPY->Y1_Y5_receptors Activates Y2_receptor->NPY_neuron Inhibits further NPY release BIIE0246 This compound BIIE0246->Y2_receptor Blocks

Caption: NPY Y2 receptor signaling and this compound antagonism.

Troubleshooting_Workflow start Unexpected Weight Gain in Wildtype Mice check_dose Verify Dose and Vehicle start->check_dose assess_feeding Measure Food/Water Intake check_dose->assess_feeding metabolic_tests Conduct Metabolic Phenotyping (Insulin, Cholesterol) assess_feeding->metabolic_tests diet_consideration Compare Standard vs. High-Fat Diet metabolic_tests->diet_consideration central_admin Consider Central Administration (i.c.v. or Stereotactic) diet_consideration->central_admin outcome Differentiate Peripheral vs. Central Effects central_admin->outcome

Caption: Troubleshooting workflow for unexpected weight gain.

References

Technical Support Center: Optimizing BIIE-0246 Delivery for Central Nervous System Targets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of BIIE-0246 to central nervous system (CNS) targets. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in the CNS?

This compound is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2] In the CNS, the Y2 receptor predominantly functions as a presynaptic autoreceptor, regulating the release of NPY and other neurotransmitters.[1] By blocking these receptors, this compound can prevent the inhibitory effects of NPY on neuronal activity, making it a valuable tool for studying the role of the NPY system in various physiological and pathological processes.

Q2: What is the main challenge in delivering this compound to CNS targets?

The primary obstacle for effective CNS delivery of this compound is its poor permeability across the blood-brain barrier (BBB).[3] Systemic administration, such as intraperitoneal (i.p.) injection, results in limited brain penetration, with a brain-to-plasma ratio of approximately 0.2% observed 30 minutes after dosing.[3] This necessitates more direct methods of administration to achieve therapeutic concentrations in the brain.

Q3: What are the recommended methods for direct CNS delivery of this compound?

To bypass the BBB, direct administration into the CNS is the most effective approach. The two primary methods are:

  • Intracerebroventricular (ICV) Injection: This technique involves injecting this compound directly into the cerebral ventricles, allowing it to be distributed throughout the brain via the cerebrospinal fluid (CSF).[4]

  • Intraparenchymal Injection: This method involves the microinjection of this compound into a specific brain region of interest, providing highly localized delivery.[4]

Q4: How should I prepare a this compound solution for in vivo CNS administration?

This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.[3] For in vivo CNS administration, it is crucial to prepare a solution that is sterile and biocompatible. A common vehicle is artificial cerebrospinal fluid (aCSF). Due to the potential for DMSO to cause inflammation at higher concentrations, it is recommended to keep the final concentration of DMSO in the injectate below 1%.

Q5: Are there any advanced formulation strategies to improve this compound delivery to the CNS?

While not yet specifically validated for this compound, advanced drug delivery systems offer potential strategies to enhance CNS penetration after systemic administration. These are currently exploratory and would require significant experimental validation:

  • Nanoparticle-based carriers: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers like PLGA, could potentially facilitate its transport across the BBB.[5][6][7]

  • Liposomal formulations: Liposomes are another class of nanoparticles that can encapsulate drugs and be surface-modified with ligands that target receptors on the BBB for enhanced uptake.[8][9][10][11][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the CNS delivery of this compound.

Issue 1: High Variability in Experimental Results Following ICV Injection
  • Potential Cause: Inaccurate cannula placement.

  • Troubleshooting Steps:

    • Verify Stereotaxic Coordinates: Ensure the coordinates for cannula implantation are accurate for the specific age, sex, and strain of the animal model.

    • Confirm Cannula Placement Post-mortem: After the experiment, infuse a dye (e.g., Evans blue) through the cannula. Following perfusion and brain extraction, section the brain to visually confirm that the dye has been distributed throughout the ventricular system.[4]

    • Refine Surgical Technique: Maintain a slow and consistent injection rate (e.g., 0.2-0.5 µL/min) to prevent reflux and tissue damage.[4] Leave the injection needle in place for a few minutes post-injection before withdrawal to minimize backflow.

Issue 2: Reduced or No Observable Effect of this compound
  • Potential Cause: Degradation of this compound in the formulation or in vivo.

  • Troubleshooting Steps:

    • Check Formulation Stability: this compound solutions can be unstable. It is recommended to prepare fresh solutions for each experiment.[8] The stability of this compound in aCSF can be assessed in vitro by incubating the formulation at 37°C and measuring its concentration over time using a suitable analytical method like HPLC.

    • Assess In Vivo Stability: While challenging, the stability of this compound in the CSF can be investigated. The presence of peptidases in the CSF can degrade certain compounds.[4]

    • Confirm Receptor Expression: Ensure that the target Y2 receptors are expressed in the brain region of interest in your animal model. This can be verified using techniques like immunohistochemistry or Western blotting.

Issue 3: Signs of Neurotoxicity or Inflammation
  • Potential Cause: High concentration of the vehicle (e.g., DMSO) or the compound itself.

  • Troubleshooting Steps:

    • Minimize Vehicle Concentration: Keep the final concentration of DMSO or other organic solvents in the injectate as low as possible (ideally <1%).

    • Use High-Purity Reagents: Ensure that the this compound and all components of the vehicle are of high purity to avoid contaminants that could cause toxicity.

    • Perform Vehicle-Only Control Experiments: Inject a control group of animals with the vehicle alone to differentiate between the effects of the vehicle and this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: this compound In Vitro Binding Affinity and Potency

ParameterSpecies/SystemValueReference
IC₅₀ Human Y2 Receptor3.3 nM[2]
IC₅₀ Rat Y2 Receptor15 nM[13]
pA₂ Rat Vas Deferens8.1[13]
pA₂ Dog Saphenous Vein8.6[13]

Table 2: Recommended In Vivo Dosing for this compound in Rodent Models

Administration RouteDose RangeSpeciesApplicationReference
Intraperitoneal (i.p.) 1.3 mg/kg/dayMouseMetabolic studies[14][15]
Intracerebroventricular (ICV) 1.0 nmolRatAnxiety studies[16]

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Injection in Rodents
  • Anesthesia and Stereotaxic Surgery: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). Secure the animal in a stereotaxic frame.

  • Surgical Preparation: Shave the scalp and sterilize the area with an antiseptic solution. Make a midline incision to expose the skull.

  • Craniotomy: Using a dental drill, create a small burr hole at the predetermined stereotaxic coordinates for the lateral ventricle.

  • Cannula Implantation: Slowly lower a guide cannula to the desired depth. Secure the cannula to the skull using dental cement and anchor screws. Place a dummy cannula to keep the guide cannula patent.

  • Post-operative Care: Administer analgesics and allow the animal to recover for at least one week before any injections.

  • ICV Injection: Gently restrain the animal and remove the dummy cannula. Insert the internal cannula connected to a Hamilton syringe. Infuse this compound solution at a slow rate (0.2-0.5 µL/min). After the injection, leave the internal cannula in place for 1-2 minutes to prevent backflow, then replace the dummy cannula.

Visualizations

NPY_Y2_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal NPY NPY Y2R Y2 Receptor NPY->Y2R Activates Ca_channel Ca²⁺ Channel Y2R->Ca_channel Inhibits Vesicle Synaptic Vesicle (Neurotransmitter) Ca_channel->Vesicle Triggers Fusion Synaptic_cleft Synaptic Cleft Vesicle->Synaptic_cleft Neurotransmitter Release NT_receptor Neurotransmitter Receptor Postsynaptic_response Postsynaptic Response NT_receptor->Postsynaptic_response BIIE0246 This compound BIIE0246->Y2R Blocks Synaptic_cleft->NT_receptor

Caption: NPY Y2 receptor signaling pathway and the action of this compound.

BIIE0246_CNS_Delivery_Workflow A This compound Powder (Store at 4°C) C Dissolve this compound in Vehicle A->C B Prepare Vehicle (e.g., aCSF with <1% DMSO) B->C D Sterile Filter Solution (0.22 µm) C->D F Direct CNS Administration (ICV or Intraparenchymal) D->F E Animal Preparation (Anesthesia, Stereotaxic Surgery) E->F G Behavioral/Physiological Analysis F->G H Post-mortem Tissue Collection & Analysis F->H

Caption: Experimental workflow for this compound CNS delivery.

Troubleshooting_Logic_Diagram Start Experiment Shows High Variability or No Effect Q1 Was Cannula Placement Verified Post-mortem? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was this compound Solution Freshly Prepared? A1_Yes->Q2 Action1 Verify Placement with Dye. Refine Surgical Technique. A1_No->Action1 Action1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is Vehicle Control Group Showing Adverse Effects? A2_Yes->Q3 Action2 Prepare Fresh Solution for Each Experiment. A2_No->Action2 Action2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Action3 Reduce Vehicle Concentration (e.g., DMSO <1%). A3_Yes->Action3 End Consider Other Factors: Receptor Expression, In Vivo Stability A3_No->End Action3->End

References

interpreting BIIE-0246 dose-response curves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and interpretation of BIIE-0246, a potent and selective non-peptide antagonist for the Neuropeptide Y (NPY) Y2 receptor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a non-peptide small molecule that acts as a potent and highly selective competitive antagonist for the Neuropeptide Y receptor Y2 (Y2R).[1][2] Its mechanism of action involves binding to the Y2 receptor and blocking the binding of endogenous agonists like Neuropeptide Y (NPY) and Peptide YY (PYY), thereby inhibiting the downstream signaling pathways activated by this receptor.[3]

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits high selectivity for the Y2 receptor, with over 650-fold greater affinity for Y2R compared to Y1, Y4, and Y5 receptors.[2] This high selectivity makes it a valuable research tool for isolating and studying the specific physiological roles of the Y2 receptor.[4]

Q3: What are the common research applications of this compound?

A3: this compound is widely used to investigate the physiological functions of the Y2 receptor. Common applications include studying its role in regulating food intake and satiety, anxiety-like behaviors, presynaptic neurotransmitter release, and cardiovascular function.[1][3][5][6]

Q4: Is this compound suitable for in vivo studies?

A4: Yes, this compound is active in vivo.[2] However, it is important to note that it does not readily cross the blood-brain barrier.[7] Therefore, for studying central nervous system effects, direct administration into the brain (e.g., intracerebroventricular injection) is often necessary.

Q5: How should I prepare and store this compound?

A5: this compound is typically supplied as a hydrochloride salt. For stock solutions, it can be dissolved in solvents like DMSO or ethanol.[8][9] It is recommended to prepare fresh working solutions for each experiment and to store the solid compound at 4°C.[8] Long-term storage of solutions is not advised to prevent degradation.[8][9]

Troubleshooting Guide

Issue 1: Unexpected or no effect of this compound in my experiment.

  • Possible Cause 1: Incorrect concentration.

    • Troubleshooting Step: Ensure you are using an appropriate concentration of this compound. Refer to the quantitative data tables below for reported IC50 and Ki values in various assays. It is always recommended to perform a dose-response curve for your specific experimental system to determine the optimal concentration.

  • Possible Cause 2: Compound degradation.

    • Troubleshooting Step: Prepare fresh stock and working solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[9]

  • Possible Cause 3: Low expression of Y2 receptors in your model system.

    • Troubleshooting Step: Verify the expression of Y2 receptors in your cell line or tissue of interest using techniques like qPCR, Western blot, or radioligand binding.

  • Possible Cause 4: For in vivo studies targeting the CNS, poor blood-brain barrier penetration.

    • Troubleshooting Step: If you are investigating central effects, consider direct administration methods such as intracerebroventricular (ICV) or intra-tissue injections.[7]

Issue 2: My this compound dose-response curve does not look sigmoidal.

  • Possible Cause 1: Inappropriate range of concentrations.

    • Troubleshooting Step: The classic sigmoidal shape of a dose-response curve is best observed over a wide (log) range of concentrations. Ensure your concentration range spans from sub-effective to maximally effective doses.

  • Possible Cause 2: "Hormesis" or a biphasic dose-response.

    • Troubleshooting Step: Some biological systems can exhibit a U-shaped or inverted U-shaped dose-response curve, a phenomenon known as hormesis.[10][11] If you observe this, it may be a genuine biological response. Consider using appropriate non-linear regression models that can fit biphasic curves.[11]

  • Possible Cause 3: Experimental artifact.

    • Troubleshooting Step: Review your experimental protocol for any potential errors in dilution, pipetting, or measurement. Ensure that the response being measured is within the linear range of the assay.

Issue 3: How do I interpret a rightward shift in my agonist dose-response curve in the presence of this compound?

  • Interpretation: A parallel rightward shift in the agonist dose-response curve with no change in the maximum response is the hallmark of competitive antagonism.[12] This indicates that this compound is competing with the agonist for the same binding site on the Y2 receptor.

  • Further Analysis: This type of data can be used for a Schild analysis to determine the pA2 value, which is a measure of the antagonist's affinity.[4][13] A Schild plot with a slope of 1 is further evidence of competitive antagonism.[14]

Quantitative Data

Table 1: In Vitro Potency of this compound

ParameterSpecies/SystemRadioligandValue (nM)Reference
IC50 Human Y2 Receptor[125I]NPY3.3[15]
IC50 Human Y2 Receptor15[2]
Ki Rat Brain Homogenates[125I]PYY3-368 - 10[4]
Ki HEK293 cells (rat Y2 cDNA)[125I]PYY3-368 - 15[4]
pA2 Rat Vas DeferensNPY8.1[4][16]
pA2 Dog Saphenous VeinNPY8.6[4][16]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is a general guideline for determining the affinity of this compound for the Y2 receptor using a competitive binding assay.

  • Preparation of Cell Membranes:

    • Culture HEK293 cells stably expressing the human Y2 receptor.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • A fixed concentration of radioligand (e.g., [125I]PYY3-36) at a concentration close to its Kd.

      • A range of concentrations of this compound (e.g., 0.1 nM to 10 µM).

      • Cell membranes (e.g., 20-50 µg of protein).

    • To determine non-specific binding, include wells with a high concentration of a non-labeled competing ligand (e.g., 1 µM NPY).

    • Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro Functional Assay (Schild Analysis)

This protocol describes how to perform a functional assay to characterize the competitive antagonism of this compound.

  • Tissue Preparation:

    • Isolate a tissue that expresses Y2 receptors and exhibits a functional response to a Y2 agonist (e.g., rat vas deferens).

    • Mount the tissue in an organ bath containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.

    • Allow the tissue to equilibrate under a resting tension.

  • Agonist Dose-Response Curve:

    • Generate a cumulative concentration-response curve for a Y2 agonist (e.g., NPY).

    • Add increasing concentrations of the agonist to the organ bath and record the contractile response.

  • Antagonist Incubation:

    • Wash the tissue to remove the agonist.

    • Incubate the tissue with a fixed concentration of this compound for a predetermined time (e.g., 30-60 minutes).

  • Agonist Dose-Response in the Presence of Antagonist:

    • In the continued presence of this compound, generate a second cumulative concentration-response curve for the agonist.

    • Repeat steps 3 and 4 with several different concentrations of this compound.

  • Data Analysis:

    • For each concentration of this compound, calculate the EC50 of the agonist.

    • Calculate the dose ratio (DR) for each antagonist concentration: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).

    • Construct a Schild plot by plotting log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis.

    • The x-intercept of the linear regression of the Schild plot gives the pA2 value. A slope of 1 is indicative of competitive antagonism.

Visualizations

NPY_Y2R_Signaling_Pathway cluster_presynaptic Presynaptic Terminal NPY NPY / PYY Y2R Y2 Receptor NPY->Y2R Agonist Binding Gi Gi/o Protein Y2R->Gi BIIE0246 This compound BIIE0246->Y2R Antagonist Binding AC Adenylyl Cyclase Gi->AC Ca_channel Ca2+ Channel Gi->Ca_channel cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx NT_release ↓ Neurotransmitter Release Ca_influx->NT_release Experimental_Workflow_Schild_Analysis cluster_workflow Schild Analysis Workflow start Start: Isolate Tissue agonist_curve1 Generate Agonist Dose-Response Curve (Control) start->agonist_curve1 wash1 Wash Tissue agonist_curve1->wash1 incubate_antagonist Incubate with This compound (Concentration 1) wash1->incubate_antagonist agonist_curve2 Generate Agonist Dose-Response Curve incubate_antagonist->agonist_curve2 wash2 Wash Tissue agonist_curve2->wash2 incubate_antagonist2 Incubate with This compound (Concentration 2...n) wash2->incubate_antagonist2 agonist_curve3 Generate Agonist Dose-Response Curve incubate_antagonist2->agonist_curve3 analysis Data Analysis: - Calculate Dose Ratios - Construct Schild Plot - Determine pA2 agonist_curve3->analysis end End analysis->end Troubleshooting_Logic cluster_troubleshooting Troubleshooting Logic: No Effect of this compound start No Effect Observed check_conc Is the Concentration Correct? start->check_conc check_compound Is the Compound Degraded? check_conc->check_compound Yes perform_dose_response Action: Perform Dose-Response check_conc->perform_dose_response No check_expression Is Y2R Expressed? check_compound->check_expression No prepare_fresh Action: Prepare Fresh Solutions check_compound->prepare_fresh Possibly check_bbb In Vivo CNS Study: Blood-Brain Barrier? check_expression->check_bbb Yes verify_expression Action: Verify Y2R Expression check_expression->verify_expression Unsure direct_admin Action: Use Direct CNS Administration check_bbb->direct_admin Yes resolved Issue Resolved check_bbb->resolved No/NA perform_dose_response->resolved prepare_fresh->resolved verify_expression->resolved direct_admin->resolved

References

Validation & Comparative

A Comparative Guide to BIIE-0246 and Other Neuropeptide Y Y2 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of BIIE-0246, a widely used Neuropeptide Y (NPY) Y2 receptor antagonist, with other notable antagonists. The information presented is based on experimental data from peer-reviewed scientific literature, offering an objective overview of their performance characteristics.

Introduction to NPY Y2 Receptor Antagonism

The Neuropeptide Y (NPY) system is integral to regulating various physiological processes, including appetite, anxiety, and neuronal excitability. The NPY Y2 receptor, a presynaptic G-protein coupled receptor (GPCR), plays a crucial role in modulating the release of NPY and other neurotransmitters.[1] Antagonists of the Y2 receptor are valuable research tools for elucidating its physiological functions and hold therapeutic potential for conditions such as obesity, mood disorders, and epilepsy.[1] Since its introduction, the non-peptide antagonist this compound has been considered a gold standard for studying Y2 receptor-mediated effects due to its high potency and selectivity.[2] However, several other non-peptide antagonists with distinct pharmacological profiles have since been developed.

Quantitative Comparison of NPY Y2 Receptor Antagonists

The following tables summarize the binding affinity and functional potency of this compound and other selected NPY Y2 receptor antagonists based on data from various in vitro assays.

Table 1: Binding Affinity of NPY Y2 Receptor Antagonists

CompoundRadioligandPreparationIC50 (nM)Ki (nM)Reference(s)
This compound [¹²⁵I]PYY₃-₃₆HEK293 cells (rat Y2R)158 - 15[3]
[¹²⁵I]NPYSMS-KAN cells (human Y2R)3.3-[2]
[¹²⁵I]NPYRabbit kidney membranes7.5-[2]
JNJ-31020028 [¹²⁵I]-PYYKAN-Ts cells (human Y2R)6-[4]
JNJ-5207787 [³⁵S]GTPγS-100 (pIC50 = 7.2)-[4]
SF-11 [¹²⁵I]PYYY2R-expressing cells-1.55 ± 0.93[5]
SF-21 [¹²⁵I]PYYY2R-expressing cells-1.93 ± 0.86[6]
SF-22 [¹²⁵I]PYYY2R-expressing cells-2.25 ± 0.49[5]
SF-31 [¹²⁵I]PYYY2R-expressing cells-6.0 ± 2.8[5]
SF-41 [¹²⁵I]PYYY2R-expressing cells-60.3 ± 36.2[5]
T₄-[NPY₃₃-₃₆]₄ [¹²⁵I]PYY₃-₃₆Rat brain homogenates~1000-[3]

Table 2: Functional Antagonist Potency of NPY Y2 Receptor Antagonists

CompoundFunctional AssayPreparationpA₂ / pK_BIC50 (nM)Reference(s)
This compound Rat Vas DeferensIsolated tissue8.1-[2][3]
Dog Saphenous VeinIsolated tissue8.6-[3]
cAMP Biosensor AssayY2R-expressing cells-0.58 ± 0.56[5]
JNJ-31020028 Calcium MobilizationKAN-Ts cells (Gqi5)8.04-[4]
SF-11 cAMP Biosensor AssayY2R-expressing cells-199 ± 10[5]
SF-21 cAMP Biosensor AssayY2R-expressing cells-440 ± 30[5]
SF-22 cAMP Biosensor AssayY2R-expressing cells-750 ± 30[5]
SF-31 cAMP Biosensor AssayY2R-expressing cells-1200 ± 100[5]
SF-41 cAMP Biosensor AssayY2R-expressing cells-4400 ± 40[5]

Table 3: Selectivity Profile of NPY Y2 Receptor Antagonists

CompoundY1 Receptor Affinity (IC50 nM)Y4 Receptor Affinity (IC50 nM)Y5 Receptor Affinity (IC50 nM)Other Notable Off-Target Binding (Ki, nM)Reference(s)
This compound >10,000>10,000>10,000α1a-adrenergic (360), μ-opioid (323), κ-opioid (948)[2][4]
JNJ-31020028 >100-fold selective>100-fold selective>100-fold selectiveNot significant in a panel of 50 receptors[4]
JNJ-5207787 >100-fold selective>100-fold selective>100-fold selectiveSodium channel 2[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Radioligand Binding Assays

These assays measure the ability of a compound to displace a radiolabeled ligand from its receptor, providing a measure of binding affinity (IC50 or Ki values).

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Tissues or cells expressing the NPY Y2 receptor are homogenized in a cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in a binding buffer.

  • Assay Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled NPY Y2 receptor ligand (e.g., [¹²⁵I]PYY₃-₃₆ or [¹²⁵I]NPY) and varying concentrations of the unlabeled antagonist.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Functional Bioassays

Functional assays assess the ability of an antagonist to inhibit the biological response induced by an agonist, providing a measure of its functional potency (e.g., pA₂ or functional IC50).

Protocol: Rat Vas Deferens Assay

  • Tissue Preparation: The vas deferens is isolated from a male rat and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

  • Electrical Stimulation: The tissue is subjected to electrical field stimulation to elicit twitch contractions, which are recorded using an isometric force transducer.

  • Agonist Response: A cumulative concentration-response curve is generated for an NPY Y2 receptor agonist (e.g., NPY), which inhibits the electrically induced twitch contractions.

  • Antagonist Incubation: The tissue is incubated with a fixed concentration of the NPY Y2 receptor antagonist for a defined period.

  • Shift in Agonist Response: A second concentration-response curve for the agonist is generated in the presence of the antagonist. A competitive antagonist will cause a parallel rightward shift of the agonist's concentration-response curve.

  • Data Analysis: The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC50, is calculated using a Schild plot analysis.

Protocol: cAMP Biosensor Assay

  • Cell Culture: HEK293 cells stably expressing the human NPY Y2 receptor and a cyclic nucleotide-gated (CNG) ion channel are cultured.

  • Assay Principle: Activation of the Gαi-coupled Y2 receptor by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. In this assay, a β-adrenergic receptor agonist (isoproterenol) is used to stimulate cAMP production, which opens the CNG channel and causes membrane depolarization, detected by a fluorescent membrane potential dye. An NPY Y2 receptor agonist will counteract this effect.[5]

  • Antagonist Activity: The antagonist is added to the cells, and its ability to block the NPY-mediated inhibition of the isoproterenol-induced fluorescence signal is measured.

  • Data Analysis: The IC50 value for the antagonist is determined from the concentration-response curve.

Signaling Pathways and Experimental Workflows

NPY Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a G-protein coupled receptor that primarily signals through the Gαi/o pathway.[4] Upon agonist binding, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The Gβγ subunit can also modulate the activity of other downstream effectors. There is also evidence for Y2 receptor coupling to Gq in certain cellular contexts.[7]

NPY_Y2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NPY NPY / PYY Y2R NPY Y2 Receptor NPY->Y2R binds G_protein Gi/o Protein Y2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (αi) cAMP cAMP BIIE0246 This compound (Antagonist) BIIE0246->Y2R blocks ATP ATP ATP->cAMP AC Response Cellular Response (e.g., ↓ Neurotransmitter Release) cAMP->Response ↓ leads to

Caption: NPY Y2 Receptor Signaling Pathway

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation (Y2R expressing cells/tissue) Incubation Incubate: Membranes + Radioligand + Antagonist Membrane_Prep->Incubation Radioligand_Prep Radioligand Solution (e.g., [¹²⁵I]PYY₃-₃₆) Radioligand_Prep->Incubation Antagonist_Prep Serial Dilution of Antagonist Antagonist_Prep->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Counting Scintillation Counting (Measure radioactivity) Filtration->Counting Data_Analysis Data Analysis (Calculate IC₅₀ and Ki) Counting->Data_Analysis

Caption: Radioligand Binding Assay Workflow

Experimental Workflow: Rat Vas Deferens Functional Assay

This diagram outlines the key steps in performing a functional antagonist assay using isolated rat vas deferens.

Vas_Deferens_Workflow cluster_setup Setup cluster_measurement Measurement cluster_result Result Tissue_Isolation Isolate Rat Vas Deferens Organ_Bath Mount in Organ Bath (Physiological Solution, 37°C) Tissue_Isolation->Organ_Bath Stimulation Electrical Field Stimulation (Induce twitch contractions) Organ_Bath->Stimulation Agonist_CRC Generate Agonist Concentration-Response Curve (CRC) Stimulation->Agonist_CRC Antagonist_Incubation Incubate with Antagonist Agonist_CRC->Antagonist_Incubation Shifted_CRC Generate Agonist CRC in presence of Antagonist Antagonist_Incubation->Shifted_CRC Schild_Analysis Schild Plot Analysis (Calculate pA₂) Shifted_CRC->Schild_Analysis

Caption: Rat Vas Deferens Assay Workflow

References

A Comparative Guide to Neuropeptide Y Y2 Receptor Antagonists: BIIE-0246, SF-11, and JNJ-31020028

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of three widely researched non-peptide antagonists of the Neuropeptide Y Y2 receptor (NPY Y2R): BIIE-0246, SF-11, and JNJ-31020028. The information presented is collated from publicly available experimental data to assist researchers in selecting the most appropriate tool for their in vitro and in vivo studies.

Introduction

The Neuropeptide Y (NPY) system, and specifically the Y2 receptor subtype, is a critical modulator of numerous physiological processes, including appetite, anxiety, and synaptic transmission.[1][2] The Y2 receptor, a G-protein coupled receptor (GPCR), primarily acts as a presynaptic autoreceptor, inhibiting the release of NPY and other neurotransmitters.[1][3] The development of selective Y2 receptor antagonists has been instrumental in elucidating its physiological roles and therapeutic potential. This guide focuses on a comparative analysis of three key small molecule Y2 receptor antagonists: this compound, the first-in-class non-peptide antagonist; SF-11, a brain-penetrant antagonist; and JNJ-31020028, a potent and selective antagonist with demonstrated in vivo activity.

Quantitative Data Comparison

The following tables summarize the key pharmacological parameters of this compound, SF-11, and JNJ-31020028, providing a clear comparison of their in vitro potency and selectivity.

Table 1: In Vitro Receptor Binding Affinity

CompoundTargetAssay TypeSpeciesIC50 / KiReference
This compound NPY Y2RRadioligand Binding ([¹²⁵I]PYY₃₋₃₆)Rat15 nM (IC50)[4]
NPY Y2RRadioligand Binding ([¹²⁵I]NPY)Human3.3 nM (IC50)[5]
NPY Y2RRadioligand Binding ([¹²⁵I]PYY₃₋₃₆)Rat8-15 nM (Ki)[6]
α1A Adrenergic RRadioligand Binding-360 nM (Ki)[7]
µ-Opioid RRadioligand Binding-323 nM (Ki)[7]
κ-Opioid RRadioligand Binding-948 nM (Ki)[7]
SF-11 NPY Y2RFunctional Assay-199 nM (IC50)[8][9][10]
NPY Y2RRadioligand Binding-1.55 - 60 nM (Ki)[11][12]
JNJ-31020028 NPY Y2RRadioligand Binding ([¹²⁵I]PYY)Human6 nM (IC50)[7]
NPY Y2RRadioligand Binding (pIC50)Human8.07 ± 0.05[13]
NPY Y2RRadioligand Binding (pIC50)Rat8.22 ± 0.06[13]

Table 2: Receptor Selectivity and Functional Activity

CompoundSelectivityFunctional AssaypA2 / pKBBrain PenetrantReference
This compound >650-fold vs Y1, Y4, Y5Rat Vas Deferens8.1 (pA2)Poor[7][14]
SF-11 No affinity for Y1 up to 35 µM--Yes[8][15]
JNJ-31020028 >100-fold vs Y1, Y4, Y5PYY-stimulated Ca²⁺ response8.04 ± 0.13 (pKB)Yes[7][13][16]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and methodologies discussed, the following diagrams are provided in DOT language.

NPY_Y2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space NPY NPY / PYY Y2R NPY Y2 Receptor NPY->Y2R Binds G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Neurotransmitter_release ↓ Neurotransmitter Release Ca_influx->Neurotransmitter_release Antagonist This compound / SF-11 / JNJ-31020028 Antagonist->Y2R Blocks

NPY Y2 Receptor Signaling Pathway

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_prep Receptor Preparation (Cell membranes expressing NPY Y2R) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor_prep->Incubation Radioligand_prep Radioligand Preparation (e.g., [¹²⁵I]PYY₃₋₃₆) Radioligand_prep->Incubation Compound_prep Test Compound Dilution (this compound, SF-11, or JNJ-31020028) Compound_prep->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Counting Quantify radioactivity on filters Filtration->Counting Analysis Data Analysis (IC50/Ki determination) Counting->Analysis

Radioligand Binding Assay Workflow

Experimental Protocols

1. Radioligand Binding Assay (Competitive)

This protocol is a generalized procedure for determining the binding affinity of a test compound for the NPY Y2 receptor.[17][18][19]

  • Receptor Preparation: Membranes are prepared from cell lines (e.g., HEK293) stably expressing the human or rat NPY Y2 receptor. The protein concentration of the membrane preparation is determined.

  • Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA, at pH 7.4.

  • Incubation: In a 96-well plate, the receptor membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]PYY₃₋₃₆) and varying concentrations of the unlabeled test compound (e.g., this compound, SF-11, or JNJ-31020028).

  • Non-specific Binding: To determine non-specific binding, a high concentration of an unlabeled NPY agonist is added to a set of wells.

  • Equilibrium: The incubation is carried out at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine to reduce non-specific binding. The filters are then washed with ice-cold wash buffer to remove unbound radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

2. Functional Antagonism Assay (cAMP Measurement)

This protocol outlines a method to assess the functional antagonist activity of the compounds by measuring their ability to block agonist-induced inhibition of cAMP production.[20][21]

  • Cell Culture: A cell line co-expressing the NPY Y2 receptor and a cyclic-nucleotide gated (CNG) channel is used.

  • Assay Principle: Activation of the Gi-coupled Y2 receptor by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. In this assay, cAMP levels are first elevated using a β-adrenergic agonist like isoproterenol, which opens the CNG channels and causes membrane depolarization. A Y2 receptor agonist will counteract this effect. An antagonist will block the effect of the agonist.

  • Procedure:

    • Cells are plated in a multi-well format.

    • Cells are pre-incubated with varying concentrations of the test antagonist (e.g., this compound, SF-11, or JNJ-31020028).

    • Cells are then stimulated with a fixed concentration of an NPY Y2 receptor agonist in the presence of isoproterenol.

    • Changes in membrane potential are measured using a fluorescent membrane potential-sensitive dye.

  • Data Analysis: The ability of the antagonist to reverse the agonist-induced change in fluorescence is quantified to determine its potency (e.g., pKB or IC50).

3. In Vivo Microdialysis

This protocol provides a general framework for assessing the in vivo effects of the antagonists on neurotransmitter release in the brain.[22][23][24][25]

  • Animal Model: Typically, adult male rats (e.g., Sprague-Dawley) are used.

  • Stereotaxic Surgery: Under anesthesia, a guide cannula is stereotaxically implanted into a specific brain region of interest (e.g., hypothalamus or hippocampus) and secured to the skull. Animals are allowed to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After an equilibration period, dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: The antagonist (e.g., SF-11 or JNJ-31020028) is administered systemically (e.g., intraperitoneally or subcutaneously).

  • Sample Collection: Dialysate collection continues for several hours post-administration.

  • Neurochemical Analysis: The concentrations of neurotransmitters (e.g., norepinephrine, dopamine) in the dialysate samples are quantified using a sensitive analytical method such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Changes in neurotransmitter levels from baseline following drug administration are calculated and statistically analyzed.

Concluding Remarks

This compound, SF-11, and JNJ-31020028 are all valuable tools for investigating the role of the NPY Y2 receptor.

  • This compound , as the first selective non-peptide antagonist, has been extensively used and characterized, making it a foundational reference compound. However, its high molecular weight and poor brain penetrability limit its utility in certain in vivo studies.[7][16]

  • SF-11 offers the advantage of being brain-penetrant, making it suitable for central nervous system investigations. It has demonstrated antidepressant-like effects in animal models.[8][15]

  • JNJ-31020028 is a potent and highly selective antagonist with good brain penetration and has been shown to have antidepressant-like effects similar to BIIE0246 in specific models.[7][16]

The choice of antagonist will depend on the specific experimental needs, including the required potency, selectivity profile, and the necessity for central nervous system activity. This guide provides the foundational data and protocols to aid in making an informed decision for future research endeavors targeting the NPY Y2 receptor.

References

Validating BIIE-0246: A Comparative Analysis Using Y2 Receptor Knockout Mice

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers, this document provides a comprehensive comparison of the effects of the selective Y2 receptor antagonist, BIIE-0246, in wild-type versus Y2 receptor knockout (Y2-/-) mice. The presented data, compiled from key studies, unequivocally validates the specificity of this compound for the Y2 receptor and serves as a valuable resource for designing future experiments.

This compound is a widely utilized non-peptide antagonist for the Neuropeptide Y (NPY) Y2 receptor, a G-protein-coupled receptor involved in a myriad of physiological processes including appetite regulation, anxiety, and colonic secretion.[1][2] Its selectivity and potency have been extensively documented, making it an invaluable tool for elucidating the physiological roles of the Y2 receptor.[3][4] The ultimate validation of such a pharmacological tool, however, lies in its lack of effect in animals genetically devoid of its target. This guide summarizes the pivotal findings from studies employing Y2 receptor knockout mice to confirm the on-target effects of this compound.

Quantitative Comparison of this compound Effects

The following table summarizes the key quantitative data from a seminal study by Hyland et al. (2003), which investigated the functional consequences of Y2 receptor knockout and antagonism in mouse colonic tissues.[5][6] The data clearly demonstrate that the effects of this compound on mucosal ion transport are completely abolished in Y2-/- mice, providing robust evidence for its specificity.

Experimental GroupTreatmentChange in Short-Circuit Current (Isc) in Colonic Mucosa (μA cm⁻²)Citation
Wild-Type (Y2+/+) Mice This compound (1 μM)↑ 2.5 ± 0.4 (male)[5]
This compound (1 μM)↑ 2.1 ± 0.3 (female)[5]
Vehicle Control↑ 0.3 ± 0.2 (male)[5]
Y2 Receptor Knockout (Y2-/-) Mice This compound (1 μM)↑ 0.6 ± 0.6 (male)[5]
This compound (1 μM)↑ 0.3 (female, n=2)[5]

Data are presented as mean ± SEM. The increase (↑) in Isc indicates an inhibition of basal anionic secretion.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for replication and further investigation.

Measurement of Ion Transport in Colonic Mucosa

This protocol, adapted from Hyland et al. (2003), is designed to measure electrogenic ion transport in isolated mouse colonic mucosa using an Ussing chamber.[5][6]

  • Tissue Preparation:

    • Male and female wild-type (Y2+/+) and Y2 receptor knockout (Y2-/-) mice are euthanized by cervical dislocation.

    • A section of the descending colon is removed and placed in chilled, oxygenated Krebs-Henseleit solution.

    • The colon is opened along the mesenteric border, and the longitudinal muscle and myenteric plexus are stripped away to isolate the mucosal-submucosal preparation.

  • Ussing Chamber Setup:

    • The isolated mucosal tissue is mounted between two halves of an Ussing chamber with an exposed surface area of 0.125 cm².

    • The tissue is bathed on both sides with 5 ml of Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

    • The standard Krebs-Henseleit solution contains (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 10.

  • Electrophysiological Measurements:

    • The transepithelial potential difference is clamped at 0 mV using a voltage-clamp apparatus.

    • The short-circuit current (Isc), a measure of net electrogenic ion transport, is continuously recorded.

    • The tissue is allowed to equilibrate for 30-60 minutes until a stable baseline Isc is achieved.

  • Pharmacological Intervention:

    • This compound (1 μM) or a vehicle control is added to the serosal side of the tissue.

    • The change in Isc from the baseline is recorded and analyzed.

Generation and Verification of Y2 Receptor Knockout Mice

The generation of Y2 receptor knockout mice has been described by Sainsbury et al. (2002).[5][7] This typically involves homologous recombination in embryonic stem cells to disrupt the Npy2r gene. Verification of the knockout can be performed using polymerase chain reaction (PCR) on genomic DNA extracted from tail biopsies, using primers that can distinguish between the wild-type and the targeted allele.[7]

Visualizing the Mechanism and Experimental Design

To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and the experimental workflow.

NPY_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Cell cluster_ko Y2 Receptor Knockout NPY_Neuron NPY/PYY Release Y2_Receptor Y2 Receptor NPY_Neuron->Y2_Receptor NPY/PYY Effect Inhibition of Neurotransmitter Release/ Cellular Activity Y2_Receptor->Effect Activates BIIE0246 This compound BIIE0246->Y2_Receptor Blocks KO_Cell No Y2 Receptor No_Effect No Response to NPY/PYY or this compound NPY_Neuron_KO NPY/PYY Release

Caption: NPY/PYY signaling and this compound antagonism.

Experimental_Workflow cluster_mice Experimental Animals cluster_treatment Treatment Groups cluster_outcome Outcome Measurement start Start WT_Mice Wild-Type (Y2+/+) Mice start->WT_Mice KO_Mice Y2 Knockout (Y2-/-) Mice start->KO_Mice WT_Vehicle Vehicle WT_Mice->WT_Vehicle WT_BIIE This compound WT_Mice->WT_BIIE KO_BIIE This compound KO_Mice->KO_BIIE WT_Vehicle_Effect Baseline Effect WT_Vehicle->WT_Vehicle_Effect WT_BIIE_Effect Pharmacological Effect (e.g., ↑ Isc) WT_BIIE->WT_BIIE_Effect KO_BIIE_Effect No Pharmacological Effect KO_BIIE->KO_BIIE_Effect Analysis Comparative Analysis WT_Vehicle_Effect->Analysis WT_BIIE_Effect->Analysis KO_BIIE_Effect->Analysis

Caption: Experimental design for validating this compound.

Conclusion

The congruent findings from pharmacological blockade with this compound in wild-type animals and the lack of response in Y2 receptor knockout mice provide the highest level of evidence for the antagonist's specificity. As demonstrated, this compound-induced effects are contingent on the presence of the Y2 receptor.[5][6] This validation is crucial for the interpretation of past and future studies using this compound to probe the complex roles of the NPY system in health and disease. Researchers can confidently employ this compound as a selective tool, assured that its observed effects are mediated through the Y2 receptor.

References

A Comparative Guide to BIIE-0246 and its Negative Control in Neuropeptide Y Y2 Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potent and selective Neuropeptide Y (NPY) Y2 receptor antagonist, BIIE-0246, and its designated negative control compound, BIIE0212. The data presented herein is intended to assist researchers in the design and interpretation of experiments aimed at elucidating the physiological and pathological roles of the NPY Y2 receptor.

Introduction

This compound is a non-peptide, competitive antagonist of the NPY Y2 receptor that has become a standard pharmacological tool for in vitro and in vivo studies.[1] Its high affinity and selectivity for the Y2 receptor over other NPY receptor subtypes (Y1, Y4, and Y5) make it an invaluable tool for dissecting Y2 receptor-mediated effects.[1][2] To ensure the specificity of observed effects, it is crucial to employ a negative control compound. BIIE0212, a close structural analog of this compound, serves this purpose, exhibiting a significantly lower affinity for the Y2 receptor.[1][3] This guide presents a side-by-side comparison of their biochemical and pharmacological properties, supported by experimental data and detailed methodologies.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and its negative control, BIIE0212.

Table 1: Comparative Binding Affinity at the NPY Y2 Receptor

CompoundReceptor SpeciesAssay TypeRadioligandIC50 (nM)Fold Difference in AffinityReference
This compound HumanRadioligand Binding[¹²⁵I]-NPY3.3>400-fold higher than BIIE0212[1][3]
RatRadioligand Binding[¹²⁵I]PYY₃₋₃₆15-[2][4]
RabbitRadioligand Binding[¹²⁵I]-NPY7.5-[1][3]
BIIE0212 HumanRadioligand Binding[¹²⁵I]-NPY>1320 (estimated)-[1][3]

Note: The IC50 for BIIE0212 is estimated based on the reported 400-fold lower affinity compared to this compound.

Table 2: Selectivity Profile of this compound against other NPY Receptor Subtypes

Receptor SubtypeIC50 (nM)Selectivity (fold vs. rY2)
rY1>10,000>667
rY4>10,000>667
rY5>10,000>667

Data from radioligand binding assays using cloned rat NPY receptors.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Radioligand Binding Assay (Competitive)

This protocol is a representative method for determining the binding affinity of this compound and BIIE0212 to the NPY Y2 receptor.

1. Membrane Preparation:

  • Cell membranes are prepared from a stable cell line expressing the recombinant human or rat NPY Y2 receptor (e.g., HEK293 or CHO cells).

  • Cells are harvested, homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors), and centrifuged to pellet the membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains a final volume of 250 µL, including:

    • Cell membranes (typically 10-20 µg of protein).

    • A fixed concentration of radioligand (e.g., [¹²⁵I]Peptide YY or [¹²⁵I]-NPY) near its Kd value.

    • A range of concentrations of the competing unlabeled ligand (this compound or BIIE0212).

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled NPY agonist (e.g., 1 µM NPY).

  • The plate is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) using a cell harvester to separate bound from free radioligand.

  • The filters are washed multiple times with ice-cold wash buffer.

  • The radioactivity retained on the filters is quantified using a gamma counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 values (the concentration of competitor that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition curves using software such as GraphPad Prism.

  • The Ki (inhibitory constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production, a key downstream signaling event of the Gi-coupled NPY Y2 receptor.

1. Cell Culture and Seeding:

  • Cells stably expressing the NPY Y2 receptor are seeded into 96-well plates and cultured to confluency.

2. Assay Procedure:

  • The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cells are pre-incubated with varying concentrations of the antagonist (this compound) or vehicle for a defined period (e.g., 15-30 minutes).

  • Cells are then stimulated with a fixed concentration of an NPY Y2 receptor agonist (e.g., NPY) in the presence of an adenylyl cyclase activator (e.g., Forskolin). Forskolin raises the basal cAMP level, allowing for a more robust measurement of its inhibition by the Y2 agonist.

3. cAMP Measurement:

  • Following stimulation, the cells are lysed.

  • Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or LANCE).

4. Data Analysis:

  • The data are analyzed to determine the ability of this compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

  • The potency of the antagonist is typically expressed as a pA2 value.

Visualizations

NPY Y2 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Neuropeptide Y Y2 receptor.

NPY_Y2_Signaling cluster_membrane Cell Membrane Y2R NPY Y2 Receptor Gi Gi Protein (αβγ) Y2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts NPY NPY / PYY NPY->Y2R Binds ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates BIIE0246 This compound (Antagonist) BIIE0246->Y2R Blocks

Caption: NPY Y2 Receptor Signaling Pathway.

Experimental Workflow for Comparative Binding Assay

The diagram below outlines the logical flow of a competitive radioligand binding assay to compare this compound and its negative control.

Experimental_Workflow start Start mem_prep Prepare Membranes (NPY Y2 Receptor expressing cells) start->mem_prep assay_setup Set up 96-well plate mem_prep->assay_setup add_mem Add Membranes assay_setup->add_mem add_radio Add Radioligand ([¹²⁵I]PYY) assay_setup->add_radio add_comp Add Competitor (this compound or BIIE0212 or Vehicle) assay_setup->add_comp incubate Incubate to Equilibrium add_mem->incubate add_radio->incubate add_comp->incubate filter Filter and Wash incubate->filter count Quantify Radioactivity (Gamma Counter) filter->count analyze Data Analysis (IC50 Determination) count->analyze end End analyze->end

Caption: Workflow for Comparative Binding Assay.

References

A Comparative Guide: BIIE-0246 vs. siRNA Knockdown for NPY Y2 Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the physiological roles of the Neuropeptide Y (NPY) Y2 receptor, the choice between a small molecule antagonist like BIIE-0246 and a genetic tool such as small interfering RNA (siRNA) is a critical decision that can significantly influence experimental outcomes. This guide provides an objective comparison of these two widely used methods, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the most appropriate tool for their studies.

Mechanism of Action

This compound is a potent, selective, and competitive non-peptide antagonist of the NPY Y2 receptor.[1][2][3] It functions by binding to the receptor, thereby blocking the binding of endogenous ligands like NPY and Peptide YY (PYY), and preventing the initiation of downstream signaling cascades.[1][4] This antagonism is reversible and concentration-dependent.

siRNA knockdown , on the other hand, operates at the post-transcriptional level.[5] Specifically designed siRNAs targeting the NPY Y2 receptor mRNA are introduced into cells, where they are incorporated into the RNA-induced silencing complex (RISC).[6] The antisense strand of the siRNA then guides the RISC to the complementary NPY Y2 receptor mRNA, leading to its cleavage and subsequent degradation.[6] This process effectively silences gene expression, resulting in a reduced number of NPY Y2 receptors on the cell surface.

Quantitative Comparison

The following tables summarize key quantitative parameters for this compound and siRNA knockdown of the NPY Y2 receptor.

Table 1: this compound Quantitative Data

ParameterSpeciesValueReference
IC50 (Radioligand Binding) Human Y2 Receptor3.3 nM[1]
Rat Y2 Receptor15 nM[1]
Rabbit Kidney Y2R7.5 nM[1]
pA2 (Functional Antagonism) Rat Vas Deferens8.1[1][7]
Dog Saphenous Vein8.6[7]
Selectivity >600-fold vs. rat Y1, Y4, Y5N/A[1]

Table 2: siRNA Knockdown of NPY Y2 Receptor - General Performance

ParameterMethodTypical EfficiencyConsiderationsReference
mRNA Knockdown Plasmid-based siRNA vectorDecreased mRNA levelsEfficiency varies by cell type and delivery method[5]
Protein Knockdown Plasmid-based siRNA vectorDecreased protein levelsDependent on mRNA knockdown and protein half-life[5]
In Vivo Knockdown Hydrodynamic dosing>80% in liverDelivery to specific tissues can be challenging[8]

Experimental Protocols

This compound Application

In Vitro Antagonism Assay (e.g., Calcium Mobilization)

  • Cell Culture: Culture HEK293 cells stably expressing the human NPY Y2 receptor in appropriate media.

  • Cell Plating: Seed cells into a 96-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • This compound Incubation: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 30 minutes) at 37°C.

  • Agonist Stimulation: Add a fixed concentration of an NPY Y2 receptor agonist (e.g., NPY or PYY) to all wells.

  • Data Acquisition: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 of this compound by plotting the agonist response against the concentration of this compound.

In Vivo Administration for Behavioral Studies (e.g., Feeding Behavior in Rodents)

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., saline or DMSO, depending on the route of administration).

  • Administration: Administer this compound via the desired route, for example, intraperitoneal (i.p.) injection at a dose of 1.3 mg/kg/day.[9]

  • Behavioral Testing: At a specified time post-injection, introduce a pre-weighed amount of food and measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours).

  • Control Groups: Include a vehicle-treated control group to account for any effects of the injection procedure.

  • Data Analysis: Compare the food intake between the this compound treated group and the control group using appropriate statistical tests.

siRNA Knockdown of NPY Y2 Receptor

In Vitro Transfection

  • siRNA Design and Synthesis: Design and synthesize at least two independent siRNA sequences targeting the NPY Y2 receptor mRNA. A non-targeting scrambled siRNA should be used as a negative control.

  • Cell Culture: Culture a relevant cell line (e.g., a neuronal cell line endogenously expressing the NPY Y2 receptor) in appropriate media.

  • Transfection: Transfect the cells with the NPY Y2 receptor siRNA or scrambled siRNA using a lipid-based transfection reagent according to the manufacturer's protocol. A typical final siRNA concentration is 1-25 nM.[10][11]

  • Incubation: Incubate the cells for 48-72 hours to allow for mRNA and protein knockdown.

  • Validation of Knockdown:

    • RT-qPCR: Extract total RNA and perform reverse transcription quantitative PCR (RT-qPCR) to quantify the level of NPY Y2 receptor mRNA knockdown compared to the scrambled siRNA control.

    • Western Blot: Lyse the cells, separate proteins by SDS-PAGE, and perform a Western blot using an antibody specific for the NPY Y2 receptor to assess protein level knockdown.

  • Functional Assay: Perform a functional assay (e.g., agonist-induced signaling) to confirm the phenotypic consequence of the receptor knockdown.

In Vivo Delivery (e.g., Stereotaxic Injection into the Brain)

  • siRNA Vector Preparation: Clone the NPY Y2 receptor siRNA sequence into a plasmid-based vector, typically under the control of a U6 RNA polymerase III promoter.[5]

  • Animal Model: Use adult male C57BL/6 mice.

  • Stereotaxic Surgery: Anesthetize the mouse and place it in a stereotaxic frame. Inject the siRNA vector into the specific brain region of interest (e.g., the arcuate nucleus of the hypothalamus) using a microinjection pump.[5]

  • Post-operative Care: Provide appropriate post-operative care, including analgesics.

  • Behavioral or Physiological Assessment: After a recovery period (e.g., 6 days), perform behavioral tests (e.g., monitoring feeding behavior) or physiological measurements.[5]

  • Histological Confirmation: At the end of the experiment, perfuse the animal, collect the brain tissue, and confirm the injection site and knockdown of the NPY Y2 receptor using immunohistochemistry or in situ hybridization.

Visualizing the Mechanisms and Workflows

NPY_Y2_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY NPY / PYY Y2R NPY Y2 Receptor NPY->Y2R Gi Gi Protein Y2R->Gi activates AC Adenylate Cyclase Gi->AC inhibits Ca ↓ Ca2+ influx Gi->Ca K ↑ K+ efflux Gi->K cAMP ↓ cAMP AC->cAMP NT ↓ Neurotransmitter Release cAMP->NT Ca->NT K->NT

Caption: NPY Y2 receptor signaling pathway.

BIIE0246_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NPY NPY / PYY Y2R NPY Y2 Receptor NPY->Y2R Binding Blocked BIIE This compound BIIE->Y2R Binds and Antagonizes NoSignal No Downstream Signaling Y2R->NoSignal

Caption: Mechanism of action of this compound.

siRNA_Knockdown_Pathway cluster_delivery Delivery cluster_cytoplasm Cytoplasm siRNA NPY Y2R siRNA RISC RISC Loading siRNA->RISC mRNA NPY Y2R mRNA RISC->mRNA Guides to Cleavage mRNA Cleavage mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation NoProtein ↓ NPY Y2R Protein Degradation->NoProtein

Caption: RNA interference pathway for siRNA.

Experimental_Workflow_Comparison cluster_BIIE This compound cluster_siRNA siRNA Knockdown B_Prep Prepare this compound Solution B_Admin Administer to System/Cells B_Prep->B_Admin B_Assay Perform Functional Assay (Acute) B_Admin->B_Assay S_Design Design & Synthesize siRNA S_Deliver Deliver siRNA to System/Cells S_Design->S_Deliver S_Incubate Incubate (48-72h) for Knockdown S_Deliver->S_Incubate S_Validate Validate Knockdown (qPCR/Western) S_Incubate->S_Validate S_Assay Perform Functional Assay S_Validate->S_Assay

Caption: Comparative experimental workflow.

Performance Comparison

Specificity and Off-Target Effects

  • This compound: This antagonist is highly selective for the NPY Y2 receptor, with over 600-fold lower affinity for other NPY receptor subtypes.[1] However, at higher concentrations, some off-target effects on other G-protein coupled receptors have been noted.[1] A close analog, BIIE0212, which has a 400-fold lower affinity for the Y2 receptor, can be used as a negative control to assess off-target effects.[1]

  • siRNA Knockdown: While siRNA can be designed to be highly specific, off-target effects are a known concern.[12][13] These can arise from the siRNA sequence having partial complementarity to the 3' untranslated region (3'-UTR) of unintended mRNA targets, leading to their unintended silencing.[10][11] Using multiple independent siRNAs targeting different regions of the NPY Y2 receptor mRNA is a standard method to mitigate and control for off-target effects.

Temporal Control and Reversibility

  • This compound: As a competitive antagonist, the effects of this compound are rapid in onset and reversible upon washout of the compound. Its relatively short half-life in vivo (less than 3 hours in mice) allows for acute studies of Y2 receptor function.[9]

  • siRNA Knockdown: The effects of siRNA are slower to manifest, requiring time for the degradation of existing mRNA and protein. The knockdown is transient but can persist for several days, making it suitable for studying the longer-term consequences of reduced receptor expression.[8] The effect is not readily reversible within a short timeframe.

Application in Different Experimental Systems

  • This compound: This small molecule is versatile and can be used in a wide range of in vitro and in vivo systems. However, its poor drug-like properties, including low permeability, mean that for in vivo studies, it is best administered parenterally.[1] Its central availability after systemic administration is also limited.[1]

  • siRNA Knockdown: The delivery of siRNA can be a significant challenge, particularly in vivo. While effective for cultured cells, delivering siRNA to specific tissues or cell types in a whole organism often requires specialized delivery vehicles (e.g., viral vectors, lipid nanoparticles) or direct injection into the target area.[5][14]

Conclusion

Both this compound and siRNA-mediated knockdown are powerful tools for elucidating the function of the NPY Y2 receptor. The choice between them depends on the specific research question and experimental context.

  • This compound is ideal for acute studies requiring rapid and reversible receptor blockade. Its high selectivity and well-characterized pharmacology make it a reliable tool for investigating the immediate physiological effects of Y2 receptor antagonism.

  • siRNA knockdown is better suited for studies examining the consequences of a sustained reduction in Y2 receptor expression. It is a valuable approach for understanding the role of the receptor in developmental processes, chronic conditions, or when a longer-term loss of function is desired.

References

A Comparative Guide to the Cross-Reactivity of BIIE-0246 with G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of BIIE-0246, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. The information presented herein is intended to assist researchers in designing experiments and interpreting data related to the pharmacological activity of this compound.

Summary of this compound Selectivity

This compound is widely recognized as a highly selective antagonist for the NPY Y2 receptor.[1] Extensive in vitro studies have demonstrated its significantly lower affinity for other NPY receptor subtypes, including Y1, Y4, and Y5.[2] Furthermore, screening against a broad panel of other G-protein coupled receptors (GPCRs) has revealed minimal off-target activity, with submicromolar affinity observed only for the α1A-adrenergic receptor and the μ- and κ-opioid receptors.[2]

Quantitative Analysis of this compound Cross-Reactivity

The following tables summarize the binding affinity (IC50 and Ki) and functional antagonism (pA2) of this compound at various GPCRs, compiled from multiple studies.

Table 1: Binding Affinity of this compound for NPY Receptor Subtypes

Receptor SubtypeSpeciesRadioligandIC50 (nM)Ki (nM)Reference
NPY Y2 Human[125I]Neuropeptide Y3.3-[3]
Rat[125I]PYY(3-36)-8 - 15[1]
NPY Y1 Rat[125I][Leu31,Pro34]PYY>10,000>10,000[2]
NPY Y4 Rat[125I]Pancreatic Polypeptide>10,000>10,000[2]
NPY Y5 Rat[125I]PYY(3-36)>10,000>10,000[2]

Table 2: Cross-Reactivity of this compound with Other GPCRs

ReceptorSpeciesAssay TypeAffinity (Ki, nM)Reference
α1A-Adrenergic Receptor Not SpecifiedRadioligand BindingSubmicromolar[2]
μ-Opioid Receptor Not SpecifiedRadioligand BindingSubmicromolar[2]
κ-Opioid Receptor Not SpecifiedRadioligand BindingSubmicromolar[2]

Table 3: Functional Antagonist Activity of this compound

BioassaySpeciesAgonistpA2 ValueReference
Rat Vas Deferens RatNeuropeptide Y8.1[2]
Dog Saphenous Vein DogNeuropeptide Y8.6[1]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated.

NPY Y2 Receptor Signaling Pathway and this compound Action NPY NPY / PYY Y2R NPY Y2 Receptor NPY->Y2R Agonist Binding G_protein Gi/o Protein Y2R->G_protein Activation BIIE0246 This compound BIIE0246->Y2R Antagonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Inhibition of Neurotransmitter Release PKA->Cellular_Response Phosphorylation Cascade

Caption: NPY Y2 Receptor Signaling and this compound Inhibition.

Competitive Radioligand Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare cell membranes expressing NPY receptors Incubate Incubate membranes, radioligand, and this compound Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand ([125I]PYY(3-36)) solution Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of this compound Compound_Prep->Incubate Filtration Separate bound and free radioligand via filtration Incubate->Filtration Counting Quantify bound radioactivity (gamma counter) Filtration->Counting Analysis Calculate IC50 and Ki values Counting->Analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Competitive Radioligand Binding Assay in HEK293 Cells

This protocol is adapted from studies characterizing GPCR antagonists.[4][5][6]

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK293) cells stably transfected with the human NPY receptor subtype of interest (Y1, Y2, Y4, or Y5) are cultured in appropriate media supplemented with antibiotics for selection.

    • Cells are harvested, and cell membranes are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes.

    • The membrane pellet is resuspended in a binding buffer, and protein concentration is determined.

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, add the cell membrane preparation, a fixed concentration of the radioligand (e.g., [125I]PYY(3-36) for Y2, Y5; [125I][Leu31,Pro34]PYY for Y1; [125I]Pancreatic Polypeptide for Y4), and varying concentrations of this compound.

    • For determination of non-specific binding, a high concentration of an unlabeled NPY agonist is added to a set of wells.

    • The plate is incubated at room temperature for a specified time to reach equilibrium.

    • The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold wash buffer.

  • Data Analysis:

    • The radioactivity retained on the filters is measured using a gamma counter.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • IC50 values are determined by non-linear regression analysis of the competition curves.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

Functional cAMP Antagonism Assay in HEK293 Cells

This protocol outlines a method to assess the functional antagonist activity of this compound.[7][8][9]

  • Cell Culture:

    • HEK293 cells expressing the NPY Y2 receptor are seeded in 96-well plates and cultured overnight.

  • Antagonist and Agonist Treatment:

    • The cell culture medium is replaced with an assay buffer.

    • Cells are pre-incubated with varying concentrations of this compound or vehicle for a defined period.

    • An NPY agonist (e.g., NPY or PYY) is then added at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

    • The plate is incubated for a further period to allow for changes in intracellular cAMP levels.

  • cAMP Measurement:

    • Intracellular cAMP levels are measured using a commercially available cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).

    • Cells are lysed, and the detection reagents are added according to the manufacturer's instructions.

  • Data Analysis:

    • The signal from the cAMP assay is measured using a plate reader.

    • The ability of this compound to reverse the agonist-induced inhibition of cAMP production is quantified.

    • IC50 values for the antagonist activity are determined by non-linear regression analysis.

Rat Vas Deferens Bioassay

This classic bioassay is used to determine the functional potency of NPY receptor antagonists.[10][11][12]

  • Tissue Preparation:

    • The vas deferens is isolated from a male rat and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and gassed with 95% O2/5% CO2.

    • The tissue is subjected to electrical field stimulation to elicit twitch contractions.

  • Experimental Procedure:

    • A cumulative concentration-response curve to an NPY agonist (e.g., Neuropeptide Y) is established to determine the baseline contractile response.

    • The tissue is then incubated with a fixed concentration of this compound for a specified period.

    • A second concentration-response curve to the NPY agonist is then performed in the presence of this compound.

  • Data Analysis:

    • The magnitude of the rightward shift in the agonist concentration-response curve in the presence of this compound is measured.

    • The pA2 value, a measure of antagonist potency, is calculated using a Schild plot analysis.

Conclusion

The data and protocols presented in this guide confirm that this compound is a highly potent and selective antagonist of the NPY Y2 receptor with minimal cross-reactivity against other NPY receptor subtypes and a limited number of other GPCRs at submicromolar concentrations. The detailed experimental methodologies provided herein should serve as a valuable resource for researchers investigating the pharmacology of NPY receptors and the therapeutic potential of their antagonists.

References

Confirming BIIE-0246 Selectivity in New Experimental Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of BIIE-0246, a widely used Neuropeptide Y (NPY) Y2 receptor antagonist, with other alternatives. It is designed to assist researchers in confirming its selectivity in various experimental models by presenting supporting experimental data, detailed methodologies, and clear visualizations of the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a non-peptide, highly potent, and selective antagonist for the Neuropeptide Y receptor Y2 (Y2R).[1][2][3][4] Since its development, it has become a gold-standard pharmacological tool for investigating the physiological and pathological roles of the Y2R in both in vitro and in vivo studies.[2][5] The Y2R, a G-protein-coupled receptor, is predominantly located on presynaptic neurons and is involved in various processes, including memory retention, anxiety, and energy homeostasis.[2][5] this compound's selectivity is crucial for accurately attributing experimental findings to the Y2R. This guide outlines the data and protocols to verify this selectivity.

Comparative Selectivity Profile of this compound

The selectivity of this compound for the Y2R over other NPY receptor subtypes (Y1R, Y4R, Y5R) is a critical aspect of its utility. The following tables summarize the quantitative data from various experimental models.

Table 1: Receptor Binding Affinity of this compound for NPY Receptor Subtypes

This table presents the binding affinity (IC50/Ki in nM) of this compound for different rat and human NPY receptor subtypes, as determined by radioligand binding assays.

Receptor SubtypeSpeciesCell Line/TissueRadioligandThis compound Affinity (IC50/Ki, nM)Reference
Y2R RatHEK293 cells[¹²⁵I]PYY₃₋₃₆15 ± 3 (IC50)[6]
Y2R RatBrain homogenates[¹²⁵I]PYY₃₋₃₆8 - 10 (Ki)[6]
Y2R HumanFrontal cortex[¹²⁵I]PYY₃₋₃₆8 - 15 (Ki)[1][6]
hY2R HumanSMS-KAN cells[¹²⁵I]NPY3.3 (IC50)[2][5]
Y1R RatHEK293 cells[¹²⁵I]GR231118>10,000[6]
Y4R RatHEK293 cells[¹²⁵I]hPP>10,000[6]
Y5R RatHEK293 cells[¹²⁵I][Leu³¹,Pro³⁴]PYY>10,000[6]

Table 2: Functional Antagonism of this compound in In Vitro Bioassays

This table showcases the functional antagonist potency (pA₂) of this compound in various tissue-based bioassays, which are classical models for assessing NPY receptor function.

Bioassay ModelPredominant Receptor(s)SpeciesMeasured ResponseThis compound Potency (pA₂)Reference
Vas Deferens Y2RatInhibition of twitch response8.1[2][3][6]
Saphenous Vein Y2DogVasoconstriction8.6[3][6]
Colon Y2/Y4RatContractionBlocks PYY₃₋₃₆ (Y2), no effect on hPP (Y4)[3][6]
Saphenous Vein Y1RabbitNPY-induced contractionInactive[6]
Cerebral Arteries Y1HumanNPY-induced contractionInactive[6]

Experimental Protocols

Detailed methodologies are essential for reproducing and validating the selectivity of this compound in new experimental settings.

1. Receptor Radioligand Binding Assay

This protocol is used to determine the binding affinity of this compound to different NPY receptor subtypes.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells are transfected with the cDNA for the specific rat NPY receptor subtype (Y1, Y2, Y4, or Y5).

    • Cells are cultured and harvested.

    • Cell membranes are prepared by homogenization and centrifugation.

  • Binding Assay:

    • Membrane homogenates are incubated with a specific radioligand for each receptor subtype (e.g., [¹²⁵I]PYY₃₋₃₆ for Y2R).

    • Increasing concentrations of this compound are added to compete with the radioligand.

    • The reaction is incubated to reach equilibrium.

    • Bound and free radioligand are separated by filtration.

    • The radioactivity of the filters is measured using a gamma counter.

  • Data Analysis:

    • Non-linear regression analysis is used to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

2. In Vitro Functional Bioassays (e.g., Rat Vas Deferens)

This protocol assesses the functional antagonist activity of this compound.

  • Tissue Preparation:

    • The vas deferens is isolated from a male rat and mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

    • The tissue is subjected to electrical field stimulation to induce twitch responses.

  • Experimental Procedure:

    • A cumulative concentration-response curve to an NPY agonist (e.g., NPY) is established.

    • The tissue is then incubated with a fixed concentration of this compound for a set period.

    • A second concentration-response curve to the NPY agonist is then generated in the presence of this compound.

  • Data Analysis:

    • The Schild plot analysis is used to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that produces a two-fold rightward shift in the agonist's concentration-response curve. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.

Visualizing Pathways and Workflows

NPY Receptor Signaling Pathway

NPY_Signaling cluster_receptor NPY Receptor Activation NPY NPY/PYY Y2R Y2 Receptor NPY->Y2R Binds G_protein Gi/o Protein Y2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel ↓ Ca²⁺ Influx (Voltage-gated) G_protein->Ca_channel Inhibits K_channel ↑ K⁺ Efflux (GIRK) G_protein->K_channel Activates cAMP ↓ cAMP AC->cAMP Vesicle Neurotransmitter Release Ca_channel->Vesicle Inhibits K_channel->Vesicle Inhibits BIIE0246 This compound BIIE0246->Y2R Blocks

Caption: NPY Y2 receptor signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Determining this compound Selectivity

Experimental_Workflow cluster_binding Binding Assays cluster_functional Functional Assays start_binding Prepare Membranes: HEK293 cells expressing Y1, Y2, Y4, Y5 Receptors incubation Incubate membranes with Radioligand ± this compound start_binding->incubation filtration Separate Bound/ Free Ligand incubation->filtration counting Measure Radioactivity filtration->counting analysis_binding Calculate IC50/Ki values counting->analysis_binding start_functional Prepare Isolated Tissues (e.g., Rat Vas Deferens) agonist_curve1 Generate Agonist Concentration-Response Curve start_functional->agonist_curve1 antagonist_incubation Incubate with this compound agonist_curve1->antagonist_incubation agonist_curve2 Generate 2nd Agonist Curve antagonist_incubation->agonist_curve2 analysis_functional Schild Analysis to Determine pA2 agonist_curve2->analysis_functional

Caption: Workflow for assessing this compound selectivity using binding and functional assays.

Logical Relationship of this compound to NPY Receptors

BIIE0246_Selectivity cluster_NPY_receptors Neuropeptide Y Receptors BIIE0246 This compound Y2R Y2 Receptor BIIE0246->Y2R High Affinity Antagonist Y1R Y1 Receptor BIIE0246->Y1R Very Low Affinity Y4R Y4 Receptor BIIE0246->Y4R Very Low Affinity Y5R Y5 Receptor BIIE0246->Y5R Very Low Affinity

Caption: High selectivity of this compound for the Y2 receptor over other NPY receptor subtypes.

Conclusion

The data presented in this guide consistently demonstrates that this compound is a highly potent and selective antagonist of the NPY Y2 receptor.[3][6] Its affinity for the Y2R is in the low nanomolar range, while it shows negligible affinity for the Y1, Y4, and Y5 receptor subtypes at concentrations up to 10 µM.[6] Functional bioassays further confirm this selectivity, showing potent antagonism at Y2R-mediated responses and a lack of effect in Y1R and Y4R-mediated assays.[3][6] While this compound is a powerful tool, it is important to note its poor drug-like properties, such as low permeability and a short half-life, which may necessitate parenteral administration for in vivo studies.[2][5] Researchers utilizing this compound in novel experimental models can use the provided protocols and comparative data to validate its selectivity and ensure the accurate interpretation of their results.

References

Unveiling the Combined Effects of BIIE-0246: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the experimental data on the combined effects of the selective NPY Y2 receptor antagonist, BIIE-0246, with other pharmacological compounds. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of key findings, detailed experimental protocols, and visual representations of the underlying mechanisms.

This compound is a potent and highly selective non-peptide antagonist of the Neuropeptide Y (NPY) Y2 receptor.[1][2][3] Its utility as a research tool to investigate the physiological roles of the Y2 receptor is well-established.[1][2] While studies focusing specifically on synergistic interactions of this compound are limited, existing research provides valuable insights into its combined effects with other agents, particularly in the context of neurotransmitter release and metabolic regulation. This guide synthesizes the available data to facilitate further research and drug development efforts.

Combined Effects with an α2-Adrenoceptor Antagonist: A Case Study with Yohimbine

A key study investigated the interaction between this compound and yohimbine, an α2-adrenoceptor antagonist, on sympathetic transmitter release in a porcine model. This research highlights how blocking the Y2 receptor can modulate the effects of other autonomic nervous system inhibitors.

Quantitative Data Summary

The following table summarizes the key quantitative findings from the study on the combined effects of this compound and yohimbine on noradrenaline (NA) and NPY-like immunoreactivity (-LI) overflow following renal sympathetic nerve stimulation.

Treatment GroupNerve Stimulation-Evoked Noradrenaline Overflow (% of Control)Nerve Stimulation-Evoked NPY-LI Overflow (% of Control)Basal Splenic Vascular Tone
Yohimbine (0.2 mg/kg) Significantly elevatedSignificantly elevatedNo significant change
Yohimbine + this compound (100 nmol/kg) No further alteration from Yohimbine aloneNo further alteration from Yohimbine aloneSplenic vasodilatation

Data adapted from a study on sympathetic transmitter release in pigs.[4]

Interpretation of Findings

The study demonstrates that while this compound alone did not alter the nerve stimulation-evoked overflow of noradrenaline and NPY, it caused splenic vasodilatation when administered after yohimbine.[4] This suggests that under conditions of enhanced NPY release (due to α2-adrenoceptor blockade by yohimbine), endogenous NPY exerts a tonic vasoconstrictor effect on the spleen via Y2 receptors, which is then unmasked by this compound.[4]

Experimental Protocols

A detailed understanding of the methodologies employed is crucial for interpreting the data and designing future experiments.

In Vivo Model of Sympathetic Transmitter Release

Objective: To investigate the effects of this compound, alone and in combination with yohimbine, on sympathetic nerve-evoked release of noradrenaline and NPY-LI in a pig model.

Methodology:

  • Animal Model: Anesthetized pigs were used for the in vivo study.

  • Surgical Preparation: Catheters were placed for drug administration and blood sampling. A flow probe was placed around the renal artery to measure blood flow.

  • Nerve Stimulation: The renal sympathetic nerves were electrically stimulated (5 Hz for 60 seconds) to evoke the release of noradrenaline and NPY.

  • Drug Administration:

    • Peptide YY (PYY; 1 µg/kg/min) was infused to confirm the inhibitory action of Y2 receptor activation.

    • This compound (100 nmol/kg) was administered to assess its antagonist effect on PYY action and its effect on nerve stimulation-evoked transmitter release.

    • Yohimbine (0.2 mg/kg) was administered to block α2-adrenoceptors.

    • This compound was subsequently administered after yohimbine to investigate their combined effect.

  • Sample Analysis: Blood samples were collected and analyzed for noradrenaline and NPY-LI concentrations to determine their overflow from the kidney.

  • Cardiovascular Monitoring: Basal cardiovascular parameters, including heart rate and blood pressure, were monitored throughout the experiment.[4]

Visualizing the Mechanisms

The following diagrams illustrate the key signaling pathways and the proposed mechanism of interaction between this compound and yohimbine.

cluster_presynaptic Presynaptic Sympathetic Neuron cluster_postsynaptic Postsynaptic Effector Cell (e.g., Vascular Smooth Muscle) NA_NPY_Vesicle Vesicle containing Noradrenaline (NA) & NPY NA_Release NA Release NA_NPY_Vesicle->NA_Release NPY_Release NPY Release NA_NPY_Vesicle->NPY_Release Alpha2_Receptor α2-Adrenoceptor (Autoreceptor) NA_Release->Alpha2_Receptor Negative Feedback Postsynaptic_Receptors Postsynaptic Receptors (e.g., α1-adrenoceptor, Y1 receptor) NA_Release->Postsynaptic_Receptors Y2_Receptor NPY Y2 Receptor (Autoreceptor) NPY_Release->Y2_Receptor Negative Feedback NPY_Release->Postsynaptic_Receptors Response Vasoconstriction Postsynaptic_Receptors->Response Yohimbine Yohimbine Yohimbine->Alpha2_Receptor Blocks BIIE0246 This compound BIIE0246->Y2_Receptor Blocks

Fig. 1: Presynaptic regulation of neurotransmitter release.

Start Basal State Yohimbine_Admin Administer Yohimbine (α2-blocker) Start->Yohimbine_Admin Increased_NA_NPY Increased NA & NPY Release (Loss of α2 negative feedback) Yohimbine_Admin->Increased_NA_NPY BIIE0246_Admin Administer this compound (Y2 antagonist) Increased_NA_NPY->BIIE0246_Admin Vasodilation Splenic Vasodilation (Unmasking of tonic NPY effect) BIIE0246_Admin->Vasodilation End Observed Effect Vasodilation->End

Fig. 2: Experimental workflow and logical relationship.

This compound in Diet-Induced Obesity Models

Research has also explored the effects of this compound in the context of diet-induced obesity, where its interaction with endogenous NPY levels is critical. In mice with elevated NPY levels fed a high-fat diet, peripheral administration of this compound was found to reduce fat mass gain and improve metabolic parameters.[5][6] Conversely, in wildtype mice on the same diet, this compound enhanced obesity.[5][6] These findings suggest that the metabolic consequences of Y2 receptor antagonism are highly dependent on the baseline NPYergic tone, a crucial consideration for potential therapeutic applications.

Future Directions and Conclusion

The current body of research provides a foundational understanding of the combined effects of this compound with other pharmacological agents. The interaction with yohimbine illustrates the potential for Y2 receptor antagonism to modulate the activity of the sympathetic nervous system, particularly when neurotransmitter release is elevated. The contrasting effects observed in diet-induced obesity models underscore the complexity of the NPY system and the context-dependent outcomes of Y2 receptor blockade.

Future research should focus on systematic studies designed to quantify the synergistic potential of this compound with other compounds in various disease models. The use of methodologies such as isobolographic analysis to determine a Combination Index would provide definitive evidence of synergy. Investigating combinations with drugs targeting other NPY receptors (e.g., Y1 or Y5 antagonists) or other metabolic pathways could unveil novel therapeutic strategies for conditions such as obesity, metabolic syndrome, and certain cancers.[7]

References

A Researcher's Guide to BIIE-0246: Limitations and Alternatives in NPY Y2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective antagonism of the Neuropeptide Y (NPY) Y2 receptor is a critical tool for investigating a wide array of physiological processes, from appetite regulation and anxiety to synaptic transmission. BIIE-0246 has long been a cornerstone in this field; however, a clear understanding of its limitations is paramount for robust experimental design and interpretation. This guide provides an objective comparison of this compound with notable alternatives, supported by experimental data, to aid in the selection of the most appropriate research tool.

Core Limitations of this compound as a Research Tool

This compound is a potent and highly selective antagonist of the NPY Y2 receptor.[1][2] Despite its widespread use, several inherent properties of this compound can limit its application, particularly in in vivo studies. Its pseudopeptidic nature and high molecular weight (896.06 g/mol ) contribute to poor drug-like properties.[3][4] These limitations include low permeability, high plasma protein binding, and moderate microsomal stability, which can affect its bioavailability and duration of action.[4][5]

A significant drawback of this compound is its poor brain penetrance, which necessitates direct central administration for neurological studies.[3][6] Furthermore, while highly selective for the Y2 receptor over other NPY receptor subtypes, off-target effects have been reported at higher concentrations, with some affinity for the α1A-adrenergic, μ-opioid, and κ-opioid receptors.[3][5]

Comparative Analysis of NPY Y2 Receptor Antagonists

To address the limitations of this compound, several alternative non-peptide Y2 receptor antagonists have been developed. This section provides a comparative overview of this compound against two such alternatives: JNJ-31020028 and SF-22.

In Vitro Pharmacological Profile

The following table summarizes the binding affinities and functional potencies of this compound, JNJ-31020028, and SF-22 for the human NPY Y2 receptor.

CompoundBinding Affinity (Ki) (nM)Functional Potency (IC50) (nM)Assay for Potency DeterminationSelectivity over Y1, Y4, Y5 Receptors
This compound 8 - 15[1][7]3.3[7]Radioligand Binding ([¹²⁵I]NPY)>650-fold[5]
JNJ-31020028 ~8.5 (pIC50 = 8.07)[7]~8.5 (pIC50 = 8.07)[7]Radioligand Binding ([¹²⁵I]PYY)>100-fold[3][7]
SF-22 60.3[7]750[7]cAMP Biosensor Assay>100-fold[7]
Physicochemical and Pharmacokinetic Properties

This table highlights key differences in the drug-like properties of the compared antagonists.

PropertyThis compoundJNJ-31020028SF-22
Molecular Weight 896.06 g/mol 563.7 g/mol 446.6 g/mol
Brain Penetrance Poor[3][8]Good, brain-penetrant[3][6]Data not available
In Vivo Administration Often requires central administration (i.c.v.)[3]Systemic administration (s.c.) effective[3][9]Data not available
Receptor Occupancy (in vivo) Data not available~90% at 10 mg/kg (s.c.) in rats[9]Data not available

Signaling Pathways and Experimental Workflows

To fully appreciate the utility of these research tools, a foundational understanding of the NPY Y2 receptor signaling pathway and the experimental workflows used for their characterization is essential.

NPY Y2 Receptor Signaling Pathway

The NPY Y2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/Go).[10][11] Its activation, typically at presynaptic nerve terminals, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[12] This signaling cascade also involves the modulation of ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, which collectively lead to a reduction in neurotransmitter release.[13]

NPY_Y2_Signaling cluster_presynaptic Presynaptic Terminal cluster_antagonist Pharmacological Intervention NPY/PYY NPY/PYY Y2R Y2 Receptor NPY/PYY->Y2R binds G_protein Gi/o Protein Y2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel K⁺ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP produces Neurotransmitter_Vesicle NT Ca_channel->Neurotransmitter_Vesicle triggers release K_channel->Y2R hyperpolarizes Synaptic Cleft BIIE0246 This compound (or alternative) BIIE0246->Y2R blocks Radioligand_Binding_Workflow start Start membrane_prep Prepare cell membranes expressing NPY Y2 receptor start->membrane_prep incubation Incubate membranes with radioligand (e.g., [¹²⁵I]PYY) and test compound membrane_prep->incubation filtration Separate bound and free radioligand via rapid filtration incubation->filtration quantification Quantify radioactivity of bound ligand filtration->quantification analysis Data analysis to determine IC50 and Ki values quantification->analysis end End analysis->end Functional_Assay_Workflow start Start cell_plating Plate cells expressing NPY Y2 receptor start->cell_plating pre_incubation Pre-incubate cells with varying concentrations of antagonist cell_plating->pre_incubation stimulation Stimulate cells with NPY Y2 agonist (e.g., NPY) ± adenylyl cyclase activator pre_incubation->stimulation measurement Measure downstream signal (e.g., cAMP levels or Ca²⁺ flux) stimulation->measurement analysis Data analysis to determine antagonist potency (IC50/pA2) measurement->analysis end End analysis->end

References

Safety Operating Guide

Proper Disposal Procedures for BIIE-0246: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Handling and Storage of BIIE-0246

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel. Unused or expired materials must be disposed of correctly.

ParameterRecommendationSource
Storage of Solid Store at -20°C for long-term storage (up to 3 years).[1]
Storage of Solutions Solutions are unstable; prepare fresh for each use. If storage is necessary, aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month.[1][2]
Personal Protective Equipment (PPE) Wear appropriate PPE, including gloves, lab coat, and eye protection, when handling this compound. In case of spills, use a dust respirator for solids and ensure adequate ventilation.[3]

This compound Disposal Workflow

The proper disposal of this compound, as with any laboratory chemical, is contingent on its classification as hazardous or non-hazardous, and the regulations specific to your institution. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[4][5]

G cluster_start cluster_assessment Hazard Assessment cluster_disposal Disposal Path cluster_non_hazardous_procedure Non-Hazardous Waste Procedure start Start: this compound Waste for Disposal sds Consult Safety Data Sheet (SDS) and Institutional EHS Guidelines start->sds is_hazardous Is this compound classified as hazardous waste? sds->is_hazardous hazardous_waste Segregate and label as hazardous waste. Contact EHS for pickup and disposal. is_hazardous->hazardous_waste Yes non_hazardous_waste Follow institutional procedures for non-hazardous chemical waste. is_hazardous->non_hazardous_waste No solid_liquid Is the waste solid or liquid? non_hazardous_waste->solid_liquid solid_disposal Dispose of in designated solid chemical waste container. solid_liquid->solid_disposal Solid liquid_disposal Can it be sewer-disposed per EHS? (Check for solubility and local regulations) solid_liquid->liquid_disposal Liquid empty_container Decontaminate empty container (e.g., triple rinse) and dispose of as regular lab glass/plastic waste. Deface label. solid_disposal->empty_container sewer_disposal Flush with copious amounts of water into the sanitary sewer. liquid_disposal->sewer_disposal Yes collect_liquid Collect in a labeled, sealed container for EHS pickup. liquid_disposal->collect_liquid No/Unsure sewer_disposal->empty_container collect_liquid->empty_container

Caption: Decision workflow for the proper disposal of this compound waste.

Experimental Protocols for Disposal

While specific experimental protocols for the disposal of this compound are not published, the following general procedures for non-hazardous chemical waste should be adapted in consultation with your institution's EHS guidelines.

Solid Waste Disposal:

  • Segregation: Collect un-used or expired solid this compound in a designated, clearly labeled waste container. Do not mix with other chemical waste unless permitted by your EHS.[4]

  • Labeling: The container must be labeled with the full chemical name ("this compound") and the approximate amount.[5]

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by EHS personnel.

  • Contaminated Materials: Gloves, weigh boats, and other materials contaminated with solid this compound should be placed in a sealed bag and disposed of in the designated solid waste stream.

Liquid Waste Disposal (Solutions):

  • Solubility: this compound is soluble in DMSO and ethanol.[2]

  • Sewer Disposal Evaluation: Some institutions may permit the drain disposal of small quantities of non-hazardous, water-soluble chemicals.[6][7] However, organic solvents like DMSO and ethanol may be restricted. Always verify with your EHS before disposing of any chemical down the drain.

  • Collection: If sewer disposal is not permitted, collect liquid waste containing this compound in a compatible, sealed, and clearly labeled waste container.

  • Labeling: The label should include the full chemical name ("this compound") and the solvent(s) used (e.g., "this compound in DMSO").[5]

  • Storage: Store the liquid waste container in a designated satellite accumulation area, ensuring it is properly sealed to prevent leaks and evaporation.

Empty Container Disposal:

  • Decontamination: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or water, if the residue is soluble).[5]

  • Rinsate Collection: The rinsate from the first rinse should be collected and disposed of as chemical waste. Subsequent rinses may be permissible for drain disposal, pending EHS approval.

  • Label Defacement: The original label on the container must be removed or fully defaced to prevent misidentification.[8]

  • Final Disposal: Once decontaminated and the label is defaced, the container can typically be disposed of in the appropriate laboratory glass or plastic recycling or waste stream.[8]

Spill Cleanup:

  • Small Spills: For small spills of solid this compound, use appropriate tools to carefully sweep the material into a designated waste container.[3]

  • Large Spills: For larger spills, consult your institution's emergency procedures. It may be necessary to use a shovel to place the material into a waste disposal container.[3]

  • Personal Protection: Always wear appropriate PPE during spill cleanup. A self-contained breathing apparatus may be necessary to avoid inhalation of dust from the solid compound.[3]

Disclaimer: This information is intended as a general guide. Researchers must consult and adhere to the specific hazardous waste management and disposal policies of their institution and local regulations.

References

Essential Guide to Handling BIIE-0246: A Focus on Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling of potent, selective non-peptide antagonists like BIIE-0246 is paramount to ensure both personal safety and experimental integrity. This guide provides essential safety and logistical information, including detailed operational and disposal plans for this compound, a selective antagonist for the Neuropeptide Y Y2 receptor. Adherence to these protocols is critical when working with this and similar research compounds.

Immediate Safety and Handling Precautions

This compound is a potent pharmacological agent intended for research use only.[1] While a specific, comprehensive toxicity profile is not widely published, its nature as a bioactive small molecule necessitates careful handling to avoid accidental exposure. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact.

Personal Protective Equipment (PPE): A risk assessment should be conducted for all procedures involving this compound. The following PPE is the minimum required when handling the compound, particularly in its powdered form.

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Aerosol Generation
Body Protection Laboratory CoatDisposable, fluid-resistant gown
Hand Protection Standard laboratory gloves (e.g., Nitrile)Double gloving with chemotherapy-rated gloves
Eye Protection Safety glasses with side shieldsChemical safety goggles or a full-face shield
Respiratory Protection Not generally required for small quantities handled in a well-ventilated chemical fume hood.An N95 or higher-rated respirator should be used if weighing or handling powders outside of a containment device.[2][3]

Quantitative Data and Physical Properties

A clear understanding of the physical and chemical properties of this compound and its common salt, this compound hydrochloride, is essential for accurate and safe experimental planning.

PropertyThis compoundThis compound hydrochloride
Molecular Formula C₄₉H₅₇N₁₁O₆C₄₉H₅₇N₁₁O₆ · 2HCl
Molecular Weight 896.06 g/mol [4]968.98 g/mol
Appearance White solidWhite solid
Purity ≥98%[4]≥98% (HPLC)
Solubility Soluble to 75 mM in DMSO and 25 mM in ethanol.[4]Soluble to 100 mM in DMSO.
Storage Store at +4°C.[4]Store at -20°C.
CAS Number 246146-55-4[4]246146-31-6

Experimental Protocols: From Receipt to Disposal

This section outlines a standard workflow for the safe handling of this compound in a laboratory setting.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the compound into your chemical inventory.

  • Store the compound at the recommended temperature in a clearly labeled, designated area away from incompatible materials.

Preparation of Stock Solutions

Note: Solutions of this compound are reported to be unstable and should be prepared fresh for each experiment. Long-term storage of solutions is not recommended.[5]

  • Work Area Preparation: Conduct all work with powdered this compound in a certified chemical fume hood to minimize inhalation exposure. Cover the work surface with absorbent, disposable bench paper.

  • Pre-Weighing:

    • Tare a clean, empty vial with a screw cap on an analytical balance.

    • Inside the fume hood, carefully transfer the desired amount of this compound powder to the vial using a clean spatula.

    • Close the vial and re-weigh it to determine the exact mass of the compound.

  • Solubilization:

    • In the fume hood, add the appropriate volume of solvent (typically DMSO) to the vial to achieve the desired stock solution concentration.

    • Cap the vial securely and vortex or sonicate until the solid is completely dissolved.

  • Labeling and Short-Term Storage:

    • Clearly label the vial with the compound name, concentration, solvent, preparation date, and your initials.

    • If not for immediate use, store the stock solution according to the supplier's recommendations (e.g., -20°C or -80°C for short-term storage).[6]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All disposal must be in accordance with local, state, and federal regulations.

  • Solid Waste:

    • All contaminated solid waste, including gloves, pipette tips, vials, and bench paper, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste:

    • Unused portions of the stock solution and experimental solutions containing this compound should be collected in a labeled hazardous liquid waste container.

    • Since DMSO is a common solvent, this waste stream should be segregated as "non-halogenated organic solvent waste". Do not pour DMSO-containing solutions down the drain.[7][8]

    • The collected waste should be disposed of through your institution's hazardous waste management program, which will typically involve incineration by a licensed disposal company.[7][9]

  • Empty Containers:

    • The original this compound container should be triple-rinsed with a suitable solvent (e.g., ethanol). The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of as regular laboratory glassware.

Visualized Workflows

The following diagrams illustrate the key decision-making and procedural workflows for handling this compound.

PPE_Selection_Logic cluster_0 Risk Assessment cluster_1 PPE Requirements start Start: Handling this compound weighing Weighing Powdered Compound? start->weighing solution Handling Stock/Working Solution? weighing->solution No respirator Add Respirator (N95+) Work in Fume Hood weighing->respirator Yes spill_risk High Splash/Spill Risk? solution->spill_risk Yes base_ppe Standard PPE: - Lab Coat - Nitrile Gloves - Safety Glasses solution->base_ppe No spill_risk->base_ppe No goggles Upgrade to: - Goggles/Face Shield - Double Gloves spill_risk->goggles Yes end Proceed with Experiment base_ppe->end respirator->solution goggles->end

Caption: PPE selection logic for handling this compound.

BIIE0246_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal receive Receive & Store Compound (+4°C or -20°C) don_ppe Don Appropriate PPE receive->don_ppe prep_hood Prepare Fume Hood don_ppe->prep_hood weigh Weigh Powder prep_hood->weigh dissolve Dissolve in Solvent (DMSO) weigh->dissolve experiment Perform Experiment dissolve->experiment collect_liquid Collect Liquid Waste experiment->collect_liquid collect_solid Collect Solid Waste experiment->collect_solid dispose Dispose via Institutional Hazardous Waste Program collect_liquid->dispose collect_solid->dispose

Caption: Step-by-step workflow for this compound handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BIIE-0246
Reactant of Route 2
Reactant of Route 2
BIIE-0246

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.